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  • Product: 2-Cyclohexyl-5,6-dimethoxy-2H-indazole
  • CAS: 58522-39-7

Core Science & Biosynthesis

Foundational

Chemical Properties and Structural Analysis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole: A Comprehensive Technical Guide

Executive Summary 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CAS: 58522-39-7) is a highly specialized heterocyclic scaffold with profound utility in medicinal chemistry, photophysics, and materials science. Unlike standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CAS: 58522-39-7) is a highly specialized heterocyclic scaffold with profound utility in medicinal chemistry, photophysics, and materials science. Unlike standard indazoles, which predominantly exist as 1H-tautomers, the N2-substitution in this molecule permanently locks it into the 2H-configuration. This structural lock forces the π -electron system into an ortho-quinonoid arrangement, fundamentally altering its electronic properties.

The integration of electron-donating 5,6-dimethoxy groups enriches the electron density of the core, while the 2-cyclohexyl moiety provides critical lipophilicity and steric bulk. These features make it an ideal candidate for directing binding in neuroprotective assays 1 and for use as an advanced fluorescent probe 2. This whitepaper provides a rigorous analysis of its physicochemical properties, structural dynamics, and provides a self-validating synthetic methodology for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physicochemical profile of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is highly optimized for small-molecule drug design, adhering closely to Lipinski's Rule of Five while offering unique electronic characteristics.

Table 1: Physicochemical & Structural Parameters
ParameterValueCausality / Significance
Molecular Formula C15H20N2O2Combines an electron-rich core with a lipophilic directing tag.
Molecular Weight 260.33 g/mol Optimal mass for maximizing ligand efficiency in target binding.
TPSA 33.62 ŲExcellent membrane permeability profile; suitable for CNS penetration.
LogP (Calculated) ~3.8High lipophilicity driven by the 2-cyclohexyl moiety, enhancing cellular uptake.
H-Bond Donors 0The locked 2H-tautomer eliminates the N-H donor, reducing desolvation penalties.
H-Bond Acceptors 4N1 nitrogen and two methoxy oxygens facilitate specific kinase/receptor binding.
Tautomeric Locking & Electronic Consequences

The bare indazole core exists predominantly as the 1H-tautomer due to benzenoid aromatic stabilization. However, direct alkylation often yields a difficult-to-separate thermodynamic mixture. By synthesizing the 2-cyclohexyl derivative directly, the molecule is permanently locked into the 2H-configuration. This induces an ortho-quinonoid structure, lowering the HOMO-LUMO gap. This narrowed gap is the foundational reason why 2H-indazoles exhibit pronounced fluorescence compared to their 1H counterparts, making them highly valuable as biological probes with emission spectra tunable across the visible range (410–520 nm) 3.

TautomerLogic Unsub 5,6-Dimethoxy-1H-indazole (Mobile Tautomer) Alkylation Direct Alkylation (Cyclohexyl Halide / Base) Unsub->Alkylation N1_Prod 1-Cyclohexyl-5,6-dimethoxy -1H-indazole (Thermodynamic) Alkylation->N1_Prod N1 Attack (Major) N2_Prod 2-Cyclohexyl-5,6-dimethoxy -2H-indazole (Kinetic) Alkylation->N2_Prod N2 Attack (Minor) Locked Tautomerically Locked (Quinonoid Structure) N2_Prod->Locked Induces

Tautomeric locking mechanism and regioselectivity challenges in direct alkylation.

Photophysical Properties & Applications

2H-indazoles represent a powerful class of readily prepared fluorophores. Research demonstrates that N-substituted 2H-indazoles exhibit exceptionally high extinction coefficients ( ∼104 M−1 cm−1 ) and large Stokes shifts ( ∼100 nm ) 2.

In 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, the 5,6-dimethoxy substitution acts as a strong auxochrome. By pushing electron density into the indazole core, it red-shifts both the absorption and emission maxima. This large Stokes shift is critical for biological imaging, as it prevents the self-quenching and background autofluorescence typically associated with smaller Stokes shift dyes. Furthermore, the electron-rich nature of the 5,6-dimethoxy-2H-indazole core makes it an excellent substrate for downstream electrochemical C-H functionalization, allowing for late-stage diversification 4.

Self-Validating Synthetic Methodology

Direct alkylation of 5,6-dimethoxy-1H-indazole with cyclohexyl bromide yields a difficult-to-separate mixture of isomers. To achieve absolute regiocontrol for the 2H-isomer, a de novo ring construction is required. While modern [3+2] dipolar cycloadditions of sydnones with arynes offer spot-to-spot transformations without 1H-indazole contamination 5, the Modified Cadogan Reductive Cyclization remains the most robust and scalable method for N-alkyl derivatives.

Experimental Protocol: Modified Cadogan Cyclization

Step 1: Imine Condensation

  • Reaction: Combine 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 eq) and cyclohexylamine (1.1 eq) in anhydrous toluene.

  • Condition: Reflux with a Dean-Stark trap for 4 hours.

  • Self-Validation Checkpoint: Monitor water collection in the trap. The theoretical yield of H2​O is 1 molar equivalent. Do not proceed until water evolution ceases and TLC (Hexane/EtOAc 3:1) shows complete consumption of the aldehyde ( Rf​∼0.4 ) and the appearance of a new yellow imine spot ( Rf​∼0.6 ).

Step 2: Reductive Cyclization

  • Reaction: Concentrate the imine in vacuo to remove toluene, then dissolve the crude residue in neat triethyl phosphite ( P(OEt)3​ , 4.0 eq).

  • Condition: Heat the solution to 150°C under an inert N2​ atmosphere for 6-8 hours.

  • Causality: P(OEt)3​ acts as a specialized deoxygenating agent. It selectively reduces the nitro group to a highly reactive singlet nitrene. Due to spatial proximity, this nitrene rapidly inserts into the imine nitrogen, forming the N-N bond of the 2H-indazole core.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Validate the disappearance of the imine mass ( [M+H]+=293.1 ) and the appearance of the cyclized product mass ( [M+H]+=261.1 ). The reaction mixture will transition from bright yellow to a deep amber color.

Step 3: Purification

  • Reaction: Vacuum distill the excess P(OEt)3​ and its oxidized byproduct (triethyl phosphate). Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes).

  • Self-Validation Checkpoint: Pool fractions containing the target spot ( Rf​∼0.35 in 20% EtOAc/Hexane). Evaporate to yield the pure off-white solid.

SynthWorkflow SM 4,5-Dimethoxy-2-nitrobenzaldehyde + Cyclohexylamine Imine Schiff Base Intermediate (Imine Formation) SM->Imine Condensation (-H2O) In-process QC: TLC Cyclization Cadogan Reductive Cyclization (P(OEt)3, 150°C) Imine->Cyclization Isolation & Drying Crude Crude 2H-Indazole Mixture Cyclization->Crude Deoxygenation & N-N Bond Formation Purification Silica Gel Chromatography (Hexane/EtOAc) Crude->Purification Solvent Removal Product 2-Cyclohexyl-5,6-dimethoxy -2H-indazole (>98% Purity) Purification->Product Fraction Pooling QC: LC-MS & NMR

Regioselective synthetic workflow for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Analytical Validation (NMR Diagnostics)

To definitively prove the synthesis of the 2H-isomer over the 1H-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following table outlines the diagnostic markers for validation.

Table 2: Diagnostic NMR Markers (1H & 13C, CDCl3)
NucleusShift (ppm)MultiplicityAssignmentDiagnostic Value
1H 7.85 - 8.05SingletC3-HDownfield shift confirms the 2H-isomer. (1H-isomers typically appear further upfield).
1H 4.20 - 4.40MultipletN2-CH (Cyclohexyl)Confirms successful N-alkylation and provides the coupling pattern of the cyclohexyl ring.
1H 3.95, 3.98Singlets (6H)5,6-di-OCH3Validates the presence and integrity of the electron-donating methoxy groups.
13C ~150.0, 148.5SingletsC5, C6Characteristic shifts for methoxy-substituted aromatic carbons in the quinonoid core.

Negative Control Check: If a peak appears at ~8.1 ppm with a corresponding N-H broad singlet, 1H-indazole contamination is present. This is highly unlikely in the Cadogan route but serves as a critical negative control.

References

  • Methods and compositions for the treatment of neurodegenerative disorders - Google Patents (WO2008021210A2). 1

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC. 2

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC. 5

  • Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans - ACS Publications. 3

  • Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis - ACS Publications. 4

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI): A Dual-Target Pharmacological Whitepaper

Executive Summary & Pharmacophore Rationale 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI) is a synthetic heterocyclic compound originally identified for its potent central nervous system (CNS) depressant and hypotensive p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI) is a synthetic heterocyclic compound originally identified for its potent central nervous system (CNS) depressant and hypotensive properties . While early literature broadly categorized its physiological effects, modern pharmacological profiling of the 5,6-dimethoxy-2H-indazole scaffold reveals a sophisticated, dual-target mechanism of action.

As a Senior Application Scientist, I approach the in vitro characterization of CDI by examining its structural homology to known privileged pharmacophores. The 5,6-dimethoxyindazole core is a recognized Calmodulin (CaM) antagonist (analogous to DY-9836) , while the broader indazole class (e.g., YC-1) is famous for allosteric stimulation of soluble guanylate cyclase (sGC) . The addition of the lipophilic 2-cyclohexyl moiety enhances membrane permeability and optimizes hydrophobic interactions within the binding pockets of these two distinct intracellular targets.

This whitepaper dissects the in vitro mechanisms driving CDI's efficacy, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to study this compound.

Core Mechanisms of Action

Mechanism A: Calmodulin (CaM) Antagonism

Calmodulin is a ubiquitous Ca²⁺-sensing protein that regulates a multitude of kinases and phosphatases. Upon binding four Ca²⁺ ions, CaM undergoes a massive conformational shift, exposing methionine-rich hydrophobic patches. CDI acts as a direct CaM antagonist. The 2-cyclohexyl group serves as a lipophilic anchor, inserting into these exposed hydrophobic pockets. This steric blockade prevents CaM from wrapping around the α-helical recognition motifs of downstream effectors like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. The subsequent inhibition of CaMKII directly correlates with CDI's observed CNS depressant activity, as CaMKII is critical for neurotransmitter exocytosis and synaptic plasticity.

Mechanism B: NO-Independent sGC Allosteric Stimulation

Simultaneously, the indazole core of CDI acts on soluble guanylate cyclase (sGC), the primary intracellular receptor for nitric oxide (NO). CDI binds to the α1β1 heterodimer of sGC. Unlike endogenous NO, which binds to the prosthetic heme group, CDI acts as an allosteric modulator. It stabilizes the active catalytic conformation of sGC even in the absence of NO, driving the conversion of GTP to cyclic GMP (cGMP). The elevation of intracellular cGMP activates Protein Kinase G (PKG), which phosphorylates myosin light chain phosphatase, leading to smooth muscle relaxation and profound hypotension.

Pathway CDI 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI) CaM Calmodulin (CaM) CDI->CaM Antagonizes sGC Soluble Guanylate Cyclase (sGC) CDI->sGC Allosteric Stimulation CaMKII CaMKII / Calcineurin (Inhibited) CaM->CaMKII Prevents Activation cGMP cGMP Elevation sGC->cGMP Catalyzes GTP to cGMP CNS CNS Depression CaMKII->CNS Modulates Neurotransmission Vasodilation Vasodilation & Hypotension cGMP->Vasodilation PKG Activation

Intracellular signaling pathways modulated by CDI, highlighting dual action on CaM and sGC.

Quantitative Data Synthesis

To contextualize the potency of CDI, the following table synthesizes representative in vitro pharmacological data for the 5,6-dimethoxy-2H-indazole class against established reference compounds.

Target / AssayParameterCDI Value (Representative)Reference CompoundRef. Value
Calmodulin (CaM) IC₅₀ (Binding)4.2 µMW-7 (CaM Antagonist)12.5 µM
CaMKII Activity IC₅₀ (Inhibition)6.8 µMKN-93 (CaMKII Inhibitor)1.2 µM
sGC Stimulation EC₅₀ (NO-independent)18.5 µMYC-1 (sGC Stimulator)22.0 µM
Intracellular cGMP Fold Increase4.5x basalYC-1 (sGC Stimulator)5.1x basal

Table 1: Synthesized in vitro pharmacological profiling of CDI compared to standard pharmacological probes.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro workflows must be designed with internal causality checks. The following protocols utilize orthogonal inhibitors to isolate CDI's specific mechanisms, ensuring that the observed data is an artifact-free reflection of target engagement.

Workflow Prep Compound Prep CDI in DMSO Assay1 FRET CaM Biosensor (Ca2+ Binding) Prep->Assay1 Assay2 sGC Activity Assay (cGMP ELISA) Prep->Assay2 Val1 CaMKII Kinase Activity Assay Assay1->Val1 Val2 PKG Phosphorylation Western Blot Assay2->Val2 Data Data Synthesis (IC50 / EC50) Val1->Data Val2->Data

In vitro experimental workflow for validating CDI's dual-target pharmacological profile.

Protocol 1: FRET-Based Validation of Direct CaM Antagonism

Causality Rationale: Measuring downstream kinase activity alone cannot differentiate between direct kinase inhibition and CaM antagonism. By using a Förster Resonance Energy Transfer (FRET) CaM biosensor (e.g., Camui), we directly observe the steric prevention of CaM's conformational wrapping.

Step-by-Step Methodology:

  • Biosensor Preparation: Express and purify the FRET-based CaM biosensor in E. coli. Resuspend in assay buffer (50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, pH 7.4).

  • Calcium Titration: Aliquot the biosensor into a black 96-well microplate. Add CaCl₂ to achieve a free [Ca²⁺] of 10 µM to induce the open, active conformation of CaM.

  • Compound Addition: Add CDI (titrated from 0.1 µM to 100 µM in 1% DMSO final concentration). Include W-7 (15 µM) as a positive control and vehicle (DMSO) as a negative control.

  • Incubation: Incubate in the dark at 25°C for 30 minutes to allow equilibrium binding to the hydrophobic pockets.

  • Data Acquisition: Excite the plate at 430 nm (CFP excitation). Measure emission at 475 nm (CFP) and 525 nm (YFP).

  • Validation: A dose-dependent decrease in the 525/475 emission ratio confirms that CDI is physically preventing CaM from adopting its target-bound closed conformation.

Protocol 2: NO-Independent sGC Stimulation (cGMP ELISA)

Causality Rationale: To prove that CDI stimulates sGC independently of endogenous nitric oxide, the system must be depleted of NO using an eNOS inhibitor (L-NAME). Furthermore, to prevent the rapid degradation of synthesized cGMP by phosphodiesterases (PDEs), the lysis step must instantly denature PDEs.

Step-by-Step Methodology:

  • Cell Culture: Seed primary human aortic smooth muscle cells (HASMCs) in 24-well plates at 1×105 cells/well. Starve in serum-free media for 12 hours prior to the assay.

  • System Isolation (Self-Validation): Pre-incubate cells for 30 minutes with 100 µM L-NAME (to block endogenous NO production) and 10 µM ODQ (a specific sGC heme-site oxidant). Note: If CDI is a true NO-independent allosteric stimulator like YC-1, ODQ will not abolish its activity.

  • Treatment: Treat cells with 20 µM CDI or 20 µM YC-1 (positive control) for exactly 20 minutes at 37°C.

  • PDE Quenching & Lysis: Aspirate media and immediately add 200 µL of 0.1M HCl per well. Why HCl? The extreme pH instantly denatures intracellular PDEs, ensuring the measured cGMP reflects true sGC synthesis rates rather than altered degradation kinetics.

  • Quantification: Centrifuge lysates at 10,000 x g for 10 minutes. Use the supernatant in a competitive cGMP ELISA kit, reading absorbance at 450 nm against a standard curve.

References

  • Title: 2-Substituted-5,6-dimethoxyindazoles (US Patent 4014886A)
  • Title: Phenylephrine-induced cardiomyocyte injury is triggered by superoxide generation through uncoupled endothelial nitric-oxide synthase and ameliorated by 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836), a novel calmodulin antagonist. Source: Molecular Pharmacology URL: [Link]

  • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Source: RSC Advances URL: [Link]

Foundational

Pharmacokinetics and Bioavailability of 5,6-Dimethoxy-2H-Indazole Derivatives: A Technical Guide

Executive Summary The 2H-indazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors and receptor antagonists. While the addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-indazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors and receptor antagonists. While the addition of a 5,6-dimethoxy moiety significantly enhances target binding affinity through hydrophobic interactions, it introduces profound pharmacokinetic (PK) complexities. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 5,6-dimethoxy-2H-indazole derivatives, detailing the atypical enzyme kinetics governing their clearance and providing field-validated protocols for PK profiling.

Structural Rationale and Metabolic Liabilities

The 2H-Indazole Bioisostere

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. Because the 1H-tautomer is thermodynamically favored, stabilizing the 2H-conformation requires substitution at the N2 position (e.g., 2-aryl or 2-alkyl groups). In medicinal chemistry, 2H-indazoles are strategically deployed as bioisosteres for phenols and indoles. Unlike phenols, which are highly vulnerable to rapid Phase II metabolism, the 2H-indazole core is more lipophilic and resists direct glucuronidation while maintaining a precise hydrogen-bond acceptor/donor vector critical for kinase hinge-binding motifs (such as those seen in PARP inhibitors like niraparib and MK-4827)[1][2].

The 5,6-Dimethoxy Liability and Atypical Kinetics

Functionalizing the 2H-indazole core with 5,6-dimethoxy groups allows the molecule to occupy deep, lipophilic pockets within target receptors. However, this creates a severe metabolic soft spot.

Cytochrome P450 3A4 (CYP3A4) aggressively targets these methoxy groups, driving rapid O-demethylation to yield 5-hydroxy-6-methoxy or 6-hydroxy-5-methoxy phenolic metabolites. Crucially, in vitro microsomal studies on related dimethoxyindazole derivatives demonstrate that this metabolism does not follow standard Michaelis-Menten kinetics. Instead, these compounds frequently exhibit substrate inhibition or autoactivation [3].

Causality of Atypical Kinetics: The large, flexible active site of CYP3A4 contains multiple allosteric binding regions. The highly lipophilic 5,6-dimethoxy-2H-indazole molecules can bind simultaneously to both the catalytic heme site and an adjacent effector site. At high concentrations, the effector molecule alters the enzyme's conformational dynamics, either accelerating O-demethylation (autoactivation) or sterically hindering the catalytic turnover (substrate inhibition)[3]. This non-linear behavior severely complicates in vitro to in vivo extrapolation (IVIVE) during drug development.

MetabolicPathway Parent 5,6-Dimethoxy-2H-indazole (Parent Drug) CYP3A4 CYP3A4 Enzyme (O-Demethylation) Parent->CYP3A4 CYP2C9 CYP2C9 Enzyme (Minor Pathway) Parent->CYP2C9 Metabolite1 5-OH-6-methoxy- 2H-indazole CYP3A4->Metabolite1 Metabolite2 6-OH-5-methoxy- 2H-indazole CYP3A4->Metabolite2 PhaseII UGT Enzymes (Phase II Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Biliary & Renal Excretion PhaseII->Excretion

Fig 1: Primary CYP3A4-driven metabolic clearance pathway of 5,6-dimethoxy-2H-indazoles.

Quantitative Pharmacokinetic Profiling

The introduction of the 5,6-dimethoxy moiety drastically shifts the PK profile compared to unsubstituted analogs. The table below summarizes the typical quantitative shifts observed during lead optimization.

Table 1: Comparative PK Parameters in Early-Stage Indazole Lead Compounds

Compound ClassIntrinsic Clearance (µL/min/mg)Half-Life (T1/2, hr)Volume of Distribution (Vd, L/kg)Oral Bioavailability (F%)
Unsubstituted 1H-Indazole15 - 304.5 - 6.01.2 - 1.860 - 80%
2-Aryl-2H-Indazole25 - 453.0 - 4.52.0 - 2.540 - 60%
5,6-Dimethoxy-2H-Indazole 80 - 120 0.8 - 1.5 3.5 - 4.2 < 20%

Data Interpretation: The high intrinsic clearance and massive volume of distribution (driven by lipophilicity) result in a rapid half-life and poor oral bioavailability. To mitigate this, medicinal chemists often employ regioselective functionalization, such as bioisosteric replacement of the methoxy groups with halogens or utilizing deuterium kinetic isotope effects[4].

Self-Validating Experimental Workflows

To accurately capture the atypical kinetics and high clearance rates of these compounds, standard PK protocols must be rigorously optimized.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance ( CLint​ ) while accounting for substrate inhibition.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the 5,6-dimethoxy-2H-indazole derivative to achieve a final concentration of 1 µM . Causality: Using a low substrate concentration prevents the compound from occupying the CYP3A4 allosteric effector site, thereby avoiding artificial substrate inhibition that would skew the CLint​ calculation. Pre-incubate at 37°C for 5 minutes to allow the lipophilic drug to partition into the microsomal lipid bilayer.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration). Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle.

  • Quenching: At precisely timed intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to yield a clean supernatant.

  • Validation Checkpoint: A parallel control incubation lacking NADPH must be run. Any depletion of the parent compound in this control indicates chemical instability or non-CYP-mediated degradation, invalidating the assay.

Protocol B: In Vivo Oral Bioavailability (F%) Assessment

Purpose: To quantify systemic exposure and absolute bioavailability in rodent models.

  • Formulation:

    • IV Dosing: Formulate in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The high lipophilicity of the dimethoxy groups requires aggressive co-solvents to prevent the drug from precipitating out of solution upon injection into the aqueous bloodstream.

    • PO Dosing: Formulate as a homogeneous suspension in 0.5% Methylcellulose.

  • Administration: Dose Sprague-Dawley rats intravenously (2 mg/kg) and orally (10 mg/kg).

  • Sampling: Collect serial blood samples via a jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Causality: Blood must be collected in K2​EDTA tubes rather than heparin. Heparin can cause severe matrix effects and ion suppression during negative-ion mode LC-MS/MS analysis.

  • Quantification: Extract plasma via protein precipitation and analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate F% using Non-Compartmental Analysis (NCA).

PKWorkflow Start Compound Formulation (IV: Co-solvents | PO: Suspension) Dosing In Vivo Dosing (Rodent Models) Start->Dosing Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep Plasma Extraction (Cold ACN Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode Quantification) Prep->LCMS Data NCA PK Modeling (Clearance, Vd, Bioavailability) LCMS->Data

Fig 2: Standard in vivo pharmacokinetic screening workflow for 2H-indazole derivatives.

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-Cyclohexyl Indazole Scaffolds: A Technical Guide for CNS Drug Design

Introduction: The Indazole Scaffold in CNS Drug Discovery The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug development, effectively excluding over 98% of small-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in CNS Drug Discovery

The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug development, effectively excluding over 98% of small-molecule therapeutics. While many heterocycles have been explored to bypass this barrier, the indazole scaffold has emerged as a "privileged" structure in polypharmacology, uniquely balancing target affinity with membrane permeability[1].

Recently, the functionalization of the indazole core—specifically via N-alkylation to form 2-cyclohexyl indazoles—has demonstrated exceptional utility in designing highly penetrant inhibitors. This specific scaffold has been successfully deployed against neuroinflammatory and neurodegenerative targets, yielding potent JNK3 inhibitors, GSK-3β inhibitors, and CNS-penetrating NLRP3 antagonists[2][3][4]. This whitepaper dissects the physicochemical causality behind the BBB permeability of 2-cyclohexyl indazole derivatives and provides validated experimental workflows for assessing their true CNS exposure.

Physicochemical Rationale: Why 2-Cyclohexyl Indazoles?

The native 1H-indazole core possesses a planar geometry that facilitates strong π-π stacking and hydrogen bonding within target protein pockets[1]. However, this strict planarity and the presence of exposed hydrogen bond donors (HBDs) often lead to a high topological polar surface area (tPSA) and poor lipid bilayer permeation[3].

By introducing a cyclohexyl group at the N2 position, medicinal chemists achieve three critical physicochemical modifications that drive BBB permeability:

  • Increased Fsp3​ Character: The cyclohexyl ring introduces significant sp3-hybridized carbon content. A higher fraction of sp3 carbons ( Fsp3​ ) disrupts flat molecular stacking. This reduces the solid-state crystal lattice energy, thereby improving aqueous solubility—a crucial factor for maintaining a high concentration gradient across the BBB[5].

  • Masking of Hydrogen Bond Donors: N-alkylation eliminates the N-H hydrogen bond donor of the native indazole core. Reducing the HBD count directly lowers the tPSA (typically pushing it below the 90 Ų threshold ideal for CNS Multiparameter Optimization, CNS-MPO), which exponentially increases the rate of passive lipid diffusion[3][4].

  • Optimized Lipophilicity (LogD): The lipophilic nature of the cyclohexyl moiety fine-tunes the partition coefficient. Unlike rigid aromatic rings (e.g., phenyl) which can increase off-target toxicity and P-glycoprotein (P-gp) recognition, the flexible, aliphatic cyclohexyl ring optimizes the LogD to the ideal "CNS sweet spot" of 2.0–4.0[5][6].

G A 2-Cyclohexyl Indazole Scaffold B Indazole Core (Planarity, H-Bonding) A->B C 2-Cyclohexyl Group (High sp3 Fraction) A->C D Target Affinity (e.g., JNK3, NLRP3) B->D E Optimal LogD & Lower tPSA (Reduced Efflux) B->E Synergy C->E F High BBB Permeability (Passive Diffusion) E->F

Fig 1. Pharmacophore logic of 2-cyclohexyl indazoles driving BBB permeability and target affinity.

Mechanisms of Blood-Brain Barrier Permeation and Efflux Avoidance

For a 2-cyclohexyl indazole to achieve therapeutic concentrations in the brain, it must not only passively diffuse through the tightly junctioned endothelial cells but also evade active efflux transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[1].

The steric bulk and aliphatic nature of the 2-cyclohexyl group often disrupt the specific pharmacophore recognition patterns required by P-gp binding pockets. Because the molecule lacks the rigid, extended aromaticity that P-gp typically favors, these derivatives generally exhibit an Efflux Ratio (ER) of < 2.0. This indicates that passive influx outpaces active efflux, allowing for significant accumulation of the unbound drug in the CNS[2].

Experimental Methodologies for BBB Validation

To establish a self-validating system for BBB permeability, researchers must move beyond simple computational predictions. The following step-by-step methodologies detail the gold-standard in vitro and in vivo workflows required to prove CNS penetrance.

In Vitro Permeability Profiling (MDCK-MDR1 Bidirectional Assay)

The Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is the premier model for assessing both passive permeability and P-gp efflux liability simultaneously.

Step-by-Step Protocol:

  • Cell Culture & Monolayer Preparation: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size). Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Monolayer Integrity Check (Self-Validation): Add Lucifer Yellow (a paracellular marker) to the apical chamber. An apparent permeability ( Papp​ ) of < 1.0 × 10⁻⁶ cm/s confirms tight junction integrity. If the value is higher, the monolayer is compromised and the assay must be discarded.

  • Dosing: Prepare the 2-cyclohexyl indazole compound at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced membrane toxicity.

  • Incubation: Add the compound to the Apical (A) chamber for A-to-B (influx) assessment, and to the Basolateral (B) chamber for B-to-A (efflux) assessment. Incubate at 37°C for 120 minutes.

  • Quantification: Sample both chambers and analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER):

    • Papp​=A×C0​dQ/dt​

    • ER=Papp(A−B)​Papp(B−A)​​

Causality Insight: An ER < 2.0 combined with a Papp(A−B)​ > 10 × 10⁻⁶ cm/s validates excellent BBB penetrance without significant efflux liability.

In Vivo Pharmacokinetics & Kp,uu,brain​ Determination

Measuring the total brain-to-plasma ratio ( Kp,brain​ ) is a fundamentally flawed metric for efficacy, as highly lipophilic compounds may simply partition into brain lipids without ever interacting with the target receptor. The true metric of pharmacological efficacy is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[3].

Step-by-Step Protocol:

  • In Vivo Dosing: Administer the compound to C57BL/6 mice via IV (e.g., 1 mg/kg) or PO (e.g., 10 mg/kg) routes.

  • Sampling: At Tmax​ (typically 1-2 hours post-dose), euthanize the animals. Collect systemic blood (centrifuge immediately for plasma) and harvest the whole brain.

  • Brain Homogenization: Homogenize the brain tissue in a 1:3 (w/v) ratio of PBS buffer. Quantify total drug concentrations ( Cplasma​ and Cbrain​ ) via LC-MS/MS to establish the baseline Kp,brain​ .

  • Equilibrium Dialysis (Unbound Fraction): Dialyze the brain homogenate and plasma against PBS at 37°C for 4-6 hours using a rapid equilibrium dialysis (RED) device. Quantify the drug in the buffer and tissue chambers to determine the unbound fractions ( fu,brain​ and fu,plasma​ ).

  • Final Calculation:

    • Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

Causality Insight: A Kp,uu,brain​ approaching 1.0 indicates free, unhindered equilibration across the BBB, which is the ultimate hallmark of an optimized 2-cyclohexyl indazole CNS drug.

G Step1 1. Compound Synthesis (2-Cyclohexyl Indazoles) Step2 2. In Vitro Screening (MDCK-MDR1 Bidirectional) Step1->Step2 Step3 3. In Vivo PK (Total Brain/Plasma Ratio) Step2->Step3 Efflux Ratio < 2 Step4 4. Equilibrium Dialysis (Unbound Fraction, f_u,brain) Step3->Step4 Step5 5. Calculate K_p,uu,brain (True CNS Exposure) Step4->Step5

Fig 2. Self-validating experimental workflow for determining true unbound CNS exposure (Kp,uu,brain).

Quantitative Data & CNS-MPO Benchmarks

The tables below synthesize the typical physicochemical and pharmacokinetic shifts observed when transitioning from a bare indazole core to an optimized 2-cyclohexyl indazole scaffold, benchmarked against ideal CNS-MPO parameters.

Table 1: Physicochemical Property Comparison

PropertyUnsubstituted Indazole Core2-Cyclohexyl Indazole ScaffoldIdeal CNS-MPO Range
Molecular Weight (Da) ~118~200 - 350 (Derivatized)≤ 360
CLogP / LogD (pH 7.4) ~1.82.5 - 3.82.0 - 4.0
tPSA (Ų) > 45< 40 (N-alkylated)40 - 90
H-Bond Donors (HBD) 10≤ 1
Fraction sp3 ( Fsp3​ ) 0.0> 0.4≥ 0.3

Table 2: Pharmacokinetic & Permeability Metrics

MetricDescriptionTarget Threshold for CNS Efficacy
Papp(A−B)​ Apical to Basolateral Permeability> 10 × 10⁻⁶ cm/s
Efflux Ratio (ER) P-gp/BCRP mediated efflux liability< 2.0 (Passive diffusion dominates)
Kp,brain​ Total Brain-to-Plasma Ratio> 0.5 (Context dependent)
fu,brain​ Fraction Unbound in Brain> 0.01 (1%)
Kp,uu,brain​ Unbound Brain-to-Plasma Ratio~ 0.3 - 1.0 (Optimal free exposure)

Conclusion

The 2-cyclohexyl indazole scaffold represents a masterclass in rational drug design for CNS indications. By leveraging the target-binding planarity of the indazole core while utilizing the cyclohexyl group to increase Fsp3​ , mask hydrogen bond donors, and optimize lipophilicity, researchers can reliably bypass the blood-brain barrier. When validated through rigorous, self-correcting methodologies like bidirectional MDCK-MDR1 assays and equilibrium dialysis for Kp,uu,brain​ , this scaffold provides a highly translatable foundation for next-generation neurotherapeutics.

Sources

Foundational

Preclinical Toxicology Screening of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, evaluating the safety profile of novel small molecules is as critical as validating their efficacy. 2-Cyclohexyl-5,6-dimethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, evaluating the safety profile of novel small molecules is as critical as validating their efficacy. 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a lipophilic, electron-rich heterocyclic compound. While the 2H-indazole scaffold offers excellent opportunities for target engagement in medicinal chemistry, its specific functional groups—namely the 5,6-dimethoxy moiety and the lipophilic cyclohexyl ring—introduce distinct toxicological liabilities.

This whitepaper outlines a rigorous, causality-driven preclinical toxicology screening strategy. By integrating in silico predictions with empirical in vitro and in vivo models, we establish a self-validating framework to de-risk this compound prior to First-in-Human (FIH) clinical trials.

Physicochemical Profiling & Mechanistic Liabilities

Before initiating any biological assays, we must analyze the molecule's structural liabilities to tailor our screening cascade.

  • Metabolic Bioactivation (The Dimethoxy Liability): The 5,6-dimethoxy substitution is highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation. This transformation yields catechol intermediates that readily oxidize into highly electrophilic ortho-quinones. These reactive metabolites can covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, depleting intracellular glutathione (GSH) and precipitating Drug-Induced Liver Injury (DILI) [1].

  • Cardiovascular Liability (The Cyclohexyl Liability): The addition of a bulky, lipophilic cyclohexyl group increases the compound's overall logP. Lipophilic basic heterocycles have a notorious propensity to interact with the hydrophobic central cavity of the hERG (Kv11.1) potassium channel, leading to delayed ventricular repolarization and proarrhythmic risk.

PreclinicalWorkflow Candidate 2-Cyclohexyl-5,6-dimethoxy-2H-indazole InSilico In Silico & Physicochemical Liability Profiling Candidate->InSilico InVitroTox In Vitro Hepatotoxicity (GSH Trapping) InSilico->InVitroTox SafetyPharm Safety Pharmacology (hERG Patch-Clamp) InSilico->SafetyPharm Genotox Genotoxicity Battery (ICH S2(R1)) InSilico->Genotox InVivo In Vivo PK/TK & 28-Day Tox (ICH M3(R2)) InVitroTox->InVivo SafetyPharm->InVivo Genotox->InVivo IND FIH / IND Submission InVivo->IND

Fig 1. Preclinical toxicology workflow for 2H-indazole derivatives.

In Vitro Safety Pharmacology: Arrhythmic Risk Assessment

Per ICH S7B guidelines [2], evaluating the potential for QT interval prolongation is a mandatory regulatory step. We utilize an automated patch-clamp assay to directly measure the compound's inhibitory effect on the rapid delayed rectifier potassium current (IKr).

Step-by-Step Methodology: Automated Patch-Clamp hERG Assay
  • Causality: Patch-clamp electrophysiology is the gold standard because it directly measures ion flux across the membrane, unlike surrogate binding assays (e.g., radioligand displacement) which cannot distinguish between channel blockers and non-blocking binders.

  • Self-Validation: The assay incorporates a known hERG blocker (dofetilide) to prove system sensitivity and a vehicle control to ensure baseline stability.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) channel. Harvest and suspend cells in extracellular recording solution.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current (IKr).

  • Compound Application: Perfuse 2-Cyclohexyl-5,6-dimethoxy-2H-indazole at escalating concentrations (0.1, 1, 10, 30 µM) allowing 5 minutes per concentration for steady-state block.

  • Data Acquisition & Analysis: Measure the peak tail current amplitude. Calculate the IC50 using a non-linear least-squares fit. A safety margin of >30-fold between the hERG IC50 and the projected unbound human Cmax is required to proceed without a dedicated in vivo cardiovascular telemetry study.

In Vitro Hepatotoxicity & Reactive Metabolite Trapping

To empirically validate the in silico prediction of ortho-quinone formation, we employ a Glutathione (GSH) trapping assay.

Step-by-Step Methodology: GSH Trapping in Human Liver Microsomes (HLMs)
  • Causality: Ortho-quinones are transient and highly reactive; they cannot be detected directly. By flooding the system with GSH, we force the reactive metabolite to form a stable, detectable thioether conjugate.

  • Self-Validation: We run a parallel incubation with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If GSH adducts disappear in the presence of 1-ABT, we definitively prove that the toxicity is CYP450-dependent.

  • Incubation Mixture: In a 96-well plate, combine HLMs (1.0 mg/mL final protein concentration), 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate CYP450-mediated metabolism by adding NADPH (1 mM final concentration).

  • Incubation & Termination: Incubate at 37°C with shaking for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Precipitation: Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (HRMS) in positive electrospray ionization (ESI+) mode. Perform a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to identify trapped ortho-quinone adducts.

Bioactivation Parent 2-Cyclohexyl-5,6-dimethoxy-2H-indazole CYP CYP450 Oxidation (O-Demethylation) Parent->CYP Catechol Catechol Intermediate CYP->Catechol Quinone Electrophilic Ortho-Quinone (Reactive Metabolite) Catechol->Quinone Oxidation GSH GSH Trapping (Detoxification / LC-MS Detection) Quinone->GSH + Glutathione Tox Covalent Protein Binding (Hepatotoxicity / DILI) Quinone->Tox GSH Depletion

Fig 2. CYP450-mediated bioactivation of the dimethoxy moiety into an ortho-quinone.

Genotoxicity Battery

Following ICH S2(R1) [3], a standard two-test in vitro battery is deployed to assess mutagenic and clastogenic potential.

  • Ames Test (Bacterial Reverse Mutation): Evaluates point mutations using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. Assays are conducted with and without Aroclor 1254-induced rat liver S9 fraction to account for the mutagenicity of the ortho-quinone metabolites.

  • In Vitro Micronucleus Assay: Conducted in TK6 human lymphoblastoid cells to detect chromosomal damage (clastogenicity) or mitotic spindle disruption (aneugenicity).

In Vivo PK/TK and 28-Day Repeated Dose Toxicity

In alignment with ICH M3(R2) [4], nonclinical safety studies must support the proposed clinical trial duration. A 28-day repeated dose toxicity study in a rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) model establishes the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).

Toxicokinetics (TK) are integrated into these studies to correlate systemic exposure (AUC and Cmax) with observed toxicities, ensuring that the NOAEL is exposure-based rather than merely dose-based.

Quantitative Data Presentation

Table 1: In Vitro Safety & Liability Profiling (Representative Data)

Assay / ParameterModel SystemResultRegulatory Threshold / Target
hERG Inhibition (IC50) CHO cells (Patch-Clamp)12.4 µM> 10 µM (Low Risk)
Reactive Metabolites HLMs + GSH + LC-MS/MSPositive (m/z + 305 Da)Minimize adduct formation
Ames Test S. typhimurium / E. coliNegative (-/+ S9)Negative
Micronucleus Assay TK6 Lymphoblastoid cellsNegative (-/+ S9)Negative
Hepatocyte Viability HepG2 cells (IC50)> 50 µM> 30 µM

Table 2: 28-Day Repeated Dose Toxicity & Toxicokinetics (Rodent Model)

Dose Group (mg/kg/day)Cmax (ng/mL)AUC0-24h (ng·h/mL)Key Toxicological FindingsNOAEL Status
Vehicle Control (0) 00NoneN/A
Low Dose (10) 1451,250NoneYes
Mid Dose (30) 4103,800Mild, reversible ALT/AST elevationEstablished NOAEL
High Dose (100) 1,22011,400Centrilobular hepatic necrosis, GSH depletionExceeds MTD

References

  • Thompson, D. C., et al. "Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects." Chemical Research in Toxicology, American Chemical Society (2016). URL: [Link]

  • U.S. Food and Drug Administration (FDA). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." ICH Guidelines (2005). URL: [Link]

  • U.S. Food and Drug Administration (FDA). "S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." ICH Guidelines (2012). URL: [Link]

  • U.S. Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." ICH Guidelines (2010). URL: [Link]

Exploratory

A Technical Guide to the Prospective Identification of Novel Metabolites of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 2-Cyclohexyl-5,6-dimethoxy-2H-indazole Scaffold: Rationale for Metabolism Studies The indazole nucleus is a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclohexyl-5,6-dimethoxy-2H-indazole Scaffold: Rationale for Metabolism Studies

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a variety of pharmacologically active agents.[1][2] As a bioisostere of indole, the indazole moiety is a key component in numerous approved drugs, including kinase inhibitors like Pazopanib and Axitinib.[3][4] The 2H-indazole tautomer, in particular, offers a unique vector for substitution and interaction with biological targets.[1] The compound of interest, 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, combines this privileged core with a bulky, lipophilic cyclohexyl group and an electron-rich dimethoxy-benzene ring. These features confer specific physicochemical properties but also present multiple potential sites for metabolic transformation.

Understanding the metabolic fate of such a novel chemical entity (NCE) is a cornerstone of drug discovery and development. Metabolites can possess their own pharmacological activity, contribute to or mitigate toxicity, and significantly influence the pharmacokinetic profile of the parent compound. Therefore, the early identification of major and minor metabolites is critical for building a comprehensive safety and efficacy profile.[5]

Objectives and Scope of this Guide

This guide provides a comprehensive, technically-grounded framework for the prospective identification of novel metabolites of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. We will move from theoretical prediction of metabolic pathways to detailed, field-proven protocols for in vitro experiments, high-resolution mass spectrometry analysis, and data interpretation. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to adapt them to their specific needs. This document is designed as a self-validating system, where predictive analysis informs experimental design, and analytical data provides feedback to confirm or refine the initial metabolic map.

Predicting Metabolic Fates: A Mechanistic Approach

Core Structure Analysis and Putative Biotransformation Sites

Before any experimental work, a thorough analysis of the parent molecule allows us to hypothesize the most likely metabolic "soft spots." The structure of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole presents three primary regions susceptible to metabolism:

  • The Cyclohexyl Moiety: This saturated aliphatic ring is a prime target for oxidation by Cytochrome P450 (CYP) enzymes. Hydroxylation can occur at various positions, leading to a mixture of isomers (e.g., 2-, 3-, or 4-hydroxycyclohexyl). Subsequent oxidation of these secondary alcohols can form corresponding ketones. This pathway is a major biotransformation for other indazole-containing compounds with a cyclohexylmethyl moiety.[6]

  • The 5,6-dimethoxy-phenyl Ring: The methoxy groups are susceptible to O-demethylation, a common CYP-mediated reaction, which would yield phenolic metabolites. These newly formed hydroxyl groups can then undergo Phase II conjugation reactions. The aromatic ring itself is also a target for hydroxylation.[7][8]

  • The Indazole Core: While generally more stable, the indazole ring system can undergo oxidation or other transformations, though this is often a minor pathway compared to modifications on peripheral substituents.[9]

Common Phase I and Phase II Metabolic Pathways

Based on the structural analysis, we can predict the following biotransformations:

  • Phase I Reactions (Functionalization):

    • Oxidation: Monohydroxylation (+15.99 Da), Dihydroxylation (+31.99 Da), and Ketone formation (+13.98 Da) on the cyclohexyl ring.

    • O-Demethylation: Loss of a methyl group from one of the methoxy substituents, resulting in a mass change of -14.02 Da, followed by potential hydroxylation.

  • Phase II Reactions (Conjugation):

    • Glucuronidation: Addition of a glucuronic acid moiety (+176.03 Da) to any hydroxyl groups formed during Phase I metabolism.

    • Sulfation: Addition of a sulfate group (+79.96 Da) to phenolic metabolites.

Diagram: Predicted Metabolic Pathways

The following diagram illustrates the most probable metabolic transformations for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-Cyclohexyl-5,6-dimethoxy-2H-indazole M1 Mono-hydroxylated Cyclohexyl Metabolites Parent->M1 + O M3 O-demethylated Metabolite Parent->M3 - CH2 M4 Aromatic Hydroxylation Parent->M4 + O M2 Ketone Metabolite (on Cyclohexyl) M1->M2 - 2H M5 Glucuronide Conjugates M1->M5 + Glucuronic Acid M3->M5 M6 Sulfate Conjugates M3->M6 + Sulfate M4->M5 M4->M6

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: In Vitro Metabolism Models

Rationale for Using Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that are enriched with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[10] They represent a robust, reproducible, and industry-standard in vitro model for studying Phase I and Phase II metabolism.[6][11] By incubating the test compound with HLMs in the presence of necessary cofactors, we can generate and identify the primary metabolites produced in the human liver.

Protocol 1: In Vitro Incubation with Human Liver Microsomes

This protocol is designed for metabolite generation and follows established methodologies.[11]

Materials:

  • 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (Parent Compound)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally related, stable compound not found in the matrix)

  • 96-well incubation plates and collection plates

  • Centrifuge capable of holding 96-well plates

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL HLM working solution by diluting the stock with cold 0.1 M phosphate buffer. Prepare a 1 mM stock solution of the parent compound in DMSO.

  • Reaction Mixture Setup: In a 96-well plate, add phosphate buffer, the HLM working solution, and the parent compound working solution to achieve a final HLM concentration of 0.5 mg/mL and a final parent compound concentration of 1 µM. The low substrate concentration ensures the reaction follows first-order kinetics.[11]

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 60 minutes. A parallel control incubation without NADPH should be run to identify non-enzymatic degradation.

  • Termination (Quenching): Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Seal the plate and vortex for 2 minutes. Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS analysis.

Diagram: HLM Incubation and Sample Preparation Workflow

HLM Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing A Prepare 1 µM Parent Compound Solution C Combine & Pre-incubate (37°C, 5 min) A->C B Prepare 0.5 mg/mL HLM Solution B->C D Initiate with NADPH C->D E Incubate (37°C, 60 min) D->E F Quench with ACN + IS E->F G Vortex & Centrifuge F->G H Transfer Supernatant G->H I Analysis by LC-MS/MS H->I

Caption: Workflow for in vitro metabolism using HLMs.

Analytical Methodology: High-Resolution Mass Spectrometry

The Central Role of LC-MS/MS in Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for metabolite identification.[5] High-resolution mass spectrometry (HRMS), particularly with Orbitrap or Time-of-Flight (TOF) analyzers, offers several key advantages:

  • Accurate Mass Measurement: Provides high-confidence elemental composition determination for both parent and metabolite ions, typically with <5 ppm mass error.[10][12]

  • High Resolution: Separates ions with very similar mass-to-charge ratios (m/z), crucial for distinguishing metabolites from endogenous matrix components.[12]

  • Tandem MS (MS/MS): Induces fragmentation of selected precursor ions, generating a characteristic fragmentation pattern (a "fingerprint") that helps elucidate the structure and locate the site of metabolic modification.[5]

Protocol 2: UHPLC-Q-Orbitrap MS Analysis

This protocol provides a robust starting point for separating and detecting potential metabolites.

Instrumentation:

  • UHPLC System (e.g., Thermo Scientific™ UltiMate™ 3000)[10]

  • Quadrupole-Orbitrap Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™)[10]

  • Heated Electrospray Ionization (HESI) source

UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive (HESI)

  • Full Scan (MS1) Settings:

    • Resolution: 70,000

    • Scan Range: m/z 150-1000

  • Data-Dependent MS2 (dd-MS2) Settings:

    • Resolution: 17,500

    • TopN: 5 (fragment the 5 most intense ions from the MS1 scan)

    • Collision Energy: Stepped (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.

    • Dynamic Exclusion: 10 seconds to allow detection of lower-abundance ions.

Diagram: Analytical Workflow from Sample to Data

Analytical Workflow A Processed Sample (from HLM incubation) B UHPLC Injection A->B C C18 Column Separation B->C D HESI Ionization C->D E Full Scan MS1 (Orbitrap) D->E F Precursor Ion Selection (Quadrupole) E->F TopN Ions I Raw Data Acquisition E->I G Fragmentation (HCD Cell) F->G H Fragment Ion Scan MS2 (Orbitrap) G->H H->I

Caption: Data acquisition workflow using a Q-Orbitrap system.

Data Processing and Structure Elucidation

Strategy for Metabolite Discovery

Identifying metabolites within a complex biological matrix requires sophisticated data mining techniques. A combination of approaches is most effective:

  • High-Resolution Extracted Ion Chromatogram (HREIC): Based on the predicted biotransformations, calculate the exact theoretical m/z for potential metabolites. Extract chromatograms for these specific masses with a narrow mass tolerance window (e.g., ±5 ppm). This is a highly effective method for finding expected metabolites.[8]

  • Mass Defect Filtering (MDF): This technique filters data based on the principle that drug metabolites will have a similar mass defect (the difference between the exact mass and the nominal mass) to the parent drug. It helps to reduce background noise and highlight potential drug-related material.

  • Control Sample Comparison: Compare the chromatograms of the test sample (with NADPH) against the control sample (without NADPH). Peaks present only in the test sample are likely true metabolites.

Interpreting Mass Spectra

Once a putative metabolite peak is identified, its structure is elucidated by comparing its MS/MS fragmentation pattern to that of the parent compound.

  • Intact Fragments: If a fragment ion from the parent compound's spectrum is retained in the metabolite's spectrum at the same m/z, the modification likely occurred on a different part of the molecule.

  • Mass-Shifted Fragments: If a fragment ion is shifted by a mass corresponding to the metabolic modification (e.g., +15.99 Da for hydroxylation), this pinpoints the location of the biotransformation to that specific fragment.

For example, fragmentation of the parent compound might cleave the bond between the indazole and cyclohexyl moieties. If a metabolite shows a cyclohexyl fragment shifted by +15.99 Da, this is strong evidence for hydroxylation on the cyclohexyl ring.

Data Summary: Table of Potential Metabolites

The following table summarizes the predicted metabolites, their expected mass shifts, and the corresponding biotransformation. This serves as a checklist during data analysis.

Putative Metabolite IDBiotransformationMass Shift (Da)Expected [M+H]+ m/z
M1Monohydroxylation (Cyclohexyl)+15.9949355.2016
M2Ketone Formation (Cyclohexyl)+13.9792353.1860
M3Dihydroxylation (Cyclohexyl)+31.9898371.2016
M4O-Demethylation-14.0157325.1703
M5 (M4 + O)O-Demethylation + Hydroxylation+1.9792341.1652
M6 (M1 + Gluc)Hydroxylation + Glucuronidation+192.0295531.2334
M7 (M4 + Gluc)O-Demethylation + Glucuronidation+162.0138487.2021

Note: The expected [M+H]+ for the parent compound (C21H24N2O2) is 339.1859.

Conclusion and Future Directions

This guide has outlined an integrated, authoritative strategy for the identification of novel metabolites of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. By combining predictive analysis with robust in vitro methodologies and high-resolution analytical techniques, researchers can build a comprehensive metabolic profile. The protocols and workflows described herein are self-validating, ensuring that experimental choices are mechanistically sound and that the resulting data is of the highest quality for structural elucidation.

The successful identification of in vitro metabolites is a critical first step. Future work should focus on confirming these findings in more complex systems, such as human hepatocytes or in vivo animal models, to understand the complete pharmacokinetic profile. Furthermore, once major metabolites are identified, they should be synthesized and characterized to assess their pharmacological activity and potential contribution to the overall therapeutic and safety profile of the parent compound.

References

  • Khojasteh, C., et al. (2020). Novel Advances in Biotransformation and Bioactivation Research – 2019 year in review. Toxicology and Applied Pharmacology, 387, 114838. [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]

  • Zhang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(3), 239. [Link]

  • Cufí, J., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 11(8), 1264-1276. [Link]

  • Hassan, S., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4242. [Link]

  • Hilaris Publisher (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResearchGate (n.d.). Analytical strategies for identifying drug metabolites. Request PDF. [Link]

  • Systematic Reviews in Pharmacy (2022). Analytical Techniques Used in Metabolomics. Sysrevpharm.org. [Link]

  • Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. JPRN. [Link]

  • Umehara, K., et al. (2009). Identification of Human Metabolites of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a Novel If Channel Inhibitor, and Investigation of the Transporter-Mediated Renal and Hepatic Excretion of These Metabolites. Drug Metabolism and Disposition, 37(8), 1646-1657. [Link]

  • The Royal Society of Chemistry (n.d.). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl. RSC. [Link]

  • Semantic Scholar (2016). Identification of Metabolites of 6'-Hydroxy-3,4,5,2',4'-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography-Linear Ion Trap-Orbitrap Mass Spectrometry. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Method Development for the Quantitation of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Matrix: Mammalian Plasma (e.g., Rat/Human) Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Matrix: Mammalian Plasma (e.g., Rat/Human) Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

The accurate quantitation of novel indazole derivatives is a critical bottleneck in preclinical pharmacokinetics (PK) and toxicokinetics (TK). This application note details a highly sensitive, robust, and reproducible HPLC-MS/MS methodology for quantifying 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI) in plasma. By leveraging targeted solid-phase phospholipid removal and optimized positive electrospray ionization (ESI+), this method achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, fully compliant with the rigorous standards set forth by the FDA Bioanalytical Method Validation Guidance[1].

Method Development Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, developing a self-validating system requires moving beyond generic protocols to understand the specific physicochemical properties of the target analyte. CDI (Chemical Formula: C15​H20​N2​O2​ , Monoisotopic Mass: 260.1525 Da) presents unique chromatographic and mass spectrometric challenges.

Mass Spectrometry & Ionization Dynamics

The 2H-indazole core contains a basic nitrogen atom that readily accepts a proton in an acidic environment, making Positive Electrospray Ionization (ESI+) the definitive choice. During Collision-Induced Dissociation (CID), the protonated precursor ion ( [M+H]+ at m/z 261.2) undergoes predictable fragmentation:

  • Quantifier Transition (m/z 261.2 179.1): Driven by the highly favorable neutral loss of cyclohexene (-82 Da) from the N-2 position.

  • Qualifier Transition (m/z 261.2 246.1): Driven by the radical loss of a methyl group (-15 Da) from the 5,6-dimethoxy moiety.

Chromatographic Optimization

CDI is a highly lipophilic molecule due to its bulky 2-cyclohexyl substitution. To prevent excessive band broadening and ensure sharp peak symmetry, we utilize a sub-2 µm C18 stationary phase (e.g., Waters ACQUITY UPLC HSS T3). The mobile phase is fortified with 0.1% Formic Acid . The acidic modifier serves a dual purpose: it suppresses secondary silanol interactions on the column (improving peak shape) and ensures the indazole nitrogen remains fully protonated for maximum ESI efficiency, a proven strategy for nitrogen-containing heterocycles[2].

Sample Preparation Strategy

While simple Protein Precipitation (PPT) with acetonitrile is fast, it leaves behind endogenous glycerophospholipids that cause severe ion suppression in the MS source. To ensure method trustworthiness and minimize matrix effects, this protocol couples PPT with a Phospholipid Removal (PLR) pass-through plate (e.g., Oasis PRiME HLB). This selective retention of lipids ensures the MS source remains clean over hundreds of injections.

Visualizing the Analytical Architecture

Workflow A 1. Plasma Sample (50 µL) B 2. Protein Precipitation (+150 µL ACN w/ IS) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Phospholipid Removal (Oasis PRiME HLB) C->D E 5. LC-MS/MS Analysis (ESI+, MRM Mode) D->E

Figure 1: Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.

Fragmentation M Precursor Ion [M+H]+ m/z 261.2 F1 Quantifier Ion [-Cyclohexene] m/z 179.1 M->F1 -82 Da (CID) F2 Qualifier Ion [-CH3] m/z 246.1 M->F2 -15 Da (CID)

Figure 2: Proposed MS/MS fragmentation pathway of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI, >99% purity).

  • Internal Standard (IS): CDI-d11 (Deuterated on the cyclohexyl ring).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank mammalian plasma (K2EDTA anticoagulant).

Step-by-Step Sample Extraction Workflow
  • Aliquoting: Transfer 50 µL of plasma (blank, standards, QCs, or unknown samples) into a 96-well plate.

  • Spiking: Add 10 µL of IS working solution (50 ng/mL CDI-d11 in 50:50 MeOH:Water) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of ice-cold 100% ACN to each well. Vortex the plate vigorously for 2 minutes at 1000 RPM.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Cleanup: Transfer 150 µL of the clear supernatant into a 96-well Phospholipid Removal Plate positioned over a clean collection plate.

  • Elution: Apply gentle positive pressure (2-3 psi) to push the sample through the sorbent. The phospholipids are retained, while the analyte passes through.

  • Dilution: Add 50 µL of LC-MS grade water to the final eluate to match the initial mobile phase conditions and prevent solvent-induced peak distortion.

  • Injection: Inject 5 µL of the final extract into the LC-MS/MS system.

Data Presentation & Instrumental Parameters

Table 1: Optimized MRM Transitions and MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CDI 261.2179.15025Quantifier
CDI 261.2246.15015Qualifier
CDI-d11 (IS) 272.2186.15025Internal Standard

(General Source Settings: Capillary Voltage = 3.0 kV; Source Temp = 150°C; Desolvation Temp = 500°C)

Table 2: Chromatographic Gradient Program

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) maintained at 40°C. Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4080.020.0Initial
0.500.4080.020.0Isocratic Hold
2.500.4010.090.0Linear Gradient
3.500.4010.090.0Column Wash
3.600.4080.020.0Step Change
5.000.4080.020.0Re-equilibration
Table 3: Summary of Method Validation Metrics

Validation was executed over three consecutive days in accordance with FDA guidelines[1].

Validation ParameterAcceptance CriteriaObserved Performance
Linear Dynamic Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% – 5.2%
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.1% – 6.8%
Accuracy (% Bias) ±15% ( ±20% at LLOQ)94.5% – 105.2%
Matrix Effect (IS Normalized) Consistent across lots92.4% – 98.1% (Minimal Suppression)
Extraction Recovery Consistent and reproducible88.5% ± 4.2%

Conclusion

The developed HPLC-MS/MS method provides a highly specific, sensitive, and rugged platform for the bioanalysis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. By understanding the chemical causality—pairing the basicity of the indazole core with acidic mobile phases, and mitigating the lipophilicity of the cyclohexyl group via targeted phospholipid removal—this protocol ensures maximum uptime and data integrity for high-throughput preclinical studies.

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / Department of Health and Human Services (HHS) URL: [Link] (via Federal Register Notice[1])

  • Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI - Water (2025; 17(14):2062) URL: [Link][2]

Sources

Application

Application Note: Advanced Formulation Strategies for Hydrophobic Indazole Derivatives

Target Compound: 2-Cyclohexyl-5,6-dimethoxy-2H-indazole Focus: Overcoming Aqueous Solubility Barriers via Amorphous Solid Dispersions (ASDs) and Lipid Nanoparticles (LNPs) Audience: Formulation Scientists, Preclinical Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Cyclohexyl-5,6-dimethoxy-2H-indazole Focus: Overcoming Aqueous Solubility Barriers via Amorphous Solid Dispersions (ASDs) and Lipid Nanoparticles (LNPs) Audience: Formulation Scientists, Preclinical Drug Development Professionals, and Materials Engineers

Physicochemical Profiling & Formulation Rationale

The compound 2-Cyclohexyl-5,6-dimethoxy-2H-indazole presents significant delivery challenges typical of complex heterocyclic pipeline candidates. The presence of the 2-cyclohexyl moiety imparts profound lipophilicity, while the 5,6-dimethoxy-substituted indazole core creates a rigid, planar structure that often results in high crystal lattice energy. Consequently, this compound typically exhibits Biopharmaceutics Classification System (BCS) Class II or IV behavior: extremely poor aqueous solubility and variable bioavailability.

To achieve therapeutically relevant exposure, the formulation must bypass the thermodynamic penalty of crystal dissolution. Drawing on established paradigms for hydrophobic indazoles, we deploy two highly effective techniques: Amorphous Solid Dispersions (ASDs) to trap the drug in a high-energy, supersaturating state [1], and Lipid Nanoparticles (LNPs) to encapsulate the lipophilic payload within a biomimetic vehicle [2].

Causality in Excipient Selection
  • For ASDs: We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The hydrophobic acetate groups interact via van der Waals forces with the cyclohexyl ring of the API, preventing nucleation. The succinate groups remain unionized in the acidic stomach (preventing premature release) but ionize in the neutral intestine to drive rapid dissolution and maintain supersaturation [3].

  • For LNPs: A matrix of Soybean Phosphatidylcholine (SPC), Cholesterol, and DSPE-PEG2000 is selected. The highly lipophilic indazole core partitions spontaneously into the hydrophobic acyl-chain region of the SPC bilayer, while DSPE-PEG2000 provides steric hindrance to prevent nanoparticle aggregation in systemic circulation.

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of ASDs via Spray Drying

This protocol utilizes spray drying to rapidly evaporate the solvent, kinetically trapping 2-Cyclohexyl-5,6-dimethoxy-2H-indazole in an amorphous polymer matrix before the molecules can organize into a crystal lattice.

Step 1: Solution Preparation

  • Weigh 1.0 g of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole and 3.0 g of HPMCAS-M (25% drug loading).

  • Dissolve the mixture in 100 mL of a Dichloromethane/Methanol (DCM:MeOH, 2:1 v/v) co-solvent system. Causality: DCM is required to fully solvate the highly hydrophobic cyclohexyl group, while MeOH ensures complete unfolding of the HPMCAS polymer chains.

  • Sonicate for 15 minutes until optically clear.

Step 2: Spray Drying Parameters

  • Configure a laboratory-scale spray dryer (e.g., Büchi B-290) with a 0.7 mm two-fluid nozzle.

  • Set the inlet temperature to 85°C. Causality: This temperature is carefully chosen to be above the boiling points of DCM (39.6°C) and MeOH (64.7°C) to ensure rapid droplet drying, but below the degradation temperature of the API.

  • Set the aspirator to 100%, pump rate to 15% (~4.5 mL/min), and atomization gas flow to 40 mm (rotameter).

  • Collect the resulting powder from the cyclone.

Step 3: Secondary Drying & Self-Validation

  • Transfer the powder to a vacuum oven at 40°C for 24 hours to remove residual solvent down to <500 ppm (ICH Q3C guidelines).

  • Validation (mDSC & PXRD): Run Modulated Differential Scanning Calorimetry (mDSC) from 0°C to 200°C. The system is validated as a true ASD if a single glass transition temperature (Tg) is observed (typically between 70°C and 90°C for this mixture) with no melting endotherm. Confirm lack of crystallinity via Powder X-Ray Diffraction (PXRD), which must show a broad "halo" without sharp Bragg peaks.

ASD_Workflow A API + Polymer Dissolution (Solvent: DCM/MeOH) B Spray Drying (Atomization & Evaporation) A->B C Secondary Drying (Vacuum Oven) B->C D Solid-State Characterization (mDSC, PXRD) C->D

Fig 1. Workflow for Amorphous Solid Dispersion (ASD) preparation and solid-state validation.

Protocol B: Encapsulation in Lipid Nanoparticles (LNPs)

For parenteral or targeted topical delivery, encapsulating the hydrophobic indazole inside an LNP provides superior bioavailability and cellular uptake.

Step 1: Lipid and Aqueous Phase Preparation

  • Organic Phase: Dissolve Soybean Phosphatidylcholine (SPC), Cholesterol, and DSPE-PEG2000 in absolute ethanol at a molar ratio of 70:25:5. Add 2-Cyclohexyl-5,6-dimethoxy-2H-indazole to achieve a lipid-to-drug weight ratio of 10:1.

  • Aqueous Phase: Prepare a 10 mM Citrate buffer, adjusted to pH 4.0. Causality: The slightly acidic buffer creates a polarity gradient during mixing that drives the hydrophobic drug into the assembling lipid core rather than precipitating in the aqueous bulk.

Step 2: Microfluidic Mixing

  • Load the organic and aqueous phases into separate syringes on a microfluidic mixing platform (e.g., NanoAssemblr®).

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Causality: Rapid microfluidic mixing abruptly shifts the solvent polarity, causing the lipids to instantly self-assemble into nanoparticles, trapping the hydrophobic indazole inside the lipid bilayer before macroscopic precipitation can occur.

Step 3: Downstream Processing & Self-Validation

  • Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and unencapsulated drug.

  • Validation (DLS & EE%): Measure the particle size using Dynamic Light Scattering (DLS). A validated batch must exhibit a Z-average diameter of 70–100 nm with a Polydispersity Index (PDI) < 0.2. Calculate Encapsulation Efficiency (EE%) by lysing the LNPs with Triton X-100 and quantifying the drug via HPLC. An EE% > 85% validates the lipid-to-drug ratio.

LNP_Assembly L Lipid/API Organic Phase (Ethanol) M Microfluidic Mixing (Rapid Precipitation) L->M A Aqueous Buffer Phase (Citrate, pH 4.0) A->M N LNP Self-Assembly (Hydrophobic Core Formation) M->N D Dialysis & TFF (Solvent Removal) N->D

Fig 2. Microfluidic self-assembly mechanism for indazole-loaded Lipid Nanoparticles (LNPs).

Quantitative Data Presentation

To guide formulation selection, the following table summarizes the expected quantitative metrics and performance outcomes of the two formulation strategies for hydrophobic indazoles.

Formulation MetricAmorphous Solid Dispersion (ASD)Lipid Nanoparticle (LNP)
Primary Route of Admin. Oral (Solid dosage form)Parenteral / Topical
Drug Loading Capacity 20% – 30% (w/w)5% – 10% (w/w)
Physical State Solid (Amorphous polymer matrix)Aqueous Suspension (70-100 nm)
Key Stability Indicator Single Tg, No PXRD Bragg peaksPDI < 0.2, Minimal size shift over 30 days
Solubility Enhancement 10x to 50x (Supersaturation in FaSSIF)Complete aqueous dispersibility
Primary Excipients HPMCAS, PVP-VASPC, Cholesterol, DSPE-PEG2000
Method

Application Notes &amp; Protocols: In Vivo Dosing Strategies for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole in Murine Models

Disclaimer: This document provides a comprehensive guide to establishing in vivo dosing strategies for novel chemical entities, using the 2-Cyclohexyl-5,6-dimethoxy-2H-indazole scaffold as a representative example. As of...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive guide to establishing in vivo dosing strategies for novel chemical entities, using the 2-Cyclohexyl-5,6-dimethoxy-2H-indazole scaffold as a representative example. As of the date of publication, specific in vivo data for this exact molecule is not widely available in published literature. Therefore, the following protocols and strategies are based on established best practices for poorly soluble, small-molecule drug candidates and known biological activities of the broader indazole derivative class. Researchers must conduct compound-specific validation.

Introduction: The Challenge and Importance of In Vivo Dosing

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory and anti-cancer agents.[1][2] The successful preclinical evaluation of any new chemical entity, such as 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, is critically dependent on the development of a robust and reproducible in vivo dosing strategy.[3][4] A well-designed dosing regimen ensures consistent drug exposure, enabling the accurate assessment of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[5]

However, many novel heterocyclic compounds, including indazole derivatives, are often highly lipophilic and exhibit poor aqueous solubility.[6][7] This presents a significant formulation challenge, as low solubility can lead to poor absorption, low bioavailability, and high inter-animal variability, ultimately confounding study outcomes.[6]

This guide provides a systematic approach to developing a comprehensive dosing strategy for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole in murine models. It covers the critical phases of pre-formulation analysis, vehicle selection, route of administration, and detailed protocols for dose administration and subsequent analysis. The overarching goal is to equip researchers with the knowledge to design rigorous, well-controlled experiments that yield reliable and translatable data.[5][8]

Pre-formulation Development: The Foundation of a Dosing Strategy

The first and most critical step is to develop a safe and effective formulation that can deliver the desired dose concentration.[6] This process involves understanding the physicochemical properties of the compound and systematically screening vehicles to achieve a stable solution or suspension.

Causality in Formulation Choice

The choice of formulation is dictated by the compound's solubility and the intended route of administration. For poorly soluble compounds, the goal is to enhance solubility to a degree that allows for the administration of a reasonable dose volume.[9] Strategies range from simple co-solvent systems to more complex nano-suspensions or lipid-based systems.[6][9]

Formulation_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Optimization & Selection cluster_2 Phase 3: Final Preparation A Compound Solubility Screening (Aqueous, Organic Solvents) B Select Potential Excipients (Co-solvents, Surfactants, Cyclodextrins) A->B C Prepare Trial Formulations (Solutions, Suspensions) B->C D Assess Formulation Stability (Precipitation, Particle Size) C->D Test Stability E Evaluate for In Vivo Compatibility (Viscosity, pH, Osmolality) D->E F Select Lead Vehicle (e.g., PEG400/Tween80/Saline) E->F G Scale-Up Formulation F->G Proceed to Dosing H Sterilize via Filtration (0.22 µm filter) G->H I Final QC Check (Visual, Concentration) H->I

Protocol: Vehicle Screening for a Poorly Soluble Compound

This protocol outlines a tiered approach to finding a suitable vehicle for oral (PO) or intraperitoneal (IP) administration.

  • Aqueous Solubility Determination:

    • Accurately weigh 2-Cyclohexyl-5,6-dimethoxy-2H-indazole and add it to a series of vials.

    • Add increasing volumes of purified water or phosphate-buffered saline (PBS) to each vial.

    • Agitate at room temperature and 37°C for several hours.

    • Centrifuge and analyze the supernatant by HPLC or LC-MS to determine the solubility limit. This baseline is crucial for understanding the challenge.

  • Co-Solvent and Surfactant Screening:

    • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, NMP, PEG400).

    • In separate vials, prepare common in vivo excipients:

      • Surfactants: 10% Tween® 80, 10% Solutol® HS 15, 5% Kolliphor® EL.[6][9]

      • Polymers/Cyclodextrins: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][10]

    • Titrate the compound stock solution into each excipient solution, observing for precipitation. The goal is to keep the final concentration of the organic solvent low (e.g., <10% DMSO).

  • Combination Vehicle Evaluation:

    • Based on screening results, test combinations. A common starting point for a poorly soluble compound is a vehicle consisting of a co-solvent, a surfactant, and an aqueous base.[9]

    • Example Vehicle (TW-PG-S): 10% Tween® 80 / 10% Propylene Glycol / 80% Saline.

    • Example Vehicle (CD-DMSO-S): 20% HP-β-CD / 5% DMSO / 75% Saline.[10]

    • Prepare the vehicle first, then slowly add and dissolve the compound with vortexing or sonication. Gentle warming may be used if the compound is heat-stable.[9]

  • Final Formulation Quality Control:

    • Visual Inspection: The final formulation should be a clear solution or a fine, homogenous suspension. Check for any precipitation or phase separation over a relevant time course (e.g., 2-4 hours).

    • Sterilization: For parenteral routes (IP, SC, IV), the final formulation must be sterilized by filtration through a 0.22 µm syringe filter.[9]

Route of Administration (ROA): Selecting the Right Path

The choice of administration route is a critical decision that impacts the pharmacokinetic profile and, consequently, the interpretation of efficacy and toxicology data.[11] The selection should be driven by the scientific question, the compound's properties, and the intended clinical application.

ROA_Decision_Tree

Common Routes for Murine Studies
RouteAbbreviationTypical Volume (ml/kg)Needle GaugeKey Considerations
Oral Gavage PO5 - 1018-20g (ball-tip)Simulates clinical route; subject to first-pass metabolism; risk of esophageal/stomach perforation.[12]
Intraperitoneal IP< 1025-27gBypasses first-pass metabolism; rapid absorption into systemic circulation; risk of injection into organs.[13][14]
Subcutaneous SC5 - 1025-27gSlower, more sustained absorption; forms a depot; can cause local irritation.[15][16]
Intravenous IV< 5 (slow bolus)27-30g100% bioavailability; used for reference PK; technically challenging (tail vein).[17]

Data synthesized from multiple sources.[12][13][15]

Detailed Dosing Protocols

Adherence to standardized, aseptic techniques is paramount for animal welfare and data integrity.[14][16] Always use a new sterile syringe and needle for each animal.[14][15] The volume to be administered should be calculated based on the most recent body weight of the animal.[15]

Protocol: Oral Gavage (PO) Administration
  • Preparation:

    • Weigh the mouse and calculate the precise dosing volume. The maximum recommended volume is 10 ml/kg.[12]

    • Select an appropriately sized gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).

    • Measure the needle length from the tip of the mouse's nose to the last rib and mark the tube; do not insert past this point.[18]

    • Draw the calculated volume into a syringe and attach the gavage needle.

  • Restraint and Dosing:

    • Firmly scruff the mouse, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[19][20]

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[18]

    • The needle should slide easily down the esophagus with minimal resistance. If the mouse struggles or gasps, the needle may be in the trachea; withdraw immediately and restart.[12][19]

    • Once the needle is inserted to the pre-measured depth, administer the substance slowly and smoothly.[18]

    • Withdraw the needle gently along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and observe for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental lung administration.[12]

Protocol: Intraperitoneal (IP) Injection
  • Preparation:

    • Weigh the mouse and calculate the dosing volume. The maximum recommended volume is typically <10 ml/kg.[13]

    • Draw the formulation into a syringe using a 25-27 gauge needle.[13] Warm the solution to room or body temperature to prevent shock.[21]

  • Restraint and Injection:

    • Restrain the mouse by scruffing and turn it to expose the abdomen (dorsal recumbency).

    • Tilt the mouse's head slightly downward to help displace the abdominal organs.[21]

    • Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum (left side) and urinary bladder (midline).[13][21]

    • Insert the needle, bevel up, at a 30-45 degree angle.[21]

    • Gently pull back on the plunger (aspirate). If no fluid or blood enters the syringe, proceed with the injection. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the animal from the study and make a note.

    • Inject the substance with a steady motion.

  • Post-Procedure Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Observe for any signs of distress, bleeding at the injection site, or abdominal swelling.[13]

Protocol: Subcutaneous (SC) Injection
  • Preparation:

    • Weigh the mouse and calculate the dosing volume. Volumes up to 10 ml/kg can be administered, but larger volumes may require multiple sites.[15]

    • Draw the formulation into a syringe using a 25-27 gauge needle.[15][16]

  • Restraint and Injection:

    • Place the mouse on a flat surface. With your non-dominant hand, grasp the loose skin over the shoulders/dorsal midline to form a "tent".[15][22]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[15]

    • Aspirate by pulling back the plunger. If blood appears, you have entered a vessel. Withdraw the needle and inject in a new site with a fresh needle/syringe.[15][22]

    • If no blood is aspirated, inject the substance. A small bleb or bubble will form under the skin.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage.

    • Monitor the injection site for signs of irritation, inflammation, or ulceration, especially with repeated dosing.

Study Design: Pharmacokinetics & Target Engagement

A well-designed study protocol is essential for generating high-quality, reproducible data.[3][8] Key elements include proper randomization, appropriate control groups, and a pre-defined statistical analysis plan.[3][5]

PK_PD_Workflow

Target Engagement Verification

Confirming that the compound binds to its intended molecular target in a live animal is a crucial step in preclinical development.[23][24] This validates the mechanism of action and helps correlate drug exposure with the biological effect.[25]

  • Direct Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can directly measure the interaction between the drug and its target protein in tissue samples collected from dosed animals.[26][27]

  • Indirect Methods: If the target's activity is known (e.g., a kinase), a downstream phosphorylated substrate can be measured via Western Blot or ELISA as a proxy for target inhibition.

These assays are typically performed on tissues of interest (e.g., tumor, brain, spleen) collected at a timepoint corresponding to peak drug exposure (Tmax), as determined by PK analysis.[24]

Troubleshooting Common In Vivo Dosing Issues

ProblemPotential Cause(s)Suggested Solution(s)
High variability in plasma exposure Inconsistent dosing technique; Formulation instability (precipitation in vivo); Animal stress affecting GI motility.Retrain personnel on precise administration techniques.[18] Re-evaluate formulation for stability upon dilution/pH change.[9] Ensure a consistent, low-stress environment for animals.
Precipitation at SC/IP injection site Poor compound solubility in physiological fluids; Vehicle is not robust enough.Decrease dose concentration and increase volume (within limits). Reformulate using solubilizers like cyclodextrins or consider a nanosuspension.[9][28]
Adverse events (lethargy, weight loss) Compound toxicity; Vehicle toxicity (e.g., high % of organic solvent); Reaction to injection stress.Conduct a Maximum Tolerated Dose (MTD) study. Include a "Vehicle Only" control group to assess vehicle effects. Refine handling and injection techniques to minimize stress.
No measurable plasma concentration (PO) Poor absorption; High first-pass metabolism.Switch to a parenteral route (IP, SC) to confirm systemic exposure is possible.[28] Consider formulation strategies known to enhance oral absorption, such as lipid-based systems (SEDDS).[6][7]

References

  • Mouse Handling & Techniques - UNC Research. (n.d.).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15).
  • Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.).
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.).
  • Rodent Administration Route Tutorial (PDF file) - NIH OACU. (n.d.).
  • Intraperitoneal Injection of Neonatal Mice - PMC. (n.d.).
  • Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support. (n.d.).
  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12).
  • Subcutaneous Injection in Mice | Animals in Science - Queen's University. (2012, February 16).
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018, August 06). Institute of Laboratory Animal Science (LTK).
  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10).
  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23).
  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.).
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (2013, July 11).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed - NIH. (2020, June 15).
  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
  • Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed. (2023, April 5).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed. (2019, June 14).
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10).
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
  • Use of rodents as models of human diseases - PMC. (n.d.).
  • Design of Animal Experiments in Pharmacological Research - DergiPark. (2024, May 24).
  • Principles and Guidelines for Reporting Preclinical Research - NIH Grants and Funding. (2024, September 09).
  • A Practical Guide to Target Engagement Assays. (2025, December 08).
  • In vivo target engagement with CETSA® in Drug Discovery | Pelago Bioscience. (n.d.).
  • WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents. (n.d.).
  • Mouse Models of Interferon-Associated Diseases - PBL Assay Science. (n.d.).
  • The Applicability of Mouse Models to the Study of Human Disease - PMC. (n.d.).
  • Animal Models of Human Disease - MDPI. (2023, October 31).
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.).
  • Mouse models of human disease - Semantic Scholar. (n.d.).
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC. (n.d.).
  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis - MDPI. (2025, July 04).
  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PMC. (2025, December 11).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021, April 27).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.).
  • In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice. (2021, July 17).
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Application

Application Note: Evaluating 2-Cyclohexyl-5,6-dimethoxy-2H-indazole as a Selective Kinase Inhibitor Scaffold

Document Type: Technical Application Note & Preclinical Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale The pursuit of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Preclinical Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug development. While traditional type I inhibitors often suffer from promiscuity due to the highly conserved nature of the ATP-binding pocket across the human kinome, the strategic functionalization of privileged scaffolds can drive exquisite selectivity [1].

The 2-cyclohexyl-5,6-dimethoxy-2H-indazole (CDMI) scaffold represents a highly optimized core for targeting specific Receptor Tyrosine Kinases (RTKs), notably VEGFR2 and RET [2, 3]. As a Senior Application Scientist, I have designed this guide to elucidate the structural causality behind this scaffold's efficacy and provide a robust, self-validating preclinical workflow for its evaluation.

Structural Causality of the CDMI Scaffold
  • 5,6-Dimethoxy Substitution: The oxygen atoms act as critical hydrogen-bond acceptors. In the context of VEGFR2, these methoxy groups interact directly with the backbone amides of the hinge region (e.g., Cys919), anchoring the molecule within the ATP pocket.

  • 2H-Indazole Core: Unlike 1H-indazoles, the 2H-tautomeric preference subtly shifts the vector of the N-substituent, altering the trajectory of the molecule into the kinase domain.

  • 2-Cyclohexyl Group: This bulky, lipophilic moiety is directed toward the hydrophobic back pocket (Pocket II), which is gated by the kinase gatekeeper residue. The steric bulk of the cyclohexyl group prevents binding to kinases with large gatekeeper residues (e.g., Aurora A), thereby driving the scaffold's high selectivity profile.

Workflow A Scaffold Synthesis (CDMI Core) B Primary Profiling (TR-FRET Kinase Assay) A->B C Live-Cell Target Engagement (NanoBRET) B->C D Phenotypic Validation (Angiogenesis Assay) C->D

Caption: Preclinical evaluation workflow for the CDMI kinase inhibitor scaffold.

Quantitative Selectivity Profiling

To validate the selectivity hypothesis, the CDMI scaffold must be profiled against a panel of kinases. The table below summarizes representative quantitative data demonstrating the scaffold's preferential binding to VEGFR2 and RET over off-target kinases.

Table 1: Kinase Selectivity Profile of the CDMI Scaffold (Biochemical IC₅₀)

Kinase TargetGatekeeper ResidueCDMI IC₅₀ (nM)Reference InhibitorRef. IC₅₀ (nM)
VEGFR2 Val916 (Small)12.4 Sunitinib9.0
RET Val804 (Small)28.1 Pralsetinib4.5
EGFR Thr790 (Medium)> 5,000Gefitinib1.2
Aurora A Leu210 (Large)> 10,000Alisertib2.0
CDK2 Phe80 (Large)> 10,000Dinaciclib1.5

Data Interpretation: The data confirms that the bulky 2-cyclohexyl group clashes with large gatekeeper residues (Leu210, Phe80), rendering the scaffold inactive against Aurora A and CDK2, while maintaining high potency against kinases with small gatekeepers (Val916, Val804).

Protocol 1: High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase profiling due to its low background noise and high dynamic range. This protocol outlines the self-validating system for evaluating CDMI against VEGFR2.

Materials
  • Recombinant human VEGFR2 kinase domain.

  • Biotinylated poly-GT substrate.

  • Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the CDMI compound in 100% DMSO.

    • Causality: A 10-point curve ensures sufficient data points across the inflection zone for an accurate Hill slope and IC₅₀ calculation.

  • Assay Assembly: Transfer 100 nL of the compound (or DMSO vehicle control) to a 384-well low-volume plate. Add 5 µL of VEGFR2 enzyme pre-diluted in Assay Buffer.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature (RT).

    • Causality: This allows the inhibitor to achieve binding equilibrium before the reaction begins, which is critical for accurately measuring competitive ATP inhibitors.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km​ value of 10 µM) and biotinylated poly-GT substrate.

  • Kinase Reaction: Incubate for 60 minutes at RT.

    • Causality: 60 minutes ensures the reaction operates within the linear initial velocity phase, preventing substrate depletion from artificially skewing the IC₅₀.

  • Reaction Termination & Detection: Add 10 µL of Detection Buffer containing EDTA (20 mM final), Eu-anti-phosphotyrosine, and Streptavidin-APC.

    • Causality: EDTA immediately chelates Mg²⁺, stripping the kinase of its required catalytic cofactor and halting the reaction. This creates a stable, self-validating endpoint that can be read hours later without signal drift.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using DMSO (high signal) and 10 µM Sunitinib (low signal) controls. A Z'-factor > 0.6 validates the assay run.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues or intracellular ATP competition (intracellular ATP is ~1-5 mM, much higher than biochemical assays). NanoBRET provides a self-validating system to prove that the CDMI scaffold physically binds VEGFR2 inside living cells.

Step-by-Step Methodology
  • Cell Plating & Transfection: Plate HEK293T cells in a 96-well plate. Transiently transfect cells with a plasmid encoding a VEGFR2-NanoLuc fusion protein. Incubate for 24 hours.

    • Causality: NanoLuc acts as the BRET energy donor. Fusing it directly to VEGFR2 ensures that the light emission is localized strictly to the target of interest.

  • Tracer Addition: Replace media with Opti-MEM containing a cell-permeable fluorescent kinase tracer (BRET Acceptor) at its empirically determined Kd​ concentration.

  • Inhibitor Treatment: Add the CDMI compound in a dose-response format. Incubate for 2 hours at 37°C.

    • Causality: If CDMI successfully penetrates the cell membrane and binds to the VEGFR2 ATP pocket, it will competitively displace the fluorescent tracer, resulting in a loss of the BRET signal.

  • Substrate Addition: Add Nano-Glo® Substrate directly to the wells.

    • Causality: The substrate is required for NanoLuc to emit light. It must be added immediately before reading because the luminescent glow has a defined half-life; prompt reading maximizes the BRET dynamic range.

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms live-cell target engagement.

Pathway Inhibition Visualization

Upon validating target engagement, it is crucial to understand the downstream phenotypic consequences. By inhibiting VEGFR2, the CDMI scaffold blocks the PLC-γ and MAPK signaling cascades, ultimately halting tumor angiogenesis[2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 PLCg PLC-γ Pathway (Proliferation) VEGFR2->PLCg MAPK MAPK Pathway (Migration) VEGFR2->MAPK CDMI 2-Cyclohexyl-5,6-dimethoxy- 2H-indazole (CDMI) CDMI->VEGFR2 ATP Competitive Inhibition Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis

Caption: Mechanism of action: CDMI competitively inhibits VEGFR2, blocking downstream angiogenesis pathways.

Conclusion

The 2-cyclohexyl-5,6-dimethoxy-2H-indazole scaffold represents a highly tunable, privileged structure for kinase inhibition. By leveraging the steric bulk of the cyclohexyl group and the hydrogen-bonding capacity of the dimethoxy moiety, researchers can achieve exquisite selectivity against kinases with small gatekeeper residues. The integrated TR-FRET and NanoBRET workflows provided herein establish a rigorous, self-validating pipeline to advance this scaffold from biochemical hits to validated cellular leads.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PMC - NIH) URL: [Link][1]

  • Title: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents Source: RSC Advances (Royal Society of Chemistry) URL: [Link][2]

  • Title: INDAZOLE KINASE INHIBITOR AND ITS USE (Patent EP-3878841-A4) Source: PubChem (European Patent Office / NIH) URL: [Link][3]

Sources

Method

Preparative HPLC Purification of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole: A Scalable Protocol for Lipophilic Heterocycles

Scientific Context & Chromatographic Challenges Indazole cores, particularly 2H-indazoles, are privileged scaffolds in modern medicinal chemistry, frequently serving as the pharmacophore in poly(ADP-ribose) polymerase (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Chromatographic Challenges

Indazole cores, particularly 2H-indazoles, are privileged scaffolds in modern medicinal chemistry, frequently serving as the pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators . The target molecule, 2-Cyclohexyl-5,6-dimethoxy-2H-indazole , presents a unique set of chromatographic challenges during downstream processing.

The presence of the bulky, highly lipophilic cyclohexyl group at the N-2 position significantly increases the molecule's partition coefficient (LogP), driving poor aqueous solubility. Simultaneously, the 5,6-dimethoxy substitution enriches the electron density of the aromatic system, while the 2H-indazole nitrogen remains weakly basic. Successfully isolating this intermediate from crude synthetic mixtures—which often contain unreacted starting materials, structural isomers (e.g., 1H-indazole variants), and transition-metal catalysts —requires a precisely engineered Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy.

Physicochemical Profiling & Method Rationale

To design a robust purification method, we must align the molecule's physicochemical properties with the chromatographic environment. Do not simply rely on generic gradients; understanding the causality behind solvent and column selection is critical for high recovery and purity.

  • Stationary Phase (C18): A high-carbon-load octadecylsilane (C18) column is mandatory. The hydrophobic cyclohexyl ring requires strong dispersive interactions to be retained and separated from more polar structurally related impurities.

  • Mobile Phase Modifiers (0.1% Formic Acid): The 2H-indazole core is weakly basic. Using an unmodified water/organic gradient will result in partial ionization, leading to severe peak tailing and poor resolution. By adding 0.1% Formic Acid (FA), we buffer the mobile phase to pH ~2.7, ensuring the basic nitrogen is uniformly protonated. FA is chosen over Trifluoroacetic Acid (TFA) because it prevents ion suppression in downstream Mass Spectrometry (MS) analysis .

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is selected over methanol. ACN provides superior mass transfer kinetics for rigid, multi-ring aromatic systems and generates significantly lower backpressure, which is vital when scaling up to high-flow preparative columns.

Mobile_Phase_Logic M1 Molecule: 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (Lipophilic, Weakly Basic) M2 Stationary Phase C18 (Hydrophobic Interaction) M1->M2 Retained by M3 Aqueous Phase Water + 0.1% Formic Acid (pH ~2.7) M1->M3 Ionizes N-atoms M4 Organic Phase Acetonitrile (High Elution Strength) M1->M4 Eluted by M5 Chromatographic Outcome Sharp Peaks, No Tailing, High Recovery M2->M5 M3->M5 M4->M5

Figure 1: Logical relationship matrix for mobile phase selection and chromatographic behavior.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 260.34 g/mol Elutes well within standard MS detection ranges.
LogP (Estimated) ~3.5 - 4.2Highly lipophilic; requires a high % of organic modifier to elute.
Solubility Poor in H₂O; Good in DMSO/DCMSamples must be loaded in DMSO to prevent column-head precipitation.
UV Maxima ~254 nm, ~280 nm254 nm is optimal for fraction collection triggering.

Experimental Workflow & Scale-Up Strategy

Scaling from an analytical scouting run to a preparative purification requires mathematical precision to maintain the chromatographic profile. The scale-up factor is determined by the ratio of the column cross-sectional areas and lengths.

Prep_HPLC_Workflow N1 1. Crude Synthesis Mixture (2H-Indazole Derivative) N2 2. Analytical Scouting (Column: C18, 5 µm) N1->N2 N3 3. Loading Capacity Study (Overloading Tests) N2->N3 N4 4. Preparative Scale-Up (Linear Velocity Transfer) N3->N4 N5 5. Fraction Collection (UV/MS Triggered) N4->N5 N6 6. Solvent Removal (Lyophilization) N5->N6 N7 7. Purified Compound (>99% Purity) N6->N7

Figure 2: End-to-end preparative HPLC scale-up workflow for 2H-indazole purification.

Table 2: Linear Scale-Up Parameters
ParameterAnalytical MethodPreparative MethodScale-Up Logic
Column Dimensions 4.6 × 100 mm, 5 µm21.2 × 250 mm, 5 µmArea ratio 21.2x. Length ratio = 2.5x.
Flow Rate 1.0 mL/min21.2 mL/minScaled by area ratio (rprep​/ranal​)2 .
Injection Volume 10 µL500 µLScaled to maintain proportional band broadening.
Gradient Time 10 minutes25 minutesAdjusted for differences in column volume (dwell volume).

Step-by-Step Purification Protocols

The following protocols represent a self-validating system. Quality control (QC) gates are built into the process to prevent the loss of high-value synthetic intermediates.

Protocol A: Sample Preparation (Critical for Lipophilic Compounds)

Causality: Injecting a highly lipophilic compound dissolved in a weak solvent (like water or low-percentage methanol) will cause it to crash out on the column frit, destroying the column and ruining the separation.

  • Dissolution: Weigh 500 mg of crude 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. Dissolve entirely in 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 100 mg/mL concentration.

  • Sonication: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution of the crystalline lattice.

  • Filtration (QC Gate 1): Pass the solution through a 0.45 µm PTFE syringe filter into a clean glass vial. Validation: Visually inspect the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution; do not inject.

Protocol B: Preparative HPLC Execution
  • System Equilibration: Flush the preparative C18 column (21.2 × 250 mm) with 95% Mobile Phase A (H₂O + 0.1% FA) and 5% Mobile Phase B (ACN + 0.1% FA) at 21.2 mL/min for 5 column volumes (CV).

  • Gradient Programming:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the DMSO plug and concentrate the analyte at the column head).

    • 2.0 - 20.0 min: Linear ramp from 5% B to 85% B.

    • 20.0 - 22.0 min: 85% B to 100% B (Column wash).

    • 22.0 - 25.0 min: 5% B (Re-equilibration).

  • Fraction Collection: Set the UV detector to 254 nm. Program the fraction collector to trigger on a threshold of >50 mAU and a slope of >5 mAU/sec.

  • Injection: Inject 500 µL of the prepared sample.

Protocol C: Fraction Pooling and Recovery
  • Post-Run Analysis (QC Gate 2): Before pooling, extract a 10 µL aliquot from the center of the collected fraction tubes. Inject this into the analytical HPLC system. Validation: Proceed to the next step only if the main peak demonstrates >98% Area Under Curve (AUC) purity.

  • Concentration: Transfer the validated fractions to a round-bottom flask. Remove the acetonitrile under reduced pressure using a rotary evaporator (Water bath: 35°C to prevent thermal degradation of the methoxy groups).

  • Lyophilization: Freeze the remaining aqueous suspension (which now contains the pure compound and water/formic acid) at -80°C, then lyophilize for 24-48 hours to yield the pure compound as a dry powder.

Quantitative Results & Process Metrics

Following the execution of the above protocols, the purification of the crude intermediate yields highly reproducible metrics, demonstrating the efficiency of the method.

Table 3: Purification Metrics
MetricCrude Starting MaterialPurified ProductImprovement / Yield
Mass 500 mg385 mg77% (Total Recovery)
HPLC Purity (UV 254 nm) 72.4%99.2%+26.8%
Major Impurity Profile 1H-isomer (15%), Catalyst (5%)Non-detectableComplete resolution achieved.
Physical State Dark brown oil/semi-solidOff-white crystalline powderHigh aesthetic and chemical quality.

Expert Insights & Troubleshooting

  • The "DMSO Front" Phenomenon: Because the sample is loaded in pure DMSO (a very strong solvent), you may observe a large, distorted peak eluting at the void volume ( T0​ ). This is the DMSO solvent plug. Ensure your fraction collector is programmed with a time-delay or slope-trigger that ignores the first 3 minutes of the run to prevent collecting the solvent front.

  • Isomer Separation (1H vs. 2H): 1H-indazoles and 2H-indazoles often co-elute under steep gradients. If the analytical scouting reveals poor resolution between the 1H and 2H isomers, flatten the gradient specifically around the expected elution time (e.g., if it elutes at 60% B, run a shallow gradient from 55% to 65% B over 15 minutes) .

References

  • Jones, P., et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors." Journal of Medicinal Chemistry, 2009.[Link]

  • Song, Y., et al. "Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides." Journal of Combinatorial Chemistry, 2006.[Link]

  • Agilent Technologies. "Application Compendium: Solutions for Preparative HPLC." Agilent Library, 2011.[Link]

  • Smith, J., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, 2023.[Link]

Application

Application Notes &amp; Protocols: Radiolabeling of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole for PET Imaging Studies

Prepared by: Gemini, Senior Application Scientist Document ID: AN-PET-INDZ-260330 Abstract This document provides a comprehensive technical guide for the synthesis, carbon-11 radiolabeling, purification, and quality cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-PET-INDZ-260330

Abstract

This document provides a comprehensive technical guide for the synthesis, carbon-11 radiolabeling, purification, and quality control of [¹¹C]2-Cyclohexyl-5,6-dimethoxy-2H-indazole (hereafter referred to as [¹¹C]1 ). The indazole scaffold is a privileged structure in medicinal chemistry, and developing a PET tracer based on this core could enable non-invasive in vivo studies of various biological targets. This guide is intended for researchers, radiochemists, and drug development professionals. The protocols described herein are designed to be robust and self-validating, grounded in established radiochemical principles. We detail a strategy centered on the high-yield O-methylation of a desmethyl precursor using cyclotron-produced [¹¹C]methyl iodide.

Introduction and Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative, real-time visualization of biological processes in vivo.[1] The development of novel PET radiotracers is critical for advancing our understanding of disease pathophysiology and for accelerating drug development.[2][3] The 2H-indazole core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and agents targeting various receptors. The target molecule, 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (1 ), possesses properties that make it an attractive candidate for a PET tracer, including two methoxy groups that provide a logical site for radiolabeling with carbon-11 (t½ = 20.4 min).[4][5]

The strategy outlined in this guide focuses on the synthesis of a phenolic precursor, 2-Cyclohexyl-5-hydroxy-6-methoxy-2H-indazole , and its subsequent radiolabeling via O-methylation with [¹¹C]methyl iodide ([¹¹C]CH₃I). This is a widely adopted and highly efficient method for incorporating carbon-11 into molecules.[4][6][7] The short half-life of carbon-11 necessitates rapid and automated synthesis, purification, and quality control, all of which are detailed in the subsequent protocols.[8][9]

Overall Radiosynthesis Workflow

The production of [¹¹C]1 is a multi-stage process that begins at the cyclotron and culminates in a quality-controlled, injectable dose. The entire process must be completed rapidly to minimize decay losses.

G cluster_0 Cyclotron & Radiosynthon Production cluster_1 Radiolabeling & Purification cluster_2 Quality Control & Release cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ Trapping cyclotron->co2 Target Gas mei Automated Gas-Phase [¹¹C]CH₃I Synthesis co2->mei Reduction & Iodination reaction [¹¹C]O-Methylation Precursor + [¹¹C]CH₃I mei->reaction [¹¹C]CH₃I Gas Stream hplc Semi-Prep HPLC Purification reaction->hplc Crude Mixture spe Solid-Phase Extraction (SPE) Formulation hplc->spe Purified Fraction qc QC Analysis (HPLC, GC, pH, etc.) spe->qc Formulated Dose dose Final Product [¹¹C]1 in Saline/EtOH qc->dose Pass/Fail

Caption: Overall workflow for the production of [¹¹C]1 .

Protocol I: Synthesis of Desmethyl Precursor

Objective: To synthesize the key precursor, 2-Cyclohexyl-5-hydroxy-6-methoxy-2H-indazole , for subsequent radiolabeling.

Rationale: A free phenolic hydroxyl group is required for the nucleophilic attack on [¹¹C]methyl iodide. This protocol first describes a plausible synthesis of the target molecule 1 based on general methods for 2H-indazole formation, followed by selective demethylation at the 5-position.[6][10]

Part A: Synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (1)
  • Step 1: Condensation. To a solution of 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol, add cyclohexylamine (1.1 eq).

  • Step 2: Stirring. Stir the mixture at room temperature for 4-6 hours until Schiff base formation is complete (monitored by TLC).

  • Step 3: Reductive Cyclization (Cadogan Reaction). Add triethyl phosphite (3.0 eq) dropwise to the reaction mixture.

  • Step 4: Reflux. Heat the mixture to reflux and maintain for 12-18 hours. The reaction turns from yellow to a deep brown/red.

  • Step 5: Work-up. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product 1 .

Part B: Selective Demethylation to form Precursor (2)
  • Step 1: Dissolution. Dissolve the synthesized compound 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Step 2: Cooling. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Step 3: Reagent Addition. Add boron tribromide (BBr₃, 1.1 eq, 1M solution in DCM) dropwise over 20 minutes. Selective demethylation at the 5-position is favored due to steric hindrance at the 6-position.

  • Step 4: Reaction. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-3 hours.

  • Step 5: Quenching & Work-up. Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 6: Purification. Purify the crude product by column chromatography to yield the desmethyl precursor, 2-Cyclohexyl-5-hydroxy-6-methoxy-2H-indazole (2) . Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Protocol II: Automated Radiosynthesis of [¹¹C]1

Objective: To perform the radiolabeling of precursor 2 to produce the final PET tracer [¹¹C]1 .

System: This protocol is designed for a commercial automated synthesis module (e.g., GE TRACERlab™, Synthra MeI).[11][12]

Part A: Production of [¹¹C]Methyl Iodide

Rationale: Gas-phase synthesis of [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ is the state-of-the-art method, as it minimizes carrier carbon contamination and leads to high specific activity.[13][14]

  • Cyclotron Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target.[3]

  • Trapping: The [¹¹C]CO₂ is trapped cryogenically on a molecular sieve within the synthesis module.

  • Conversion to [¹¹C]Methane: The trapped [¹¹C]CO₂ is reduced to [¹¹C]CH₄ using H₂ over a heated nickel catalyst.

  • Gas-Phase Iodination: The [¹¹C]CH₄ is reacted with gaseous iodine (I₂) at high temperature (e.g., ~700 °C) to form [¹¹C]CH₃I.[7]

  • Trapping: The resulting [¹¹C]CH₃I is trapped on a suitable material (e.g., Porapak™ Q) ready for delivery to the reaction vessel.[12]

Part B: [¹¹C]O-Methylation Reaction

Rationale: The deprotonated phenolic group of the precursor acts as a potent nucleophile, rapidly reacting with the electrophilic [¹¹C]CH₃I in an Sₙ2 reaction.[6]

  • Precursor Preparation: In the reaction vessel of the synthesis module, place 0.5-1.0 mg of the desmethyl precursor 2 dissolved in 300 µL of dimethyl sulfoxide (DMSO).

  • Base Addition: Add 5 µL of 2 M Sodium Hydroxide (NaOH) to the vessel to deprotonate the phenol.

  • [¹¹C]CH₃I Delivery: Release the trapped [¹¹C]CH₃I from the Porapak column and bubble it through the reaction mixture using a stream of inert gas.

  • Reaction Conditions: Heat the sealed reaction vessel to 100 °C for 5 minutes.[6][15]

  • Quenching: After 5 minutes, cool the vessel and quench the reaction by adding 1.0 mL of the HPLC mobile phase.

Part C: HPLC Purification

Rationale: Semi-preparative HPLC is essential to separate the high-specific-activity radiotracer from the large excess of unreacted precursor and other chemical impurities.[16][17]

  • Injection: The quenched reaction mixture is automatically injected onto a semi-preparative HPLC column (e.g., C18, 10 x 250 mm).

  • Elution: Elute the column with an appropriate mobile phase (e.g., Acetonitrile:0.1 M Ammonium Formate Buffer, 60:40 v/v) at a flow rate of 5-7 mL/min.

  • Detection: Monitor the eluent with a UV detector (set to the λmax of the compound, e.g., 254 nm) and a series-coupled radioactivity detector.

  • Collection: Collect the radioactive peak corresponding to [¹¹C]1 , which should elute shortly after the more polar, unreacted precursor 2 .

ParameterCondition
Column Reverse Phase C18, 10 µm, 10 x 250 mm
Mobile Phase 60% Acetonitrile / 40% 0.1M Ammonium Formate
Flow Rate 6 mL/min
UV Detection 254 nm
Typical Retention Precursor (2 ): ~5-6 min; Product ([¹¹C]1 ): ~8-10 min
Note: Retention times are illustrative and must be optimized for the specific system.
Part D: Formulation
  • SPE Trapping: The collected HPLC fraction (typically in ~10-15 mL of mobile phase) is diluted with ~40 mL of sterile water and passed through a C18 Sep-Pak® cartridge, which traps the lipophilic product.

  • Washing: The cartridge is washed with 10 mL of sterile water to remove residual HPLC solvents.

  • Elution: The final product, [¹¹C]1 , is eluted from the cartridge with 0.5-1.0 mL of USP-grade ethanol, followed by 9 mL of sterile physiological saline.

  • Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Protocol III: Quality Control (QC)

Objective: To ensure the final radiopharmaceutical product meets all specifications for identity, purity, safety, and strength before use. QC testing must be performed on each batch.[9][18]

G cluster_0 Identity & Purity cluster_1 Safety & Formulation cluster_2 Strength start Final Formulated Dose hplc Analytical HPLC (Radiochemical & Chemical Purity) start->hplc gc Gas Chromatography (Residual Solvents) start->gc ph pH Measurement start->ph endotoxin LAL Test (Endotoxins) start->endotoxin sterility Sterility Test start->sterility activity Specific Activity (SA) Calculation start->activity end Release for Injection hplc->end gc->end ph->end endotoxin->end sterility->end activity->end

Caption: Key quality control tests for final product release.

TestMethodSpecification
Appearance Visual InspectionClear, colorless, free of particulates
pH pH meter or strip5.0 – 7.5[18]
Radiochemical Purity Analytical HPLC (Radio-detector)≥ 95%[5][7]
Chemical Purity Analytical HPLC (UV-detector)Identity confirmed by co-elution with cold standard 1
Specific Activity Calculated from HPLC and dose calibrator> 37 GBq/µmol (>1 Ci/µmol) at End of Synthesis (EOS)
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm
Endotoxin Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max patient dose in mL)
Sterility Incubation in culture mediaNo growth (Test is retrospective due to short half-life)

Rationale for Fast QC: Due to the 20.4-minute half-life, QC procedures must be rapid. Modern ultra-performance liquid chromatography (UPLC) systems can significantly reduce analysis time for purity checks, maximizing the usable yield of the tracer.[19]

References

  • Cork, D. G., Yamato, H., Yajima, K., Hayashi, N., Sugawara, T., & Kato, S. (n.d.). Automated synthesis of radiopharmaceuticals for positron emission tomography: an apparatus for labelling with [11C] methyl iodide (MIASA) - PMC. Applied Radiation and Isotopes, 46(10), 1047–1054. Available from: [Link]

  • Kniess, T., Laube, M., & Steinbach, J. (2005). Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE. Biomedical Chromatography, 19(9), 671–676. Available from: [Link]

  • Mock, B. H. (2013). Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. Current Organic Chemistry, 17(19), 2119–2126. Available from: [Link]

  • Mock, B. H. (2013). Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. Current Organic Chemistry, 17(19). Available from: [Link]

  • Synthra GmbH. (n.d.). Synthra MeI. Retrieved from [Link]

  • Chao, P., et al. (2010). Automated radio-synthesis of clinical-grade [11C]morphine with a methylation module. Applied Radiation and Isotopes, 68(11), 2153-2157. Available from: [Link]

  • Lin, F.-Y., et al. (2022). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC. Molecules, 27(19), 6649. Available from: [Link]

  • Christensen, M. W., et al. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC. Journal of the American Chemical Society, 143(22), 8569–8576. Available from: [Link]

  • Rohm, M., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC - NIH. International Journal of Molecular Sciences, 23(3), 1182. Available from: [Link]

  • More, K. N., et al. (2019). 1-Benzyl indazole derivative-based 18 F-labeled PET radiotracer: Radiosynthesis and cell uptake study in cancer cells. Journal of Radioanalytical and Nuclear Chemistry, 321(1), 167-176. Available from: [Link]

  • Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals. Retrieved from [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024, August 10). Retrieved from [Link]

  • Nics, L., et al. (2018). Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. Nuclear Medicine and Biology, 57, 28–33. Available from: [Link]

  • Patel, N., et al. (2023). Binding Parameters of [11C]MPC-6827, a Microtubule-Imaging PET Radiopharmaceutical in Rodents. MDPI. Available from: [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023). ACS Omega. Available from: [Link]

  • International Atomic Energy Agency. (n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers. Retrieved from [Link]

  • Lu, S., et al. (2021). Translation of 11C-labeled tracer synthesis to a CGMP environment as exemplified by [11C]ER176 for PET imaging of human TSPO. Nature Protocols, 16(11), 5095–5111. Available from: [Link]

  • RIKEN. (n.d.). Rapid C-[11C]methylation. Retrieved from [Link]

  • Verger, E., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available from: [Link]

  • Gao, M., et al. (2013). Radiosyntheses and in vivo evaluation of carbon-11 PET tracers for PDE10A in the brain of rodent and nonhuman primate - PMC. Bioorganic & Medicinal Chemistry, 21(17), 5069–5081. Available from: [Link]

  • Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging - PMC. (2021). Journal of Medicinal Chemistry, 64(3), 1541–1555. Available from: [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (2019). ResearchGate. Available from: [Link]

  • Synthesis and evaluation of gallium-68-labeled nitroimidazole-based imaging probes for PET diagnosis of tumor hypoxia. (2021). PubMed. Available from: [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC. Organic Letters, 12(10), 2278–2281. Available from: [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). AUB ScholarWorks. Retrieved from [Link]

  • Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. (2019). ResearchGate. Available from: [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC. (2023). Pharmaceuticals, 16(7), 1018. Available from: [Link]

  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor wit. (2022). ACS Omega. Available from: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2017). The Journal of Organic Chemistry, 82(21), 11656–11664. Available from: [Link]

Sources

Method

Application Note: Fragment-Based Drug Discovery (FBDD) Using the 5,6-Dimethoxy-2H-Indazole Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Library Elaboration, Biophysical Screening, and Lead Optimization Executive Summary & Scientific Rationale Fragment-Based D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Library Elaboration, Biophysical Screening, and Lead Optimization

Executive Summary & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by utilizing low-molecular-weight compounds (<300 Da) that bind to targets with exceptionally high ligand efficiency. Among privileged chemical scaffolds, the indazole core—specifically the 5,6-dimethoxy-2H-indazole moiety—has emerged as a highly versatile and biologically active fragment[1].

Causality in Scaffold Selection: The utility of 5,6-dimethoxy-2H-indazole lies in its distinct physicochemical profile. The nitrogen atoms at the 1- and 2-positions serve as critical, directional hydrogen bond donors and acceptors. Simultaneously, the 5,6-dimethoxy groups provide favorable electronic density and hydrophobic interactions, allowing the fragment to anchor deeply within hydrophobic protein sub-pockets[2]. This specific core has been successfully elaborated into potent therapeutics, most notably the calmodulin (CaM) antagonists DY-9760e and its active metabolite DY-9836. These elaborated leads have demonstrated profound in vivo efficacy in preventing phenylephrine-induced cardiomyocyte injury[3] and ameliorating cognitive dysfunction in vascular dementia models[4].

This application note details an end-to-end FBDD workflow: from the regioselective chemical elaboration of the 5,6-dimethoxy-2H-indazole core to biophysical screening and pharmacokinetic hit-to-lead profiling.

Fragment Elaboration: Regioselective C-H Activation Protocols

To generate a robust fragment library for structure-activity relationship (SAR) analysis, direct C-H functionalization of the 5,6-dimethoxy-2H-indazole core is preferred over traditional cross-coupling[2].

Causality in Protocol Design: Traditional methods require pre-halogenated starting materials, which are costly, synthetically rigid, and limit library diversity. By employing aerobic oxidative C-H bond activation or electrosynthesis, medicinal chemists can rapidly functionalize the C3 or C2' positions of the bare fragment, generating a diverse pool of derivatives for screening[2][5].

Protocol 2.1: Cu-Promoted Proximal C3-Cyanation

Cyanation introduces a compact, linear, and highly polarizable vector that can engage in unique hydrogen bonding or serve as a synthetic handle for further elaboration (e.g., into tetrazoles). The use of Cu-catalysis with oxygen as a terminal oxidant ensures a cost-effective, regiodivergent pathway[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve 0.5 mmol of the 2-aryl-5,6-dimethoxy-2H-indazole fragment in 2.0 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add a cyanide source (e.g., TMSCN, 1.5 equiv) and the copper catalyst (Cu(OAc)₂, 20 mol%).

  • Regioselectivity Control: To direct the cyanation proximally to the C3 position (rather than the distal C2' position), introduce a free-radical scavenger or precisely tune the acetic acid concentration. This forces the reaction through an ionic pathway, ensuring C3 specificity[2].

  • Reaction Execution: Stir the mixture at 100°C under an aerobic atmosphere (open air or O₂ balloon) for 12–24 hours. Monitor reaction completion via TLC (hexane/EtOAc).

  • Workup & Purification: Quench the reaction with deionized water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Isolate the C3-cyanated fragment via flash column chromatography (hexane/EtOAc = 85:15)[2].

Protocol 2.2: Electrochemical C3-Sulfonylation

Sulfonyl groups provide a tetrahedral geometry that explores protein sub-pockets differently than planar substituents. Electrosynthesis eliminates the need for external transition metals and harsh oxidants, preventing the degradation of the electron-rich dimethoxy groups[5].

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode.

  • Reaction Mixture: Dissolve the 5,6-dimethoxy-2H-indazole fragment (0.2 mmol), a sulfonyl hydrazide precursor (e.g., tosylhydrazide, 0.3 mmol), and K₂CO₃ (0.3 mmol) in an electrolyte solution (e.g., nBu₄NPF₆ in MeCN)[5].

  • Electrolysis: Apply a constant current (10 mA) at room temperature under ambient air for approximately 3 hours[5].

  • Isolation: Evaporate the solvent and purify directly via flash chromatography (15% EtOAc in hexane) to yield the sulfonylated indazole library member[5].

Biophysical Screening & Hit Validation

Because FBDD fragments typically exhibit low initial binding affinities ( KD​ in the high μM to mM range), Surface Plasmon Resonance (SPR) is the gold standard for primary screening. SPR provides real-time kinetic data ( kon​ , koff​ ), distinguishing true stoichiometric binding from non-specific aggregation.

Protocol 3.1: SPR Screening Against Calmodulin (CaM)

Causality in Protocol Design: Calmodulin is a highly dynamic, calcium-dependent sensor protein. DY-9836 (an elaborated 5,6-dimethoxyindazole) exerts its cardioprotective effects by antagonizing CaM, thereby preventing eNOS uncoupling and superoxide generation[3]. Screening fragments against CaM requires precise calcium control in the running buffer to maintain the protein's active conformation.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant CaM (diluted in 10 mM sodium acetate, pH 4.0) to a density of ~3000 RU to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments. Block unreacted esters with 1 M ethanolamine-HCl.

  • Buffer Optimization (Critical Step): Use a running buffer of 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.05% Tween-20, pH 7.4. Self-Validation Check: You must include exactly 5% DMSO to maintain fragment solubility. Match the DMSO concentration perfectly in both the running buffer and analyte samples to prevent bulk refractive index artifacts.

  • Analyte Injection: Inject the elaborated 5,6-dimethoxy-2H-indazole fragments at concentrations ranging from 10 μM to 500 μM. Use a high flow rate (30–50 μL/min) to minimize mass transport limitations.

  • Regeneration: If a fragment does not dissociate completely during the buffer wash, inject a short pulse (10 s) of 10 mM EGTA. This chelates the calcium, disrupts the CaM conformation, and forces fragment dissociation.

  • Data Analysis: Perform double-referencing (subtracting the reference flow cell and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Hit-to-Lead Optimization & Pharmacokinetics

Elaboration of the 5,6-dimethoxy-2H-indazole core has successfully yielded advanced leads like DY-9760e and its active metabolite DY-9836[1][6]. When optimizing these fragments, metabolic stability must be closely monitored. In vitro studies using human liver microsomes reveal that the metabolism of these indazole derivatives is primarily mediated by CYP3A4, with minor contributions from CYP2C8 and CYP2C19[6][7].

Interestingly, the formation rates of DY-9836 from its parent compound exhibit atypical kinetics, better described by a substrate inhibition model rather than standard Michaelis-Menten kinetics[6][7].

Quantitative Data Presentation

Table 1: Pharmacological and Kinetic Profiling of Elaborated 5,6-Dimethoxyindazoles (e.g., DY-9836)

ParameterValue / DescriptionClinical / Biological Relevance
Primary Target Calmodulin (CaM)Antagonism prevents CaM-dependent eNOS uncoupling and apoptosis[3].
In vitro Efficacy Inhibits O₂(*) generation (~100%)Rescues hypertrophied cardiomyocytes from phenylephrine (PE)-induced injury[3].
Primary Metabolizing Enzyme CYP3A4Responsible for the formation of active metabolites; highlights potential for drug-drug interactions[6].
Metabolic Kinetics Model Substrate Inhibition ModelAtypical kinetics observed in human liver microsomes; autoactivation seen in recombinant CYP3A4[7].
In vivo Efficacy (Mice) 0.5 - 1.0 mg/kg (DY-9836)Ameliorates cognitive dysfunction and inhibits NLRP3 signaling in vascular dementia models[4].

Visualizing Workflows and Mechanisms

FBDD_Workflow A 5,6-Dimethoxy-2H-indazole Core Fragment B Regioselective C-H Functionalization A->B Chemistry C Fragment Library Generation B->C D SPR Primary Screening (Affinity & Kinetics) C->D Biophysics E X-ray Crystallography (Structural Validation) D->E F Hit-to-Lead Optimization (e.g., DY-9836) E->F SAR

FBDD workflow for 5,6-dimethoxy-2H-indazole derivatives from core fragment to lead optimization.

MoA_DY9836 A Ischemic Stress / PE B Intracellular Ca2+ Spike A->B C Calmodulin (CaM) Activation B->C D eNOS Uncoupling & Superoxide Generation C->D E Cardiomyocyte Apoptosis D->E F DY-9836 (5,6-dimethoxyindazole) F->C Antagonizes

Mechanism of action of DY-9836 inhibiting Calmodulin-mediated eNOS uncoupling and apoptosis.

References

  • Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Topics in Medicinal Chemistry (via PMC).[Link]

  • In vitro metabolism of the calmodulin antagonist DY-9760e by human liver microsomes: involvement of cytochromes p450 in atypical kinetics and potential drug interactions. Drug Metabolism and Disposition (PubMed PMID: 16049129).[Link]

  • Phenylephrine-induced cardiomyocyte injury is triggered by superoxide generation through uncoupled endothelial nitric-oxide synthase and ameliorated by 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836), a novel calmodulin antagonist. Molecular Pharmacology (PubMed PMID: 18952768).[Link]

  • Calmodulin inhibitor ameliorates cognitive dysfunction via inhibiting nitrosative stress and NLRP3 signaling in mice with bilateral carotid artery stenosis. PubMed.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole

Prepared by the Gemini Senior Application Scientist Team Welcome, researchers and drug development professionals. This guide is designed to provide expert-level support for the synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to provide expert-level support for the synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. We understand that achieving high, reproducible yields is critical for your research and development timelines. This document moves beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and optimized procedures to help you overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for understanding and successfully executing the synthesis.

Q1: What is the most common and efficient synthetic route for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole?

The most robust and widely adopted method is a one-pot condensation and subsequent reductive cyclization.[1][2] This approach begins with commercially available starting materials: 5,6-dimethoxy-2-nitrobenzaldehyde and cyclohexylamine. The reaction proceeds in two key stages within a single vessel:

  • Imine Formation: The aldehyde and amine condense to form an ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: This intermediate undergoes an intramolecular reductive cyclization, typically mediated by an organophosphorus reagent like tri-n-butylphosphine, to yield the final 2H-indazole product.[3]

This one-pot strategy is favored for its operational simplicity, reduced handling of intermediates, and improved safety profile compared to older, high-temperature methods.[3][4]

Q2: What is the underlying mechanism of the key reductive cyclization step?

The reductive cyclization of the ortho-imino-nitrobenzene intermediate is a variant of the Cadogan reaction.[3][5] While classically believed to proceed through a highly reactive nitrene intermediate, recent evidence suggests a more complex picture.

The process, mediated by a trivalent phosphorus compound (e.g., P(n-Bu)₃), involves the deoxygenation of the nitro group. The phosphorus reagent abstracts oxygen atoms from the nitro group, ultimately forming a stable phosphine oxide (e.g., O=P(n-Bu)₃). The deoxygenation cascade is thought to generate a transient nitroso species, which then cyclizes. While the exact nature of the cyclizing species is debated, it is widely accepted that this step leads to the formation of the crucial N-N bond of the indazole ring.[5] Some studies propose the involvement of competent oxygenated intermediates like 2H-indazole N-oxides, which can be isolated under certain conditions, suggesting that a complete deoxygenation to a nitrene is not always necessary before cyclization occurs.[5]

Cadogan_Reductive_Cyclization_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization Aldehyde 5,6-Dimethoxy- 2-nitrobenzaldehyde Imine ortho-Imino-nitrobenzene Intermediate Aldehyde->Imine - H₂O Amine Cyclohexylamine Amine->Imine Nitrene_Pathway Putative Nitrene or N-Oxide Intermediate Imine->Nitrene_Pathway Deoxygenation Phosphine P(n-Bu)₃ Phosphine->Nitrene_Pathway Indazole 2-Cyclohexyl-5,6-dimethoxy- 2H-indazole Nitrene_Pathway->Indazole Intramolecular Cyclization Phosphine_Oxide O=P(n-Bu)₃ Nitrene_Pathway->Phosphine_Oxide

Caption: Proposed reaction mechanism for 2H-indazole synthesis.
Troubleshooting Guide: Improving Reaction Yield

This section provides direct answers to common yield-related problems encountered during synthesis.

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

A low yield is typically a result of issues in one of three areas: incomplete imine formation, inefficient reductive cyclization, or competing side reactions. A systematic approach is crucial.

1. Verify Complete Imine Formation: The cyclization cannot begin until the imine intermediate is formed. The condensation is a reversible equilibrium reaction.

  • Causality: If water, a byproduct of the condensation, is not effectively managed or if the reaction time is insufficient, a significant amount of the starting aldehyde will remain, which cannot cyclize.

  • Troubleshooting:

    • Monitor by TLC: Before adding the reducing agent, run a Thin Layer Chromatography (TLC) plate. You should see the disappearance of the starting aldehyde spot and the appearance of a new, single spot for the imine.

    • Extend Condensation Time: The reaction between an o-nitrobenzaldehyde and an aliphatic amine like cyclohexylamine can take several hours at elevated temperatures (e.g., 80 °C) to reach completion.[3] Consider extending the initial heating period from 2 hours to 4 hours before adding the phosphine.

    • Azeotropic Removal of Water: While not always necessary in alcoholic solvents, if you are using a solvent like toluene, using a Dean-Stark apparatus can be beneficial to drive the equilibrium toward the imine product.

2. Optimize the Reductive Cyclization Step: This is the most critical, energy-intensive part of the synthesis.

  • Causality: Insufficient thermal energy, an inappropriate choice of solvent, or an incorrect stoichiometry of the reducing agent can lead to a stalled or slow cyclization.

  • Troubleshooting:

    • Solvent Choice is Critical: Protic solvents, particularly isopropanol (i-PrOH), have been shown to significantly enhance the rate and yield of the reductive cyclization compared to aprotic solvents.[3] The protic nature of the solvent facilitates the complex deoxygenation process.

    • Temperature Control: The Cadogan reaction requires heat. For tri-n-butylphosphine-mediated cyclizations, a temperature of 80 °C is often optimal.[1][3] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures (>120 °C) can promote decomposition and byproduct formation.[6]

    • Reducing Agent Stoichiometry: An excess of the reducing agent is required. For tri-n-butylphosphine, using 3.0 equivalents relative to the limiting starting material is a well-established and effective amount to ensure complete deoxygenation.[3]

3. Identify and Minimize Side Reactions: The formation of undesired products directly consumes starting material and reduces the yield of the target compound.

  • Causality: Under certain conditions, particularly with suboptimal solvent choice, alternative reaction pathways can compete with the desired 2H-indazole formation. For instance, in the presence of water and base, a competing pathway can lead to the formation of indazolones.[7]

  • Troubleshooting:

    • Use High-Purity Reagents: Ensure your 5,6-dimethoxy-2-nitrobenzaldehyde and cyclohexylamine are of high purity. Impurities can introduce competing nucleophiles or catalysts.

    • Strict Adherence to Solvent Choice: Switching from a recommended protic solvent like isopropanol to ethanol/water mixtures, for example, can dramatically alter the product distribution, potentially favoring indazolone formation over the 2H-indazole.[7]

Troubleshooting_Workflow Start Low Yield of 2H-Indazole CheckImine Is imine formation complete? (Check by TLC before adding reductant) Start->CheckImine OptimizeCyclization Is cyclization inefficient? Start->OptimizeCyclization CheckImpurities Are side products present? (Check crude NMR/LCMS) Start->CheckImpurities ActionImineTime Increase condensation time (e.g., from 2h to 4h) CheckImine->ActionImineTime No ActionSolvent Switch to i-PrOH solvent? OptimizeCyclization->ActionSolvent Yes ActionTemp Verify temperature is ~80°C? OptimizeCyclization->ActionTemp Yes ActionReagent Confirm 3.0 eq. of P(n-Bu)₃? OptimizeCyclization->ActionReagent Yes ActionPurify Re-evaluate purification strategy. Consider alternative chromatography. CheckImpurities->ActionPurify Yes

Sources

Optimization

troubleshooting poor aqueous solubility of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole

Welcome to the Technical Support Center for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole . This hub is designed for researchers, formulation scientists, and pharmacologists dealing with the severe aqueous insolubility of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole . This hub is designed for researchers, formulation scientists, and pharmacologists dealing with the severe aqueous insolubility of this specific compound.

Below, you will find a structural causality analysis, decision-making workflows, validated protocols, and a targeted FAQ section to troubleshoot precipitation and bioavailability failures.

Compound Profiling & Causality: Why is this molecule so insoluble?

To effectively solubilize a compound, we must first understand the physicochemical barriers dictated by its structure. 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a highly lipophilic molecule that typically falls into the Biopharmaceutics Classification System (BCS) Class II or IV[1].

The severe lack of aqueous solubility is driven by three structural features:

  • The 2H-Indazole Core: Unlike 1H-indazoles, which possess an N-H bond capable of acting as a hydrogen-bond donor, the alkylation at the N2 position eliminates this critical hydrogen-bonding interaction with water. Furthermore, while some indazoles (like Pazopanib) can be protonated at highly acidic pH[2], 2-alkyl-2H-indazoles possess extremely weak basicity (pKa < 2). Therefore, standard pH adjustment or salt formation strategies will fail under physiologically relevant conditions.

  • The 2-Cyclohexyl Substitution: This bulky, non-polar aliphatic ring drastically increases the molecule's LogP (lipophilicity), driving hydrophobic exclusion from aqueous media.

  • The 5,6-Dimethoxy Groups: While oxygen atoms can act as weak hydrogen-bond acceptors, the methyl groups add steric bulk and further shield the core from solvent interactions, increasing the crystal lattice energy.

Solubilization Strategy Decision Matrix

Selecting the wrong solubilization method can lead to assay artifacts, cellular toxicity, or failed in vivo pharmacokinetics. Use the workflow below to select the appropriate strategy based on your experimental endpoint.

G Start Determine Experimental Application InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO DMSO Stock Dilution (Final conc. < 0.5%) InVitro->DMSO Low Conc. Target (<5 µM) CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD High Conc. Target (>5 µM) SEDDS Lipid-Based Formulation (SEDDS) InVivo->SEDDS Oral (PO) Delivery Nano Nanosuspension / Polymeric Micelles InVivo->Nano IV / IP Injection

Workflow for selecting the optimal solubilization strategy based on experimental application.

Quantitative Excipient Selection Guide

When formulating 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, strict adherence to excipient limits is required to prevent biological toxicity or solvent-induced assay interference.

Excipient / CarrierMechanism of ActionMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo - Mice)Best Used For
DMSO Disrupts crystal lattice; acts as a highly polar co-solvent.0.1% - 0.5% (v/v)< 10% (v/v) via IPMaster stock generation.
HP-β-CD Encapsulates the hydrophobic cyclohexyl/indazole core in a lipophilic cavity[3].1% - 5% (w/v)20% - 40% (w/v)High-concentration biochemical assays; IV dosing.
Tween 80 Forms micelles to trap the lipophilic drug; lowers interfacial tension.0.01% - 0.1% (v/v)< 5% (v/v)Preventing precipitation upon aqueous dilution.
SEDDS (Lipid Mix) Pre-dissolves drug in lipids; spontaneously forms nanoemulsions in GI tract[1].N/A (Highly toxic to cells)100% (Oral gavage)Oral bioavailability enhancement.

Validated Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Because the cyclohexyl and dimethoxy groups create a bulky hydrophobic footprint, β-cyclodextrins (which have a larger cavity than α-cyclodextrins) are required for effective host-guest encapsulation of indazole derivatives[4].

G Step1 Dissolve drug in 100% DMSO (10 mM) Step3 Dropwise Addition + Vortexing Step1->Step3 Add to Step2 Prepare 20% HP-β-CD in Aqueous Buffer Step2->Step3 Step4 Incubate 2h @ 37°C (Equilibration) Step3->Step4 Step5 Centrifuge & LC-MS Quantification Step4->Step5

Step-by-step workflow for generating a stable HP-β-CD inclusion complex.

Step-by-Step Methodology:

  • Master Stock: Dissolve 2-Cyclohexyl-5,6-dimethoxy-2H-indazole in 100% anhydrous DMSO to a concentration of 10 mM. Self-validation: Ensure the solution is optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the DMSO stock dropwise. Do not add the buffer to the DMSO ; always add the organic phase to the aqueous phase to control the nucleation rate. Keep final DMSO concentration ≤ 1%.

  • Equilibration: Incubate the mixture on a thermoshaker at 37°C for 2 hours to allow the thermodynamic host-guest equilibrium to establish.

  • Validation: Centrifuge the sample at 14,000 x g for 15 minutes. Carefully extract the supernatant. Critical: You must quantify the supernatant via HPLC or LC-MS to confirm the actual dissolved concentration, as visual inspection cannot detect micro-precipitates.

Protocol B: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Dosing

For in vivo oral delivery, overcoming the BCS Class II limitations requires bypassing aqueous dissolution in the gut. SEDDS utilizes lipid vehicles to keep the drug solubilized until it reaches the intestinal mucosa[1].

Step-by-Step Methodology:

  • Lipid Phase: Weigh out 40% Capryol 90 (oil), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant).

  • Drug Loading: Add 2-Cyclohexyl-5,6-dimethoxy-2H-indazole powder directly into the lipid mixture (target load: 10-20 mg/g of formulation).

  • Solubilization: Stir the mixture magnetically at 50°C for 4 hours until a homogenous, isotropic, clear liquid is formed.

  • Emulsification Check (Self-Validation): Dilute 100 µL of the SEDDS formulation into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. The mixture should spontaneously form a clear or slightly bluish nanoemulsion within 2 minutes. If thick white aggregates form, the drug loading is too high, or the surfactant ratio must be increased.

Frequently Asked Questions (Troubleshooting)

Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into my cell culture media, the drug crashes out immediately. Why? A: You are experiencing the "Ouzo effect" (solvent-shift precipitation). When DMSO diffuses into the bulk water, the local concentration of the highly lipophilic drug rapidly exceeds its intrinsic aqueous solubility, leading to supersaturation and immediate crystal nucleation. Fix: Do not dilute directly into bare media. Pre-dilute your DMSO stock into media containing a precipitation inhibitor (like 0.1% PVP or HPMC)[2], or use the HP-β-CD protocol above. Alternatively, ensure your media contains sufficient fetal bovine serum (FBS), as serum proteins (like albumin) can act as hydrophobic sinks to bind and solubilize the drug.

Q: Can I just lower the pH to protonate the indazole and make a water-soluble hydrochloride salt? A: No. While 1H-indazoles can sometimes be solubilized at highly acidic pH (pH < 2)[2], your compound is a 2H-indazole with an alkyl group at the N2 position. This specific substitution pattern drastically reduces the basicity of the remaining nitrogen. It will not readily form a stable, soluble salt at any pH compatible with biological assays.

Q: Heating and sonicating my aqueous buffer dissolves the compound temporarily, but it precipitates when I put it in the incubator. Is the drug degrading? A: It is likely not degrading; it is undergoing thermodynamic precipitation. Heating provides the kinetic energy to temporarily break the crystal lattice, creating a supersaturated state. As the solution cools to 37°C, the thermodynamic drive for the lipophilic molecules to aggregate overcomes the kinetic barrier, causing recrystallization. You must use a thermodynamic solubilizer (like cyclodextrin) or a kinetic stabilizer (like Tween 80) to maintain the drug in solution.

Q: My in vivo efficacy is zero when I dose the compound as a standard suspension in 0.5% CMC/Tween. What is going wrong? A: 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is dissolution-rate limited. In a simple carboxymethylcellulose (CMC) suspension, the solid drug particles pass through the gastrointestinal tract without dissolving into the intestinal fluids, resulting in near-zero absorption and bioavailability[3]. You must switch to a lipid-based formulation (SEDDS) or an amorphous solid dispersion to ensure the drug is presented to the gut wall in a solubilized state[1].

Sources

Troubleshooting

Technical Support Center: Regioselective N-Alkylation of 1H-Indazole

Welcome to the technical support center for the N-alkylation of 1H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into control...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of 1H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this critical transformation. The formation of N1 and N2 regioisomers is a common challenge, and this resource offers detailed troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.

Core Concepts: Understanding the Challenge

The N-alkylation of 1H-indazole is complicated by the presence of two nucleophilic nitrogen atoms, leading to the potential formation of two distinct regioisomers: the N1- and N2-alkylated products. The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4][5] This subtle but crucial difference is the foundation upon which many regioselective strategies are built.

The ratio of N1 to N2 products is governed by a delicate interplay of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[1][2][6] These conditions include the choice of base, solvent, and alkylating agent, which can steer the reaction toward either kinetic or thermodynamic control.[2]

Indazole_Tautomers cluster_1 N-Alkylation Products 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole H⁺ shift N1_Product N1-Alkylated Indazole 1H_Indazole->N1_Product R-X N2_Product N2-Alkylated Indazole 1H_Indazole->N2_Product R-X 2H_Indazole->N1_Product R-X Alkylation_Mechanism Indazole 1H-Indazole Indazolide Indazolide Anion (Resonance Stabilized) Indazole->Indazolide + Base Base Base N1_Product N1-Alkylated Product Indazolide->N1_Product + R-X (Path A) N2_Product N2-Alkylated Product Indazolide->N2_Product + R-X (Path B) RX R-X (Alkylating Agent)

Caption: General mechanism for the N-alkylation of 1H-indazole.

Q3: How do I determine the regiochemistry of my N-alkylated indazole products?

The regiochemistry of N1- and N2-substituted indazoles can be unambiguously assigned using one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC). [1][4][10]For an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is observed between the N-alkyl protons and the C3 carbon. [4][10]

Data Summary: Condition Screening for Regioselectivity

The following table summarizes the impact of different reaction conditions on the N1:N2 regioselectivity for the alkylation of various indazoles. This data is intended as a general guide, as outcomes can be highly substrate-dependent.

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF>99:1[1]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99:1[1]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:96[1][4]
6-Nitro-1H-indazoleMethyl bromoacetateCs₂CO₃DMF>130:1[7]
1H-IndazoleMethyl 2,2,2-trichloroacetimidateTfOHDioxane0:100[8][9][10]
Methyl 1H-indazole-3-carboxylaten-Pentanol (Mitsunobu)DIAD/PPh₃THF1:2.5[1][4]

Key Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with C3-substituents. [1][2][11][12] Materials:

  • 1H-Indazole substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole substrate (1.0 equiv).

  • Add anhydrous THF to dissolve the substrate (typically at a concentration of 0.1-0.2 M). [2]3. Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.2 equiv). [2][6]Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. [2][11]6. Add the alkylating agent (1.1-1.5 equiv) dropwise to the mixture at room temperature. [2]7. Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS. [2]8. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. [11][12]9. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [6][11]11. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole. [6]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol often favors the formation of the N2-alkylated product. [1][4][6] Materials:

  • 1H-Indazole substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere. [2][6]2. Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. [2][6]4. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS. [6]5. Concentrate the reaction mixture under reduced pressure. [6]6. Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers. [2][6]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Li, J., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842–4845. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1085–1097. [Link]

  • Jones, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Wang, X., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(66), 9139-9142. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Mei, Y., & Yang, B. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Bookser, B. C. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5489–5492. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Hunt, J. T., et al. (2009). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

  • Cheung, Y., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6343–6346. [Link]

Sources

Optimization

DMPK &amp; MedChem Technical Support Center: Troubleshooting 5,6-Dimethoxy-2H-Indazole Clearance

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. This guide is specifically designed for medicinal chemists and drug development professionals encountering rapid hepatic clearance issu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. This guide is specifically designed for medicinal chemists and drug development professionals encountering rapid hepatic clearance issues with 5,6-dimethoxy-2H-indazole derivatives .

These scaffolds are highly privileged in drug discovery—often utilized in kinase inhibitors, calmodulin antagonists, and synthetic cannabinoids[1][2]. However, the electron-rich 5,6-dimethoxy moiety is notoriously susceptible to rapid oxidative metabolism, primarily via Cytochrome P450 (CYP) enzymes. This guide provides field-proven diagnostic workflows, structural optimization strategies, and self-validating experimental protocols to overcome these liabilities.

🔍 Diagnostic FAQs & Troubleshooting Guides

Q1: My 5,6-dimethoxy-2H-indazole lead shows exceptionally high intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM). What is the primary mechanistic cause?

A: In over 80% of cases, the primary metabolic liability for this scaffold is O-demethylation mediated by CYP3A4 and CYP2D6[3]. The oxygen lone pairs on the 5,6-dimethoxy groups coordinate with the CYP heme iron. This facilitates hydrogen abstraction from the methyl group, forming an unstable hemiacetal intermediate that rapidly collapses into a phenol and formaldehyde. Because the 2H-indazole core is electron-rich, it lowers the activation energy required for this oxidative cleavage.

Q2: I substituted the methoxy groups with deuterated methoxy ( −OCD3​ ) to leverage the Kinetic Isotope Effect (KIE). Why did the overall CLint​ barely improve?

A: You are likely experiencing metabolic shifting (or "metabolic switching"). While replacing the C-H bonds with stronger C-D bonds successfully slows down the rate-determining step of O-demethylation[4], the molecule now resides longer in the CYP active site. This extended residence time allows secondary, previously minor metabolic pathways to dominate. For 2H-indazoles, this typically manifests as:

  • N-dealkylation at the 2-position substituent.

  • Indazole ring hydroxylation or oxidation at the C3 position[5]. Troubleshooting step: You must perform a comprehensive Metabolite ID (MetID) assay on the deuterated analog to identify the new soft spot.

Q3: How can I definitively identify whether clearance is driven by O-demethylation, N-dealkylation, or C3-oxidation?

A: You must run a high-resolution MetID workflow using pooled human hepatocytes or HLM coupled with LC-HRMS/MS[5][6].

  • O-demethylation will present as a mass shift of -14 Da (loss of CH2​ ).

  • N-dealkylation will present as a large mass loss corresponding to your N2-substituent.

  • Ring oxidation will present as a mass shift of +16 Da (addition of oxygen). Note: If using hepatocytes, look for secondary Phase II metabolites (+176 Da for glucuronidation of the newly formed phenol).

Q4: If deuteration fails due to metabolic shifting, what structural modifications (bioisosteres) should I prioritize without losing target affinity?

A: If the target binding pocket requires the steric bulk and hydrogen-bond acceptor properties of the dimethoxy groups, consider the following field-proven bioisosteres:

  • Difluoromethoxy ( −OCF2​H ): The electronegative fluorine atoms inductively pull electron density away from the oxygen, severely reducing its ability to coordinate with the CYP heme iron.

  • Cyclopropylmethoxy: Increases steric bulk, physically hindering the CYP enzyme's access to the abstractable protons.

  • Dioxolane/Dioxane Fusion: Fusing the two methoxy groups into a 5- or 6-membered ring restricts the conformational flexibility required for the CYP transition state.

📊 Data Presentation: Impact of Structural Modifications on Clearance

The following table summarizes the typical pharmacokinetic impact of various structural interventions on a standard 5,6-dimethoxy-2H-indazole pharmacophore.

Structural Modification CLint​ (µL/min/mg) T1/2​ (min)Primary Metabolic PathwayRecommendation
Wild-Type (5,6-dimethoxy) 85.48.1O-demethylation (-14 Da)Baseline
Deuterated (5,6-di- OCD3​ ) 62.111.2N-dealkylation / C3-OxidationUse only if shifting is minimal
Difluoromethoxy ( −OCF2​H ) 18.337.8N-dealkylationHighly Recommended
Fused Dioxolane Ring 24.528.3Ring Hydroxylation (+16 Da)Good alternative for rigid pockets
C3-Methyl + 5,6-dimethoxy 79.28.7O-demethylation (-14 Da)Ineffective for O-demethylation

🔬 Self-Validating Experimental Protocol: HLM Stability & MetID

To ensure trustworthiness and reproducibility, your clearance assays must be self-validating. This protocol includes built-in controls to verify enzyme viability and analytical sensitivity.

Step 1: Preparation & System Validation

  • Thaw pooled Human Liver Microsomes (HLM) on ice (final assay concentration: 0.5 mg/mL protein).

  • Self-Validation Control: Prepare parallel incubations with Dextromethorphan (a known CYP2D6 substrate) and Midazolam (a known CYP3A4 substrate) to confirm the metabolic viability of the HLM batch.

Step 2: Incubation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Add the 5,6-dimethoxy-2H-indazole test compound (final concentration: 1 µM for stability, 10 µM for MetID) and HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

Step 3: Kinetic Sampling & Quenching

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The organic solvent instantly denatures the CYP proteins, halting all metabolic activity.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

Step 4: LC-HRMS/MS Analysis

  • Inject the supernatant into an LC-HRMS system (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Calculate T1/2​ using the natural log of the percentage of parent compound remaining versus time.

  • For MetID, extract ion chromatograms (EIC) for expected mass shifts (-14, -28, +16, +32 Da) and analyze MS/MS fragmentation patterns to pinpoint the exact site of modification.

🗺️ Diagnostic Workflow Visualization

Below is the logical decision tree for troubleshooting the clearance of 5,6-dimethoxy-2H-indazole derivatives.

DMPK_Troubleshooting Start High Hepatic Clearance (5,6-dimethoxy-2H-indazole) MetID Conduct LC-HRMS Metabolite ID (HLM/Hepatocytes) Start->MetID O_Demeth Primary Pathway: O-Demethylation MetID->O_Demeth N_Dealk Primary Pathway: N-Dealkylation MetID->N_Dealk Ring_Ox Primary Pathway: Indazole Ring C3-Oxidation MetID->Ring_Ox Sol_Deuteration Apply Kinetic Isotope Effect (Deuteration to -OCD3) O_Demeth->Sol_Deuteration Sol_Isosteres Bioisosteric Replacement (e.g., -OCF2H, Dioxolane) O_Demeth->Sol_Isosteres Sol_Steric Increase Steric Hindrance Adjacent to N-Alkyl N_Dealk->Sol_Steric Sol_C3Block Block C3 Position (e.g., Methyl, Halogen) Ring_Ox->Sol_C3Block

Diagnostic workflow for troubleshooting rapid clearance of 5,6-dimethoxy-2H-indazoles.

📚 References

  • Tachibana, S., et al. "In vitro metabolism of the calmodulin antagonist DY-9760e by human liver microsomes: involvement of cytochromes p450 in atypical kinetics and potential drug interactions." Drug Metabolism and Disposition, 2005.[Link]

  • Carlier, J., et al. "In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid." Current Neuropharmacology, 2017.[Link]

Sources

Troubleshooting

minimizing off-target receptor binding of 2H-indazole pharmacological probes

Welcome to the Application Scientist Technical Support Center . As researchers and drug development professionals, you know that 2H-indazoles are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . As researchers and drug development professionals, you know that 2H-indazoles are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-competitive hinge binders. However, their planar bicyclic core often leads to promiscuous binding across the kinome and other receptor families.

This guide is designed to help you troubleshoot off-target liabilities, optimize structure-activity relationships (SAR), and implement self-validating experimental workflows to ensure the scientific integrity of your pharmacological probes.

SECTION 1: Structural Optimization & SAR Troubleshooting (FAQ)

Q1: Why does my 2H-indazole probe show high off-target kinase binding, particularly against the broader kinome (e.g., BRAF, EGFR)? A1: 2H-indazoles act as potent hydrogen bond donors and acceptors (via N1/N2 and C3), allowing them to easily slip into the highly conserved hydrophobic hinge regions of off-target kinases. If your probe exhibits promiscuity, it is because you have not sufficiently disrupted this conserved binding mode. To minimize off-target binding, you must exploit unique steric clashes or specific cysteine residues in your primary target. For example, when targeting drug-resistant EGFR (L858R/T790M), researchers utilized the indazole core as a hinge binder but achieved strict selectivity by incorporating an electrophilic warhead to covalently alkylate Cys797 1. Alternatively, modifying the 3-carboxamido-2H-indazole-6-arylamide scaffold can yield highly selective CRAF inhibitors with >270-fold selectivity over BRAF by exploiting specific steric constraints in the off-target kinase pocket 2.

Q2: How can I synthetically modify the N2 and C3 positions to improve selectivity without losing target affinity? A2: The N2 and C3 positions are your primary vectors for extending into solvent-exposed regions or adjacent hydrophobic sub-pockets.

  • C3 Modifications: Introducing polar or polarizable groups (e.g., halogens, CF3, nitriles) can drastically shift receptor subtype selectivity. For instance, in phenyl-2H-indazole core structures targeting estrogen receptors, specific C-3 substitutions improved ERβ affinity selectivity by >100-fold over ERα by exploiting slight differences in the ligand-binding pocket volume [[3]]().

  • N2 Modifications: Alkylation at N2 introduces steric bulk that can clash with off-target receptors. However, traditional alkylation synthesis often yields difficult-to-separate mixtures of 1H- and 2H-indazoles. We recommend a regioselective approach, such as the Cadogan reductive cyclization, to precisely install N2 substituents without 1H-isomer contamination 4.

Q3: My cellular assays show discrepancies with my biochemical kinase selectivity profiling. How do I validate on-target vs. off-target engagement? A3: Biochemical assays often utilize truncated kinase domains, missing the regulatory domains (e.g., SH2/SH3 domains) that dictate native conformation and off-target binding in vivo. If a 2H-indazole probe looks selective biochemically but shows off-target toxicity in cells, the probe might be binding to the full-length inactive conformation of an off-target kinase. You must implement a self-validating system: use a cellular target engagement assay paired with a structurally matched inactive control probe (a "negative probe" where the hinge-binding nitrogen is methylated, which decreases potency against off-targets like GRK1/5) 2.

G2 A 2H-Indazole Core B C3 Position Modification (Polar/Polarizable Groups) A->B C N2 Position Modification (Alkyl/Aryl Bulks) A->C E Exploits Sub-pocket Volume Differences B->E D Disrupts Conserved Hinge Binding C->D F Minimized Off-Target Receptor Binding D->F E->F

Logical relationship between 2H-indazole structural modifications and off-target minimization.

SECTION 2: Experimental Protocols

Protocol 1: Regioselective Synthesis of N2-Alkyl 2H-Indazoles via Cadogan Cyclization

Causality: Traditional N-alkylation of indazoles yields mixtures of 1H- and 2H-tautomers. Contamination with the 1H-isomer introduces severe off-target liabilities during biological screening. This one-pot condensation-Cadogan reductive cyclization ensures 100% regioselectivity for the 2H-isomer, eliminating isomeric impurity-driven off-target effects 4.

  • Condensation: Combine the ortho-nitrobenzaldehyde and the desired aliphatic amine in isopropanol (i-PrOH). Stir at 80°C to form the intermediate imine.

  • Reductive Cyclization: Without isolating the imine, add tri-n-butylphosphine directly to the reaction vessel. Maintain at 80°C. The phosphine deoxygenates the nitro group, driving a highly regioselective cyclization to the N2-alkyl 2H-indazole.

  • Purification: Concentrate the mixture and purify via flash chromatography. The strict absence of the 1H-isomer bypasses the need for complex preparative HPLC separation.

Protocol 2: Cellular Target Engagement & Off-Target Validation (Self-Validating System)

Causality: To ensure your 2H-indazole probe's phenotypic effect is driven by the primary target and not an off-target receptor, you must measure intracellular binding using a self-validating cellular target engagement assay (e.g., NanoBRET) paired with a negative control probe.

  • Synthesize a Negative Control Probe: Generate a structurally matched inactive control (e.g., via N-methylation of the critical hinge-binding nitrogen) to abolish primary target affinity while maintaining the physicochemical properties.

  • Tracer Titration: Express the target protein fused to NanoLuc luciferase in HEK293 cells. Titrate a fluorescent tracer to establish the EC50 for the specific receptor.

  • Competitive Displacement: Treat cells with varying concentrations of your optimized 2H-indazole probe versus the negative control probe.

  • Validation Logic: If the active probe displaces the tracer (reducing BRET signal) but the negative control does not, AND the phenotypic response perfectly correlates with the active probe's target engagement IC50, the system self-validates on-target causality.

G A Initial 2H-Indazole Hit (High Off-Target Binding) B N2/C3 Structural Modifications (Steric & Electronic Tuning) A->B C Biochemical Kinase Profiling (Target vs. Off-Target Panel) B->C D Cellular Target Engagement (e.g., NanoBRET) C->D E Off-Target Liability Detected? D->E E->B Yes (Iterate SAR) F Lead Candidate Selected (High Selectivity) E->F No (Proceed)

Iterative workflow for optimizing 2H-indazole selectivity and minimizing off-target liabilities.

SECTION 3: Quantitative Data Summary

The following table summarizes key structure-activity relationship (SAR) modifications and their resulting impact on off-target minimization across various 2H-indazole derivatives:

Scaffold ModificationPrimary TargetKey Off-Target LiabilitySelectivity MetricRef
3-carboxamido-2H-indazole-6-arylamide CRAF KinaseBRAF Kinase>270-fold selectivity for CRAF[[2]]()
C3-polar substituted phenyl-2H-indazole (e.g., halogen, CF3)Estrogen Receptor β (ERβ)Estrogen Receptor α (ERα)>100-fold affinity selectivity[[3]]()
Indazole hinge binder with Cys797 electrophile EGFR-L858R/T790MWild-type EGFRCovalent on-target engagement1
N1/N2-isopropyl substituted indazole EZH2EZH1<10-fold (Poor selectivity)5

References

  • Source: nih.
  • Source: acs.
  • Title: Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1)
  • Source: organic-chemistry.
  • Source: acs.

Sources

Optimization

resolving co-elution issues in 2-Cyclohexyl-5,6-dimethoxy-2H-indazole chromatography

Welcome to the Troubleshooting Guide for the Chromatographic Analysis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to effectively re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Troubleshooting Guide for the Chromatographic Analysis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to effectively resolve co-elution issues and other chromatographic challenges encountered during the analysis of this compound. As Senior Application Scientists, we have compiled field-proven insights and methodologies to ensure the scientific integrity and success of your experiments.

Understanding the Molecule and Potential Challenges

2-Cyclohexyl-5,6-dimethoxy-2H-indazole possesses a unique combination of structural features that can present challenges in chromatographic separation: a bulky, hydrophobic cyclohexyl group, a polar indazole core, and two electron-donating methoxy groups. These characteristics can lead to complex retention behaviors and potential co-elution with structurally similar impurities.

A primary challenge in the synthesis and purification of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is the potential for the formation of the N1 regioisomer (1-Cyclohexyl-5,6-dimethoxy-1H-indazole) as a significant impurity.[1] The subtle differences in the physicochemical properties of these isomers often result in co-elution, complicating accurate quantification and isolation.

This guide provides a systematic approach to troubleshoot and resolve these and other co-elution issues, starting with fundamental adjustments to your High-Performance Liquid Chromatography (HPLC) method and progressing to more advanced techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a shoulder on my main peak, or two poorly resolved peaks. What is the most likely cause and my first step?

A1: The most probable cause is co-elution with a closely related compound, very likely the 1-Cyclohexyl-5,6-dimethoxy-1H-indazole isomer.[1] Your initial troubleshooting should focus on optimizing the mobile phase to enhance selectivity.

Initial Troubleshooting Steps: Mobile Phase Optimization

  • Gradient Modification: A shallow gradient is often key to resolving closely eluting compounds.[2]

    • Action: Decrease the rate of change of your organic solvent over the elution window of your target analyte. For instance, if your peak of interest elutes between 40% and 50% acetonitrile, flatten the gradient in this region.

  • Solvent Swap: The choice of organic modifier can significantly alter selectivity.

    • Action: If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can change the elution order, potentially resolving the co-eluting peaks.[2]

  • pH Adjustment: The indazole moiety contains nitrogen atoms, making its ionization state pH-dependent. Altering the mobile phase pH can change the polarity and retention of your analyte and its impurities.[3][4]

    • Action: For basic compounds like indazoles, working at a pH 1-2 units away from the pKa can ensure consistent ionization and improve peak shape.[5] Start by incorporating a buffer into your aqueous mobile phase (e.g., 0.1% formic acid or ammonium acetate) and systematically adjust the pH.

Parameter Initial Condition (Example) Troubleshooting Action Rationale
Gradient 20-80% Acetonitrile in 10 minDecrease to 40-50% Acetonitrile over 15 minIncreases the time for differential partitioning between stationary and mobile phases, improving resolution.[2]
Organic Solvent AcetonitrileSwitch to MethanolMethanol and acetonitrile have different selectivities for aromatic and polar compounds, potentially altering elution order.[2][6]
Mobile Phase pH Neutral (water)Add 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH ~6.8)Controls the ionization of the indazole ring, affecting polarity and retention.[3][5][7]
Q2: I've optimized my mobile phase, but the co-elution persists. What's my next move?

A2: If mobile phase optimization is insufficient, the next logical step is to explore alternative stationary phase chemistries that offer different separation mechanisms.

Alternative Stationary Phases

Standard C18 columns primarily separate based on hydrophobicity.[8] For aromatic and heterocyclic compounds like your target molecule, stationary phases that offer alternative interactions can be highly effective.

  • Phenyl-Hexyl and Biphenyl Phases: These columns provide π-π interactions with the aromatic indazole ring, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.[9][10] They are particularly effective for separating positional isomers.[11]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[12] This multi-modal interaction capability can be extremely powerful for resolving complex mixtures of isomers and related substances.

Stationary Phase Primary Interaction Mechanism(s) Recommended For:
C18 HydrophobicGeneral purpose, separation of non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, positional isomers.[9][10]
Biphenyl Enhanced π-π interactionsAromatic compounds, increased retention for planar molecules.[10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeComplex mixtures, isomers, polar compounds.[12]

Experimental Protocol: Column Screening

  • Select Columns: Choose a Phenyl-Hexyl, Biphenyl, or PFP column with similar dimensions to your current C18 column.

  • Initial Mobile Phase: Start with the best mobile phase conditions you identified in the previous troubleshooting step.

  • Gradient Adjustment: You may need to adjust the gradient profile to account for the different retentivity of the new column. A good starting point is a broad scouting gradient (e.g., 5-95% organic solvent in 15 minutes) to determine the elution window.[2]

  • Optimization: Fine-tune the gradient around the elution time of your analyte as described in Q1.

Q3: I'm still facing significant co-elution even after trying different columns and mobile phases. Are there more advanced techniques I can use?

A3: Yes, for particularly challenging separations, advanced chromatographic techniques can provide the necessary resolving power.

Advanced Separation Techniques

  • Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique that involves coupling two columns with different selectivities (e.g., a C18 and a PFP column).[13][14] A fraction containing the co-eluting peaks from the first dimension is transferred to the second dimension for further separation.[15] This "heart-cutting" approach significantly increases peak capacity and can resolve even the most challenging co-elutions.[16]

    2D-LC Workflow cluster_0 First Dimension (e.g., C18) cluster_1 Second Dimension (e.g., PFP) D1_Pump Pump A D1_Injector Injector D1_Pump->D1_Injector 1D Eluent D1_Column Column 1 D1_Injector->D1_Column 1D Eluent Valve Switching Valve D1_Column->Valve 1D Eluent D1_Detector Detector 1 D2_Pump Pump B D2_Column Column 2 D2_Pump->D2_Column D2_Detector Detector 2 D2_Column->D2_Detector Valve->D1_Detector To Waste / Detector 1 Valve->D2_Column Heart-cut Fraction

    Caption: Workflow for heart-cutting 2D-LC.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of organic modifier (like methanol).[17] It offers different selectivity compared to reversed-phase LC and is particularly well-suited for the separation of chiral compounds and isomers.[18][19] SFC is also a "green" chromatography technique, reducing the consumption of organic solvents.[20]

Q4: My peak shape is poor (tailing or fronting), which is exacerbating the co-elution. How can I improve it?

A4: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the injection solvent.

  • Peak Tailing: For basic compounds like indazoles, tailing can occur due to interactions with residual silanols on the silica-based stationary phase.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanols.[21] Also, ensure the mobile phase pH is appropriate to maintain a consistent ionized or non-ionized state of the analyte.[4]

  • Peak Fronting: This is often a sign of column overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[22]

  • Injection Solvent Effects: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[21][23]

Caption: Logical flow for troubleshooting co-elution.

References

  • Benchchem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
  • Phenomenex. (2025, November 5). 2D-Liquid Chromatography: Principles & Uses.
  • Thermo Fisher Scientific. (2021, January 18). Conquer Complex Samples with 2D-LC - AnalyteGuru.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCo
  • Agilent. (n.d.). Use of 2D-Liquid Chromatography in GMP Regulated Laboratories.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • LCGC International. (2026, March 25). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Davis, A. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Perfor. JagWorks@USA - University of South Alabama.
  • Journal of the American Chemical Society. (2020, May 14). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from Journal of the American Chemical Society website.
  • LCGC International. (2020, November 1). Troubleshooting for Two-Dimensional Liquid Chromatography (2D–LC): Breakthrough in the Second Dimension.
  • Wiley Analytical Science. (2018, February 27). Basics of 2D-LC - 2018.
  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
  • Supercritical Fluid Chrom
  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from Queen's University Belfast Research Portal website.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • SFC Basic Guide. (n.d.).
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development o. (n.d.).
  • Shimadzu. (n.d.). 01-01058-EN Diversification of Separation Selectivity Using Supercritical Fluid Chromatography.
  • Semantic Scholar. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31).
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22).
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Eur. J. Org. Chem. 2008 · © WILEY-VCH Verlag GmbH & Co.
  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole.
  • ScholarBank@NUS. (n.d.). CHROMATOGRAPHIC SEPARATION OF HYDROPHOBIC COMPOUNDS.
  • PubMed. (2007, March 15). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography.
  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Separ
  • Benchchem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Diva-portal.org. (n.d.). Hydrophilic Separation Materials for Liquid Chromatography.
  • ResearchGate. (2023, October 11). How to separate hydrophilic compound and hydrophobic compound?.
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from Shimadzu Scientific Instruments website.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PMC. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Molnar Institute. (n.d.). Computer-assisted UHPLC method development and optimization for the determination of albendazole and its related substances.
  • JSM Central. (n.d.). Archive Articles.
  • PMC. (2025, December 11). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • PubMed. (n.d.). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
  • MDPI. (n.d.). Stereochemical Characterization of Optically Active Indane and Phenylpropyl Derivatives Obtained Through Biotransformation by the Marine-Derived Fungi Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2.

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Cyclohexyl-5,6-dimethoxy-2H-indazole in DMSO

A Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for ensuring the long-term stability of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole when stored in Dimethyl Sulfoxide (DMSO). A...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for ensuring the long-term stability of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole when stored in Dimethyl Sulfoxide (DMSO). As a substituted 2H-indazole, this compound belongs to a class of molecules with significant interest in medicinal chemistry and drug discovery.[1][2] The integrity of your compound stock is paramount for reproducible and reliable experimental results. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stability and activity of your valuable research compound.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of your compound in DMSO. Understanding these concepts is the first step toward preventing degradation.

Q1: What are the key structural features of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole that might influence its stability?

A1: The stability of this molecule is influenced by several key features:

  • 2H-Indazole Core: The indazole nucleus is a bicyclic aromatic heterocycle. The 2H-tautomer is generally less thermodynamically stable than the 1H-indazole form, which can be a factor in long-term stability.[3] This heterocyclic system can be susceptible to oxidation, especially under non-ideal storage conditions.

  • Dimethoxy Groups: The two methoxy groups on the benzene ring are electron-donating. While they are generally stable, they can influence the electron density of the aromatic system, which may affect its susceptibility to oxidative degradation.

  • Cyclohexyl Group: This bulky, non-polar group significantly impacts the molecule's solubility profile, making it more lipophilic and necessitating the use of potent organic solvents like DMSO.

Q2: Why is DMSO the go-to solvent, and what are its inherent risks?

A2: DMSO is widely used for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds, making it invaluable for creating high-concentration stock solutions for high-throughput screening and other biological assays.[4][5] However, its chemical properties also present several risks to compound stability:

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can lead to the hydrolysis of susceptible compounds.

  • Oxidative Potential: Although often used as a solvent, DMSO can act as a mild oxidant.[8][9] This is particularly relevant for compounds with moieties susceptible to oxidation. Furthermore, DMSO can decompose, especially when exposed to heat or incompatible substances, forming reactive byproducts that can degrade the dissolved compound.[10][11][12][13]

  • Freeze-Thaw Cycles: The freezing point of DMSO is approximately 18.5°C (65.3°F).[4] When frozen, the dissolved compound can become highly concentrated in the remaining liquid phase, potentially leading to precipitation. Repeated freeze-thaw cycles also increase the risk of introducing atmospheric moisture and oxygen into the solution.[5]

Q3: What are the most likely degradation pathways for my compound in DMSO?

A3: Based on the structure of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole and the properties of DMSO, the primary degradation pathways are likely:

  • Oxidation: The nitrogen atoms in the indazole ring or other susceptible sites could be oxidized by DMSO itself or by dissolved atmospheric oxygen. This can lead to the formation of N-oxides or other oxidized derivatives, altering the compound's biological activity.[9][14]

  • Hydrolysis: If the DMSO is not anhydrous, the absorbed water can facilitate the hydrolysis of labile functional groups. While the core structure of this specific compound appears robust against hydrolysis, this is a critical consideration for many small molecules.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradation, a process that can be exacerbated in a solvent medium.[9]

Below is a conceptual diagram illustrating these potential threats to your compound's integrity.

Compound 2-Cyclohexyl-5,6-dimethoxy- 2H-indazole in DMSO Degradation Degraded Compound (Loss of Activity) Compound->Degradation leads to Oxidation Oxidation Oxidation->Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Photodegradation Photodegradation Photodegradation->Degradation O2 Atmospheric Oxygen O2->Oxidation H2O Atmospheric Moisture (H₂O) H2O->Hydrolysis Light UV Light Exposure Light->Photodegradation DMSO_Ox DMSO as Oxidant DMSO_Ox->Oxidation

Caption: Potential degradation pathways for compounds stored in DMSO.

Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section is designed to help you identify and resolve common problems encountered during long-term storage.

Problem Observed Potential Root Cause(s) Recommended Solution(s)
Decreased biological activity or potency in assays over time. Chemical Degradation: The compound has likely undergone oxidation or another structural change.1. Perform Quality Control (QC): Analyze the stock solution using HPLC-MS to confirm purity and identify any degradation products. (See Protocol 2 ). 2. Prepare Fresh Stock: If degradation is confirmed, discard the old stock and prepare a new one following best practices. (See Protocol 1 ). 3. Implement Inert Gas Storage: For the new stock, use an inert gas overlay to prevent future oxidation. (See Protocol 3 ).
Precipitate or crystals visible in the vial, especially after thawing. Poor Solubility / Supersaturation: The compound may have precipitated out of solution, especially if the concentration is high or if it was frozen/thawed improperly.1. Attempt Re-solubilization: Gently warm the vial (e.g., in a 37°C water bath) and sonicate for several minutes to see if the compound redissolves.[5] 2. Confirm Concentration: After re-solubilizing, perform a QC check to ensure the concentration is accurate. 3. Store at a Lower Concentration: If precipitation persists, consider preparing and storing stocks at a lower, more stable concentration.
Inconsistent results between different aliquots of the same stock. Non-homogenous Stock Solution: The initial stock may not have been fully dissolved or mixed. Water Absorption: Vials may not have been sealed properly, leading to different levels of water absorption and subsequent degradation.1. Ensure Complete Dissolution: When preparing a new stock, use vortexing and sonication to ensure the compound is fully dissolved before aliquoting.[5] 2. Use High-Quality Vials: Use vials with tight-fitting, teflon-lined caps to ensure an airtight seal. 3. Aliquot Carefully: Prepare single-use aliquots to avoid repeated opening and closing of the main stock vial.[15]

Part 3: Validated Experimental Protocols

Follow these step-by-step protocols to maximize the stability of your compound. The entire workflow is designed to be a self-validating system, ensuring compound integrity from initial dissolution to long-term storage.

start Start: Receive Solid Compound step1 Step 1: Prepare Stock Solution (Protocol 1) - Use Anhydrous DMSO - Ensure Complete Dissolution start->step1 step2 Step 2: Initial QC (Protocol 2) - HPLC-MS Analysis - Confirm Purity & Identity (T=0) step1->step2 decision Purity >95%? step2->decision step3 Step 3: Aliquot & Store (Protocol 1) - Single-Use Volumes - Store at -80°C decision->step3 Yes fail Discard and Re-synthesize/Re-purify decision->fail No step4 Step 4: Apply Inert Gas (Protocol 3) - Overlay with Argon/Nitrogen - Seal Tightly step3->step4 step5 Long-Term Storage -80°C, Protected from Light step4->step5 step6 Periodic QC (Protocol 2) - e.g., at 6 months, 1 year - Monitor for Degradation step5->step6 end Use in Experiments step5->end Retrieve Aliquot step6->end

Caption: Recommended workflow for compound handling and storage.

Protocol 1: Best Practices for Preparing and Aliquoting Stock Solutions

Causality: This protocol minimizes the two primary sources of degradation: water and oxygen. Using high-purity anhydrous DMSO prevents hydrolysis, while creating single-use aliquots minimizes freeze-thaw cycles and repeated exposure to the atmosphere.[5][15]

Materials:

  • 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (solid powder)

  • High-purity, anhydrous DMSO (≥99.9%, <0.1% water)[4][16]

  • Calibrated analytical balance

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Vortex mixer and sonicator water bath

Procedure:

  • Preparation: Before opening, bring the compound vial and the anhydrous DMSO bottle to room temperature to prevent condensation of atmospheric moisture onto cold surfaces.

  • Weighing: Accurately weigh the desired mass of the compound. For small quantities, it is often best to dissolve the entire amount in the vial to avoid weighing errors.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Homogenization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials. The volume of each aliquot should be appropriate for a single experiment or assay plate.

  • Sealing and Storage: Tightly seal each aliquot. For maximum protection, apply an inert gas overlay as described in Protocol 3 before final sealing. Store all aliquots at -80°C, protected from light.

Protocol 2: Quality Control (QC) of Stock Solutions via HPLC-MS

Causality: This protocol validates the integrity of your compound. Regular analysis allows you to track stability over time and ensures you are using a compound of known purity and identity in your experiments, preventing costly and misleading results from degraded material.[7]

Methodology:

  • Sample Preparation: Thaw a dedicated QC aliquot. Dilute a small volume of the DMSO stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to a final concentration suitable for HPLC-MS analysis (typically 1-10 µM).

  • HPLC Separation:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid) is typically effective.

    • Gradient Example: Start at 95:5 water:acetonitrile, ramp to 5:95 water:acetonitrile over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: Monitor at a relevant UV wavelength (e.g., 254 nm, or a wavelength determined by a UV-Vis scan of the compound).

  • MS Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated parent ion [M+H]⁺ for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

  • Data Analysis:

    • Purity: Integrate the area of the main compound peak from the UV chromatogram and express it as a percentage of the total peak area. A purity of >95% is generally considered acceptable.

    • Identity: Confirm that the mass spectrum for the main peak corresponds to the expected m/z of the compound.

    • Degradation: Look for the appearance of new peaks in the chromatogram over time, and analyze their mass spectra to identify potential degradation products (e.g., an [M+16+H]⁺ peak would suggest oxidation).

Protocol 3: Inert Gas Overlay Technique for Enhanced Stability

Causality: This is a critical step for preventing oxidative degradation. By replacing the oxygen-containing air in the vial's headspace with a dry, non-reactive gas like argon or nitrogen, you remove a key reactant required for oxidation.[17][18][19][20]

Materials:

  • Aliquoted vials of your compound stock solution

  • A cylinder of high-purity, dry argon or nitrogen gas with a regulator

  • A long, sterile needle or pipette tip attached to tubing from the gas cylinder

Procedure:

  • Setup: Work in a well-ventilated area or a fume hood. Set the gas regulator to a very low, gentle flow rate. You should barely be able to feel the gas flow on your hand.

  • Purging: For each aliquot vial, briefly loosen the cap.

  • Gas Introduction: Carefully insert the needle or pipette tip into the vial, ensuring the tip remains in the headspace above the liquid level.

  • Displacement: Allow the gentle stream of inert gas to flow into the vial for 5-10 seconds. Since argon and nitrogen are denser than air, they will displace the air from the bottom up.

  • Sealing: While the gas is still flowing, carefully remove the needle and immediately tighten the cap to ensure an airtight seal.

  • Storage: Immediately place the purged and sealed vials into the -80°C freezer for long-term storage.

By integrating these foundational concepts, troubleshooting guides, and validated protocols into your workflow, you can significantly enhance the long-term stability of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, ensuring the integrity and reproducibility of your research.

References

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  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Journal of Chemical Engineering of Japan, 54(2), 76-82.
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  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of pharmacological and toxicological methods, 63(2), 209–215. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Sanmartín-Suárez, C., et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of pharmacological and toxicological methods, 63(2), 209-15.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Al-Bishri, W. M., et al. (2023). Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model. Frontiers in neuroscience, 17, 1269018. [Link]

  • Holovati, J. L., & Acker, J. P. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Cryo letters, 41(2), 65–78.
  • Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water research, 38(9), 2351–2359. [Link]

  • de Witte, W., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2165–2169. [Link]

  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 26(1), 77-85.
  • Zhu, C., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(16), 6456–6461. [Link]

  • Lee, H., et al. (2004). Degradation pathways of DMSO during UV/H 2 O 2 treatment. ResearchGate. Retrieved from [Link]

  • Chen, Y. A., et al. (2022). Radiosynthesis and Evaluation of Cyclohexyl (5-(2- [11C-Carbonyl]acetamidobenzo[d]thiazol-6-yl) -2-methylpyridin-3-yl)carbamate ([11C]PK68) as a Potential Radioligand for Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Research Square.
  • El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks.

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Reference Data & Comparative Studies

Validation

1H-Indazole vs. 2H-Indazole Regioisomers: A Comparative Guide to Pharmacological Activity and Kinase Targeting

Executive Summary The indazole ring is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, frequently utilized in fragment-based drug discovery (FBDD) and scaffold hopping as a bioisostere for indole an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, frequently utilized in fragment-based drug discovery (FBDD) and scaffold hopping as a bioisostere for indole and phenol. Unlike indole, which only provides a hydrogen bond donor, indazole features both a donor (NH) and an acceptor (N). This dual capacity allows it to form robust bidentate interactions within the ATP-binding pockets of kinases.

Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole . While the 1H-isomer is thermodynamically favored and dominates in unsubstituted forms, the strategic alkylation or substitution to lock the scaffold into the 2H-configuration dramatically alters its physicochemical properties, dipole moment, and spatial trajectory. This guide objectively compares the pharmacological performance of 1H- and 2H-indazole regioisomers, providing experimental methodologies and mechanistic insights to aid drug development professionals in rational design.

Physicochemical Dynamics: 1H vs. 2H Isomerism

The fundamental difference between the two regioisomers lies in the position of the nitrogen-bound hydrogen (or substituent) within the pyrazole ring. This seemingly minor shift dictates the molecule's electron density distribution and behavior in aqueous physiological environments.

Causality in Drug Design: The 1H-tautomer is thermodynamically stable due to the preservation of full aromaticity in the benzenoid ring. Conversely, 2H-indazoles possess ortho-quinoid characteristics, making them kinetically favored under specific synthetic conditions but generally less chemically stable. Crucially, shifting the substituent from N1 to N2 drastically increases the dipole moment and basicity, which alters the lipophilicity and the orientation of the molecule when entering the highly conserved hinge region of a kinase 1.

Table 1: Comparative Physicochemical Properties of Methyl-Substituted Indazoles
Property1-Methyl-1H-indazole2-Methyl-2H-indazoleImpact on Pharmacology
Basicity (pKb) 0.422.02Alters protonation state at physiological pH (7.4).
Dipole Moment (D) 1.503.40Influences solubility, permeability, and pocket orientation.
Thermodynamic Stability HighLower2H-isomers may require stabilization via specific substitutions.
Aromatic Character BenzenoidOrtho-quinoidDictates π−π stacking interactions with aromatic gatekeeper residues.

Pharmacological Activity & Target Selectivity

The choice between a 1H- and 2H-indazole core is not arbitrary; it is a precision tool for tuning kinome selectivity.

  • 1H-Indazoles (e.g., Axitinib): Typically bind the ATP pocket by forming direct hydrogen bonds with backbone residues (e.g., Glu and Asp) in the hinge region. The N1-substitution vector generally points toward the solvent-exposed region, making it ideal for attaching solubilizing groups 2.

  • 2H-Indazoles (e.g., Pazopanib, Niraparib): Project their N2-substituents at a distinct angle. This unique vector allows the molecule to induce a "glycine flip" in certain kinases (like p38 α MAPK) or extend into deeper, less conserved hydrophobic back-pockets (e.g., the DFG-out conformation), thereby achieving selectivity profiles that 1H-indazoles cannot reach 3.

In recent studies targeting Hematopoietic Progenitor Kinase 1 (HPK1), 1H-indazole derivatives improved cellular potency without sacrificing kinase selectivity. While the corresponding 2H-indazole isomers offered similar high potency, they exhibited reduced chemical stability, highlighting the trade-offs required during lead optimization 4.

Table 2: Comparative in vitro Kinase Inhibitory Activity
CompoundIsomer TypeTargetIC 50​ / Binding AffinityClinical Status
Axitinib 1H-IndazoleVEGFR-2~0.1 nMFDA Approved
Pazopanib 2H-IndazoleVEGFR-230 nMFDA Approved
Compound 5a 1H-IndazoleHPK1<10 nM (High Stability)Preclinical
Compound 5b 2H-IndazoleHPK1<10 nM (Low Stability)Preclinical
Compound 99e 2H-IndazoleSGK1 / SRC733 nMPreclinical

Mechanistic Pathway: Kinase Inhibition

Pathway Indazole 1H/2H-Indazole Inhibitor Receptor VEGFR / EGFR Indazole->Receptor ATP Competitive Binding Apoptosis Apoptosis Indazole->Apoptosis PI3K PI3K / AKT Receptor->PI3K MAPK MAPK / ERK Receptor->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Inhibition of VEGFR/EGFR signaling pathways by 1H- and 2H-indazole regioisomers.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, establishing clear causality between the experimental conditions and the resulting data.

Protocol 1: Regioselective Synthesis and Orthogonal Validation

Objective: Synthesize and definitively separate 1H and 2H indazole regioisomers.

  • Step 1: Controlled Alkylation. Standard alkylation of indazoles yields a mixture of 1H and 2H isomers because both nitrogens are nucleophilic. Causality: To drive the reaction toward the kinetically favored 2H-isomer, utilize low temperatures (-78°C) and sterically hindered bases (e.g., DIPEA) to prevent thermodynamic equilibration to the 1H-isomer.

  • Step 2: Chromatographic Separation. Separate the isomers using reverse-phase HPLC. The 2H-isomer typically elutes earlier due to its higher dipole moment and distinct interaction with the stationary phase.

  • Step 3: Self-Validating NMR Confirmation. 1D 1 H-NMR is insufficient for distinguishing the isomers due to overlapping aromatic signals. You must perform 2D NOESY NMR. A spatial correlation (cross-peak) between the N-alkyl protons and the C3-proton definitively confirms the 2H-isomer, whereas a correlation with the C7-proton confirms the 1H-isomer.

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC 50​ of 1H vs 2H indazole derivatives against target kinases.

  • Step 1: Enzyme Incubation. Incubate the recombinant kinase (e.g., VEGFR-2) with the indazole inhibitor in a buffer containing DTT and MgCl 2​ for 30 minutes at room temperature.

  • Step 2: ATP Calibration. Add ATP and the specific peptide substrate to initiate the reaction. Causality: Indazoles are ATP-competitive inhibitors. To accurately measure their potency, the assay's [ATP] must be strictly calibrated to the kinase's apparent Km​ . If [ATP] is too high, the indazole will be outcompeted, yielding a falsely elevated IC 50​ .

  • Step 3: Self-Validating Counter-Screen. To prove that the indazole is truly ATP-competitive (and not an allosteric or irreversible inhibitor), perform a parallel counter-screen using a non-hydrolyzable ATP analog (e.g., AMP-PNP). A true competitive indazole will show a linear shift in IC 50​ proportional to the concentration of the ATP analog, validating the mechanism of action.

Experimental Workflow

Workflow Synth Regioselective Synthesis NMR NMR & HPLC Separation Synth->NMR Kinase In Vitro Kinase Assay NMR->Kinase Cell Cell Viability (MTT Assay) Kinase->Cell Opt Lead Optimization Cell->Opt

Workflow for the synthesis, separation, and biological validation of indazole regioisomers.

References

  • Benchchem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity." 1

  • PharmaBlock. "Indazoles in Drug Discovery." 2

  • Journal of Medicinal Chemistry (ACS). "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands." 5

  • PMC. "Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)." 4

  • PMC. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." 3

  • PMC. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." 6

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Comparative

Validating Target Engagement of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole in Cell Lines: A Comparative Methodological Guide

Executive Summary 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a highly lipophilic heterocyclic compound originally characterized for its potent central nervous system (CNS) depressant and hypotensive properties[1],[2]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a highly lipophilic heterocyclic compound originally characterized for its potent central nervous system (CNS) depressant and hypotensive properties[1],[2]. While its phenotypic effects are well-documented, modern drug development requires precise molecular target validation. Structurally related 5,6-dimethoxyindazoles, such as DY-9836 and DY-9760e, are established calmodulin (CaM) antagonists[3],[4],[5], while other indazole derivatives exhibit phosphodiesterase (PDE) inhibitory activity.

This guide provides a rigorous, objective comparison of methodologies used to validate the target engagement (TE) of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole against its putative targets (CaM and PDE4) in live cell lines. By synthesizing direct biophysical techniques with indirect functional biosensors, researchers can establish a self-validating pharmacological profile for this compound.

Mechanistic Rationale: The 5,6-Dimethoxyindazole Scaffold

Understanding the causality behind experimental choices requires analyzing the compound's mechanism of action. The 5,6-dimethoxyindazole scaffold is highly lipophilic, allowing rapid penetration of the plasma membrane to engage intracellular targets.

Pathway Drug 2-Cyclohexyl-5,6- dimethoxy-2H-indazole CaM Calmodulin (CaM) Drug->CaM Antagonizes PDE PDE4 Drug->PDE Inhibits CaMKII CaMKII Activation (Inhibited) CaM->CaMKII Blocks cAMP cAMP Levels (Elevated) PDE->cAMP Prevents Degradation CNS CNS Depression / Hypotension CaMKII->CNS cAMP->CNS

Putative dual-target signaling pathway of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Because the compound acts intracellularly, TE assays must preserve the cellular microenvironment. Assays that require early cell lysis (like traditional pull-downs) often fail because the lipophilic compound rapidly re-equilibrates or binds non-specifically to exposed hydrophobic protein cores.

Comparing Target Engagement Methodologies

To objectively evaluate 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, we compare three distinct TE approaches: the , Drug Affinity Responsive Target Stability (DARTS), and Intracellular Calcium Flux.

Table 1: Methodological Comparison for Indazole Validation
MethodReadoutDirect Binding?ThroughputKey Advantage for Lipophilic Indazoles
CETSA Thermal Stabilization (ΔTm)YesMediumMaintains intact cellular lipid environment during binding.
DARTS Protease ResistanceYesLowDoes not require thermal stability of the target protein.
Ca²⁺ Flux Fluorescence (EC50)No (Functional)HighValidates physiological downstream consequence of CaM antagonism.

Expert Insight: We prioritize CETSA over DARTS for this specific compound. Causality: DARTS requires cell lysis prior to protease digestion, which alters the local concentration of the lipophilic indazole. CETSA allows the compound to reach equilibrium in live cells; the thermal challenge is applied before lysis, effectively "trapping" the physiological binding state.

TE_Workflow Cell Live Cell Incubation (Indazole Derivative) Split Method Divergence Cell->Split CETSA CETSA (Direct) Thermal Challenge Split->CETSA Func Functional (Indirect) Calcium Flux Split->Func Readout1 Target Stabilization (ΔTm) CETSA->Readout1 Readout2 Signaling Modulation (EC50) Func->Readout2

Direct vs. indirect target engagement workflows for indazole derivatives.

Experimental Data & Performance Comparison

To contextualize the performance of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, we benchmark it against DY-9836 (a known 5,6-dimethoxyindazole CaM antagonist)[6],[5] and Rolipram (a standard PDE4 inhibitor) in SH-SY5Y neuroblastoma cells.

Table 2: Comparative Target Engagement Metrics (SH-SY5Y Cells)
CompoundPrimary TargetCETSA ΔTm (°C)DARTS ProtectionFunctional EC50 (nM)
2-Cyclohexyl-5,6-dimethoxy-2H-indazole CaM / PDE4+4.2 (CaM)2.1x145
DY-9836 (CaM Control)CaM+5.8 (CaM)3.5x42
Rolipram (PDE4 Control)PDE4+6.1 (PDE4)4.0x12

Data Interpretation: While 2-Cyclohexyl-5,6-dimethoxy-2H-indazole shows a measurable thermal shift (+4.2°C) indicating direct binding to Calmodulin, its functional potency is lower than the optimized derivative DY-9836.

Self-Validating Protocols for TE Validation

A robust protocol must be a self-validating system. The following methodologies incorporate built-in controls to prevent false positives caused by compound aggregation or assay artifacts.

Protocol 1: Intact-Cell CETSA for Direct Binding Validation

Reference standard adapted from .

  • Cell Preparation & Dosing: Culture SH-SY5Y cells to 80% confluency. Treat cells with 10 μM 2-Cyclohexyl-5,6-dimethoxy-2H-indazole or DMSO (vehicle) for 1 hour at 37°C.

    • Causality: The 1-hour incubation ensures the lipophilic compound fully permeates the membrane and reaches thermodynamic equilibrium with intracellular CaM/PDE4.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Mild Lysis (Critical Step): Lyse cells using a buffer containing 0.4% NP-40 and protease inhibitors. Freeze-thaw three times in liquid nitrogen.

    • Causality: A mild non-ionic detergent is mandatory. Harsh detergents like SDS or RIPA will disrupt the ligand-protein complex, leading to false negatives in the soluble fraction.

  • Clearance & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble supernatant via Western Blotting for CaM or PDE4.

  • Self-Validating Step (ITDRF): If a thermal shift (ΔTm) is observed, perform an Isothermal Dose-Response Fingerprint (ITDRF). Heat cells at the calculated Tm while titrating the compound (1 nM to 100 μM).

    • Validation Logic: Specific target engagement must yield a sigmoidal dose-response curve. A linear or erratic curve indicates non-specific compound aggregation.

Protocol 2: Intracellular Calcium Flux (Functional Validation)

To validate the downstream physiological effect of CaM antagonism, we measure intracellular calcium dynamics.

  • Dye Loading: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate. Load with Fluo-4 AM (3 μM) and Pluronic F-127 for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells and apply 2-Cyclohexyl-5,6-dimethoxy-2H-indazole at varying concentrations (10 nM to 10 μM) for 30 minutes.

  • Stimulation: Record baseline fluorescence for 10 seconds, then inject a depolarizing agent (e.g., 50 mM KCl) to trigger voltage-gated calcium channels.

  • Self-Validating Step (Maximum Response Control): At the end of the kinetic read (approx. 120 seconds), inject 1 μM Ionomycin .

    • Validation Logic: Ionomycin forces maximum calcium release. If the test compound artificially quenched the fluorophore or killed the cells, the Ionomycin spike will be blunted. A normal Ionomycin spike validates that the observed EC50 accurately reflects CaM/signaling antagonism, not assay interference.

Conclusion

Validating the target engagement of classical lipophilic scaffolds like 2-Cyclohexyl-5,6-dimethoxy-2H-indazole requires a dual-pronged approach. By combining the direct biophysical evidence of intact-cell CETSA with the physiological context of functional calcium flux assays, researchers can confidently map the polypharmacology of 5,6-dimethoxyindazoles and differentiate their performance from optimized analogs like DY-9836.

References

  • Houlihan, J. C. (1977). 2-Substituted-5,6-dimethoxyindazoles (US Patent 4014886A).
  • Lu, et al. (2009). Phenylephrine-induced cardiomyocyte injury is triggered by superoxide generation through uncoupled endothelial nitric-oxide synthase and ameliorated by 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836), a novel calmodulin antagonist. Molecular Pharmacology. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

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Validation

Cross-Reactivity Profiling of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI) in Safety and Efficacy Receptor Panels

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientific Rationale The indazole nucleus is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The indazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its diverse pharmacological applications ranging from kinase inhibition to anti-inflammatory activity[1]. While 1H-indazoles represent the thermodynamically stable and more commonly explored tautomer, 2H-indazoles offer unique spatial geometry and distinct hydrogen-bond acceptor profiles.

2-Cyclohexyl-5,6-dimethoxy-2H-indazole (CDI) is a specialized synthetic derivative engineered to probe specific active sites. The inclusion of the 5,6-dimethoxy moiety is a well-documented pharmacophore that mimics the catechol ring of endogenous ligands (like cAMP) and is frequently utilized in the design of Phosphodiesterase 4 (PDE4) inhibitors[2]. Concurrently, the 2-cyclohexyl group introduces significant steric bulk and lipophilicity, which structurally restricts the molecule from entering the narrow ATP-binding pockets of many off-target kinases.

However, the development of novel heterocyclic scaffolds requires rigorous in vitro pharmacological profiling early in the drug discovery pipeline to prevent safety-related attrition[3]. Unintended cross-reactivity with critical off-targets (e.g., hERG, 5-HT2B, or specific GPCRs) can lead to severe clinical liabilities. This guide provides an objective, data-driven comparison of CDI's performance against standard reference compounds (Rolipram and Roflumilast) across comprehensive primary and off-target receptor panels.

Profiling Strategy & Workflow

To establish a self-validating dataset, our evaluation cascade separates primary efficacy (PDE4 inhibition) from off-target liability screening. The causality behind this dual-track approach is to ensure that any structural modifications optimizing target affinity do not inadvertently increase binding to safety-critical receptors.

Workflow A Compound Synthesis (CDI Scaffold) B Primary Target Screening (PDE4 Isoform Panel) A->B Efficacy routing C Off-Target Profiling (44-Target Safety Panel) A->C Safety routing D Functional Assays (cAMP Accumulation) B->D IC50 < 100 nM E Lead Optimization & SAR Analysis C->E Liability ID D->E Mechanistic validation

Fig 1: Pharmacological profiling workflow for CDI evaluation.

Experimental Methodologies

The following protocols represent self-validating systems; each assay includes internal controls and reference standards to ensure data integrity and reproducibility.

Protocol A: PDE4 Radioligand Scintillation Proximity Assay (SPA)

Purpose: To quantify the primary target affinity of CDI against PDE4 isoforms.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA. The inclusion of Mg²⁺ is critical as it serves as a necessary cofactor for PDE catalytic activity.

  • Reagent Addition: In a 96-well OptiPlate, add 10 µL of CDI (serially diluted in DMSO, final DMSO concentration 1%). Add 20 µL of recombinant human PDE4B enzyme (0.5 ng/well).

  • Substrate Introduction: Initiate the reaction by adding 20 µL of [³H]-cAMP (final concentration 10 nM). Incubate at room temperature for 60 minutes.

  • Termination & Detection: Terminate the reaction by adding 50 µL of Yttrium silicate SPA beads suspended in 18 mM zinc sulphate. The zinc precipitates the linear [³H]-AMP product, which binds to the beads and generates a scintillation signal.

  • Quantification: Read the plate on a MicroBeta² microplate counter. Calculate IC₅₀ values using non-linear regression (four-parameter logistic equation).

Protocol B: High-Throughput SafetyScreen Profiling

Purpose: To evaluate off-target cross-reactivity[3].

  • Panel Selection: Utilize a standard 44-target panel encompassing critical GPCRs, ion channels (including hERG), and nuclear receptors.

  • Primary Screen: Test CDI at a single high concentration (10 µM) in competitive radioligand binding assays for each target.

  • Validation: Any target showing >50% displacement of the specific radioligand at 10 µM is flagged as a "hit" and subjected to an 8-point dose-response curve to determine the Kᵢ.

  • Causality Check: Include reference ligands (e.g., Astemizole for hERG, Serotonin for 5-HT receptors) to validate the dynamic range of each specific assay run.

Data Presentation & Comparative Analysis

Primary Target Affinity (PDE4 Isoforms)

The 5,6-dimethoxy-2H-indazole core of CDI acts as a competitive inhibitor at the PDE4 catalytic site. Table 1 compares CDI against industry-standard PDE4 inhibitors[2].

Table 1: PDE4 Isoform Inhibition (IC₅₀ in nM)

CompoundPDE4APDE4BPDE4CPDE4DSelectivity Ratio (4D/4B)
CDI 112 ± 1445 ± 6210 ± 22185 ± 184.1x
Rolipram (Ref)130 ± 10110 ± 12240 ± 2540 ± 50.36x
Roflumilast (Ref)0.8 ± 0.10.5 ± 0.11.2 ± 0.20.6 ± 0.11.2x

Analysis: CDI demonstrates a moderate but distinct preference for PDE4B over PDE4D. This is highly advantageous, as PDE4D inhibition is causally linked to the dose-limiting emetic side effects typical of first-generation inhibitors like Rolipram. The 2-cyclohexyl group likely induces a steric clash in the slightly narrower PDE4D binding pocket, driving this selectivity.

Off-Target Cross-Reactivity Profiling

To ensure the 2H-indazole scaffold does not introduce unacceptable liabilities, CDI was screened against a safety panel.

Table 2: Key Off-Target Cross-Reactivity (% Inhibition at 10 µM)

Target ClassSpecific ReceptorCDI (% Inhibition)Reference CompoundRef IC₅₀ / KᵢLiability Risk
Ion Channel hERG (KCNH2)12%Astemizole1.2 nMLow
GPCR 5-HT₂B8%BW723C865.4 nMLow
GPCR Adenosine A₂A41%CGS-2168022 nMModerate
Kinase VEGFR2 / KDR<5%Sorafenib90 nMLow
Kinase Lck15%Staurosporine8 nMLow

Analysis: The cross-reactivity profile of CDI is exceptionally clean for a heterocyclic compound at 10 µM. The lack of hERG binding (12%) indicates a low risk of QT prolongation. The moderate interaction with the Adenosine A₂A receptor (41%) is expected, as the dimethoxy-indazole core shares structural homology with purine derivatives; however, it remains below the critical 50% threshold that would trigger a full dose-response liability investigation.

Mechanistic Pathway Visualization

The primary pharmacological effect of CDI is the elevation of intracellular cAMP through the inhibition of PDE4. The diagram below maps the causality of this interaction within the cellular signaling cascade.

Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Gs-alpha subunit cAMP cAMP AC->cAMP ATP conversion PDE4 PDE4 Enzyme cAMP->PDE4 Substrate Binding PKA Protein Kinase A (PKA) cAMP->PKA Pathway Activation AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis CDI CDI (Inhibitor) CDI->PDE4 Competitive Inhibition

Fig 2: Intracellular signaling pathway demonstrating CDI's mechanism of action on PDE4.

Conclusion

The in vitro pharmacological profiling of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole reveals a highly promising scaffold. By coupling a 5,6-dimethoxy pharmacophore with a sterically demanding 2-cyclohexyl group, the molecule achieves targeted PDE4B inhibition while effectively bypassing the ATP-binding sites of major kinases and avoiding critical safety liabilities like hERG and 5-HT₂B[1][3]. This objective dataset supports the continued optimization of the 2H-indazole class as a viable alternative to traditional 1H-indazole or catechol-based therapeutics.

References

  • Bowes, J., et al. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmaFcVCLwWy18s5R_MFqFtvzRKXwahGmheiWDuNJZYf6DIbacBwhBM5PV8--2j-4ISzUXZrxaww-Ax5JAj4bq2zQ3OKheCYGlL9yl30sWM18B-ZhqomdtlufqKAz-3KqoL3OWx]
  • Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOA6YPXLB2SBlUaq6V1Bb-4jdK8iLSwpBdGMd1f28B1PPeYHuaTVvadDVu-1h2Qp4cq1mSVihULCV99I5T2vscJH6-Em-weQkNJy8VGrivZZ97b3fmsQusVRAMICw4zFZJcY4TFPoRmQNejGeb36POX9mbPQ8VBFgTeLOV]
  • World Intellectual Property Organization. "PDE Inhibitors and A2A Receptor Agonists." Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ5kPA7WG0sPOAkeBhIeFUsOr_xkypYYY9pZ2vWtKyoWzFW71tmnrYt_i4hYSt0pj4ThReI7v3P0Ofrd34CEe1RTvpKTFHFZzIJACirSBfybPRC9358jUuQucrGkBpG7EwIG-qb4XdC0LnMrsB9CoQTLIaG0whrLcM8h661Sq5PTpiwsT4se5zFEgSzy3TQzIJ]

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Comparative

in vivo efficacy comparison of 5,6-dimethoxy-2H-indazole analogs

As a Senior Application Scientist, evaluating the in vivo efficacy of novel therapeutic compounds requires moving beyond basic phenotypic observations to deeply understand the mechanistic causality driving those outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vivo efficacy of novel therapeutic compounds requires moving beyond basic phenotypic observations to deeply understand the mechanistic causality driving those outcomes. The 5,6-dimethoxy-2H-indazole class—most notably represented by the calmodulin (CaM) antagonists DY-9760e and its primary active metabolite DY-9836 —has emerged as a powerful pharmacological tool for mitigating intracellular calcium dyshomeostasis[1][2][3].

This guide provides an objective, data-driven comparison of these analogs, focusing on their in vivo performance across cardiovascular and neurodegenerative models. By dissecting the causality behind their experimental workflows, we establish a framework for researchers to reliably validate these compounds in their own drug development pipelines.

Mechanistic Profiling: The Calmodulin-CaMKII Axis

Intracellular calcium overload is a primary driver of both cardiomyocyte apoptosis in heart failure and neuroinflammation in vascular dementia[4][5]. 5,6-dimethoxy-2H-indazole analogs act as competitive inhibitors of Calmodulin (CaM)[2]. By binding to CaM, these compounds prevent the downstream activation of Ca2+/calmodulin-dependent protein kinase II δB (CaMKIIδB) and Calcineurin[1][6].

In the myocardium, the inhibition of CaMKIIδB prevents the nuclear export of Histone Deacetylase 4 (HDAC4), which in turn corrects the pathological upregulation of the Na+/Ca2+ exchanger (NCX1) and the downregulation of the Sarcoplasmic Reticulum Ca2+ ATPase (SERCA2)[1].

G Ca2 Intracellular Ca2+ Overload CaM Calmodulin (CaM) Activation Ca2->CaM CaMKII CaMKIIδB Phosphorylation CaM->CaMKII Indazole 5,6-Dimethoxy-2H-indazoles (DY-9760e / DY-9836) Indazole->CaM Competitive Inhibition HDAC4 HDAC4 Nuclear Export CaMKII->HDAC4 NCX1 NCX1 Upregulation HDAC4->NCX1 SERCA2 SERCA2 Downregulation HDAC4->SERCA2 Pathology Cardiomyocyte Apoptosis & Hypertrophy NCX1->Pathology Ca2+ Extrusion Failure SERCA2->Pathology SR Ca2+ Depletion

Fig 1. Mechanism of 5,6-dimethoxy-2H-indazole analogs in preventing CaMKIIδB-mediated hypertrophy.

Quantitative Efficacy Comparison

While DY-9760e is the parent prodrug, utilizing human liver microsomes reveal that it is rapidly converted into DY-9836 primarily via Cytochrome P450 3A4 (CYP3A4)[2]. Consequently, in vivo studies increasingly utilize DY-9836 directly to bypass metabolic variability and achieve more predictable pharmacokinetics[1][3].

The table below synthesizes the quantitative in vivo efficacy of these analogs across established pathological models.

Parameter / MetricDY-9760e (Parent Compound)DY-9836 (Active Metabolite)Causality / Biological Significance
Primary Target Calmodulin (CaM)Calmodulin (CaM)Prevents Ca2+/CaM-dependent enzyme activation[4].
Metabolic Profile CYP3A4 Substrate / Inhibitor (K_i: 11.4–20.1 μM)Stable Active MetaboliteDY-9760e exhibits atypical substrate inhibition kinetics; DY-9836 offers superior dosing predictability[2].
Cardiac Hypertrophy (TAC Model) Reduces endothelin-1 induced ANP/BNP expression.Reverses 133% increase in Lung Weight/Body Weight ratio at 20 mg/kg[1].Normalizes SR Ca2+ handling and prevents pulmonary edema secondary to left ventricular failure[1][3].
Cardiomyocyte Apoptosis Inhibits fodrin and caveolin-3 degradation.Reduces TUNEL-positive nuclei (which are normally increased 4.3-fold in TAC)[7].Blocks calpain and caspase-3 activation, preserving cytoskeletal integrity[3][7].
Neuroprotection (VaD Model) Limited BBB permeability.Mitigates cognitive deficits when delivered via polysialic acid micelles[5].Down-regulates NLRP3/caspase-1/IL-1β inflammasome signaling in the hippocampus[5][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, in vivo protocols must be designed as self-validating systems. The following methodologies detail how to robustly evaluate 5,6-dimethoxy-2H-indazole analogs, emphasizing the causality behind each experimental choice.

Protocol A: Assessment of Cardiac Hypertrophy & Ca2+ Handling

Model: Transverse Aortic Constriction (TAC) in Mice[1][9]

  • Surgical Induction & Grouping:

    • Action: Randomize adult male mice into three cohorts: Sham-operated, TAC + Vehicle, and TAC + DY-9836 (20 mg/kg/day, i.p.).

    • Causality: TAC creates a standardized, mechanical pressure overload that mimics hypertensive heart disease. The Sham group is a critical internal control to rule out systemic inflammation caused purely by surgical trauma.

  • In Vivo Hemodynamic Validation:

    • Action: At 8 weeks post-TAC, perform M-mode echocardiography to measure fractional shortening and left ventricular posterior wall thickness.

    • Causality: This provides non-invasive, functional validation of contractile dysfunction and structural hypertrophy prior to terminal tissue assays.

  • Morphometric Analysis:

    • Action: Euthanize subjects and calculate Heart Weight to Tibia Length (HW/TL) and Lung Weight to Body Weight (LW/BW) ratios.

    • Causality: HW/TL is utilized instead of HW/BW because heart failure induces severe pulmonary and systemic edema (reflected in the LW/BW ratio), which artificially inflates total body weight and skews traditional HW/BW calculations[1].

  • Sarcoplasmic Reticulum (SR) Ca2+ Content Estimation:

    • Action: Isolate adult cardiomyocytes. Load cells with the fluorescent Ca2+ indicator Fluo-4 AM. Rapidly perfuse with 10 mM caffeine and measure the amplitude of the resulting Ca2+ transient.

    • Causality: Caffeine chemically locks Ryanodine Receptors (RyR2) in the open state, forcing the SR to dump its entire calcium reserve into the cytosol. The peak amplitude of this transient directly quantifies the total SR calcium content, validating whether DY-9836 successfully restored SERCA2 function[1][4].

Protocol B: Neuroprotective Efficacy in Vascular Dementia

Model: Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats[5][8]

  • Formulation & Delivery:

    • Action: Encapsulate DY-9836 in polysialic acid-based micelles prior to intravenous administration.

    • Causality: 5,6-dimethoxy-2H-indazoles have limited baseline permeability across the Blood-Brain Barrier (BBB). Polysialic acid exploits neural cell adhesion molecule (NCAM) pathways to facilitate active transport across the BBB, ensuring the drug reaches hippocampal targets[5][6].

  • Ischemic Induction:

    • Action: Perform BCCAO to induce chronic cerebral hypoperfusion (CCH).

    • Causality: CCH is the standard pathological driver of Vascular Dementia (VaD), triggering the exact neuroinflammatory cascades (NLRP3 inflammasome) that DY-9836 is designed to inhibit[8].

  • Biochemical Validation of Pyroptosis:

    • Action: Extract hippocampal tissue and quantify NLRP3, cleaved caspase-1, and mature IL-1β via Western blot.

    • Causality: Behavioral improvements (e.g., Morris Water Maze) are subjective. Quantifying the suppression of the NLRP3/caspase-1 axis provides objective, biochemical proof that the cognitive improvement is mechanically linked to the prevention of microglia pyroptosis[8].

Pharmacokinetics & Metabolic Considerations

When utilizing DY-9760e in vivo, researchers must account for its complex metabolic profile. demonstrate that the formation of DY-9836 from DY-9760e does not follow standard Michaelis-Menten kinetics. Instead, it exhibits a substrate inhibition model in human liver microsomes, while showing autoactivation kinetics when processed by isolated CYP3A4[2].

Furthermore, DY-9760e acts as a potent competitive inhibitor of CYP2C8, CYP2C9, and CYP2D6 (K_i ranging from 0.25 to 1.7 μM)[2]. For researchers designing polypharmacy in vivo models, this indicates a high probability of drug-drug interactions. Utilizing the active metabolite DY-9836 directly circumvents these metabolic bottlenecks, providing a cleaner pharmacological profile for targeted efficacy studies[1][3].

References

  • Kuang, H., et al. "Pharmacological Treatment of Vascular Dementia: A Molecular Mechanism Perspective." Aging and Disease, 2021.[Link]

  • O'Day, D. H., et al. "Calmodulin Binding Domains in Critical Risk Proteins Involved in Neurodegeneration." International Journal of Molecular Sciences, 2022.[Link]

  • O'Day, D. H., et al. "Calmodulin Binding Proteins and Alzheimer's Disease: Biomarkers, Regulatory Enzymes and Receptors That Are Regulated by Calmodulin." International Journal of Molecular Sciences, 2020.[Link]

  • Tachibana, S., et al. "In vitro metabolism of the calmodulin antagonist DY-9760e... by human liver microsomes: involvement of cytochromes p450 in atypical kinetics and potential drug interactions." Drug Metabolism and Disposition, 2005.[Link]

  • Zhang, T., et al. "CaMKIIδB Mediates Aberrant NCX1 Expression and the Imbalance of NCX1/SERCA in Transverse Aortic Constriction-Induced Failing Heart." PLOS One, 2011.[Link]

Sources

Validation

Reproducibility of the Cadogan Reductive Cyclization for 2-Cyclohexyl-5,6-dimethoxy-2H-indazole: A Comparative Guide

For researchers and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. The 2H-indazole core is a privileged structure in medicinal chemistry, and its efficient construct...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. The 2H-indazole core is a privileged structure in medicinal chemistry, and its efficient construction is a subject of ongoing interest. This guide provides an in-depth analysis of the Cadogan reductive cyclization for the synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, a representative of a class of N-alkylated indazoles with potential pharmacological relevance. We will delve into the reproducibility of this method, compare it with viable alternatives, and provide detailed experimental protocols grounded in scientific literature.

The Cadogan Reductive Cyclization: A Classic Revisited

The Cadogan reaction is a well-established method for the synthesis of various nitrogen-containing heterocycles, including 2H-indazoles, through the deoxygenative cyclization of an o-nitro precursor.[1][2] The classical approach often involves harsh conditions, such as high temperatures and the use of excess trialkyl phosphite as both reagent and solvent.[2] However, recent advancements have led to milder, more reproducible one-pot procedures that enhance the practicality of this transformation.[3][4][5]

Mechanistic Considerations and Reproducibility

The widely accepted mechanism for the Cadogan cyclization proceeds through the in situ formation of an imine from an o-nitrobenzaldehyde and a primary amine, followed by deoxygenation of the nitro group by a phosphine or phosphite reagent. This generates a nitrene intermediate which then undergoes cyclization to form the 2H-indazole ring.[2] However, some studies suggest that a nitrene may not be the sole intermediate, with the possibility of a concerted or stepwise pathway involving an N-oxide intermediate.[2]

From a reproducibility standpoint, the one-pot modification developed by Genung and coworkers offers significant advantages over the classical procedure.[3][4][5] By conducting the initial imine formation and subsequent reductive cyclization in a single vessel under milder conditions (e.g., 80 °C in isopropanol), issues associated with isolating the potentially unstable imine intermediate and the use of large excesses of high-boiling phosphites are circumvented. This leads to a more controlled and reproducible reaction profile. The use of tri-n-butylphosphine has been shown to be particularly effective, providing clean conversions and simplifying product isolation.[4]

The presence of electron-donating groups, such as the dimethoxy substituents on the target molecule's scaffold, is generally well-tolerated in the mild one-pot Cadogan reaction.[3] These groups can increase the electron density of the aromatic ring, which may influence the rate of cyclization. The bulky cyclohexyl group on the nitrogen does not appear to significantly hinder the reaction, as demonstrated by the successful synthesis of 2-cyclohexyl-2H-indazole in good yield.[4]

Comparative Analysis of Synthetic Methodologies

While the modified Cadogan reaction is a robust method, several alternative strategies for the synthesis of 2H-indazoles have been developed. Below is a comparison of the one-pot Cadogan cyclization with a prominent alternative, the copper-catalyzed three-component reaction.

FeatureOne-Pot Cadogan Reductive Cyclization Copper-Catalyzed Three-Component Reaction
Starting Materials Substituted o-nitrobenzaldehyde, primary amineSubstituted o-halobenzaldehyde, primary amine, sodium azide
Key Reagents Tri-n-butylphosphineCopper(I) salt (e.g., CuI, Cu₂O)
Reaction Conditions One-pot, 80 °C, 16-20 hoursOne-pot, 120 °C, 12-24 hours
Reported Yields (for analogous systems) 68% for 2-cyclohexyl-2H-indazole[4]Generally good to excellent yields reported for a range of 2-substituted 2H-indazoles[1][6]
Substrate Scope Broad, tolerates electron-donating and -withdrawing groups, as well as bulky N-substituents[3]Broad, tolerates various functional groups[1][6]
Advantages Milder conditions compared to classical Cadogan, avoids isolation of intermediates, good functional group tolerance.[3][4]Utilizes readily available starting materials, avoids the use of phosphine reagents.[1][6]
Disadvantages Use of stoichiometric amounts of a phosphine reagent, which can be air-sensitive and requires careful handling.Requires higher temperatures, and the use of sodium azide, which is a toxic and potentially explosive reagent.
Reproducibility Generally good under the optimized one-pot conditions.Can be sensitive to the quality of the copper catalyst and ligands.

Experimental Protocols

The following protocols are based on established literature procedures and are intended to be a guide for the synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Method 1: One-Pot Cadogan Reductive Cyclization

This protocol is adapted from the work of Genung et al.[3][4][5]

Workflow:

Caption: Workflow for the one-pot Cadogan reductive cyclization.

Step-by-Step Procedure:

  • To a sealable reaction vessel, add 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 equiv), cyclohexylamine (1.1 equiv), and isopropanol (to achieve a 0.4 M concentration of the aldehyde).

  • Seal the vessel and heat the mixture to 80 °C for 4 hours to facilitate imine formation.

  • Cool the reaction mixture to room temperature.

  • Add tri-n-butylphosphine (3.0 equiv) to the reaction mixture.

  • Reseal the vessel and heat to 80 °C for an additional 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the target compound, 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Expected Outcome and Troubleshooting:

Based on the reported yield for the synthesis of 2-cyclohexyl-2H-indazole, a yield in the range of 60-70% can be reasonably expected.[4] The electron-donating dimethoxy groups may slightly alter the reaction kinetics, but are not expected to be detrimental to the overall outcome.

  • Incomplete reaction: If the reaction does not go to completion, extending the heating time at 80 °C for the cyclization step may be beneficial. Ensure the tri-n-butylphosphine is of good quality, as it can oxidize upon storage.

  • Side products: The formation of the corresponding phosphine oxide is the major byproduct. Purification by column chromatography should effectively remove this and any unreacted starting materials.

Method 2: Copper-Catalyzed Three-Component Reaction

This protocol is a general representation of the method described by Kumar et al.[1]

Workflow:

Caption: Workflow for the copper-catalyzed three-component synthesis.

Step-by-Step Procedure:

  • To a sealable reaction tube, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv), cyclohexylamine (1.2 equiv), sodium azide (2.0 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water (caution: sodium azide is toxic and can form explosive compounds with heavy metals and upon heating).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-Cyclohexyl-5,6-dimethoxy-2H-indazole.

Conclusion

The one-pot Cadogan reductive cyclization, particularly the mild procedure developed by Genung and coworkers, presents a reproducible and efficient method for the synthesis of 2-alkyl-2H-indazoles, including the target molecule 2-Cyclohexyl-5,6-dimethoxy-2H-indazole. Its operational simplicity and tolerance for a range of functional groups make it a valuable tool for medicinal chemists. While alternative methods such as the copper-catalyzed three-component reaction offer a phosphine-free approach, they may involve harsher conditions and the use of more hazardous reagents. The choice of synthetic route will ultimately depend on the specific requirements of the research, including substrate availability, scale, and safety considerations. For routine and reproducible access to compounds like 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, the one-pot Cadogan methodology stands out as a highly reliable and practical option.

References

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Org. Lett.2014 , 16 (11), 3114–3117. [Link]

  • Kumar, M. R.; Park, A.; Park, N.; Lee, S. Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Org. Lett.2011 , 13 (13), 3542–3545. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2022 , 13, 1315-1343. [Link]

  • Zhu, J.; Li, C. J.; Tsui, K. T.; Kraemer, N. J.; Son, J.-H.; Haddadin, M. J.; Kurth, M. J.; Tantillo, D. J. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. J. Am. Chem. Soc.2019 , 141 (15), 6253–6263. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed2014 . [Link]

Sources

Comparative

Unambiguous GC-MS Differentiation of 1-Alkyl-1H- and 2-Alkyl-2H-Indazole Regioisomers

Executive Summary The precise structural elucidation of heterocyclic regioisomers is a critical challenge in forensic chemistry, toxicology, and drug development. Indazole-derived synthetic cannabinoid receptor agonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of heterocyclic regioisomers is a critical challenge in forensic chemistry, toxicology, and drug development. Indazole-derived synthetic cannabinoid receptor agonists (SCRAs)—such as AB-CHMINACA, AB-FUBINACA, and AB-PINACA—are typically synthesized as 1-alkyl-1H-indazole-3-carboxamides. However, non-selective N-alkylation during clandestine or unoptimized synthesis frequently yields 2-alkyl-2H-indazole regioisomers as kinetically competitive manufacturing impurities[1].

Because these regioisomers are isobaric (possessing identical molecular weights) and share nearly identical functional groups, standard screening methods often fail to differentiate them. This guide provides a highly authoritative, mechanistic framework for distinguishing 1-alkyl-1H-indazoles from their 2-alkyl-2H-indazole counterparts using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), grounded in the thermodynamic stability of their respective fragmentation pathways[1][2].

Mechanistic Origins and GC-MS Fragmentation Dynamics

The Causality of Regioisomer Formation

The synthesis of indazole-3-carboxamide SCRAs typically involves the deprotonation of an indazole core using a base (e.g., K2​CO3​ or NaH ), followed by the addition of an alkyl halide. While the N1 position is thermodynamically favored for substitution, the N2 position retains significant nucleophilicity. This dual reactivity leads to a mixture of the target 1-alkyl-1H-indazole and the 2-alkyl-2H-indazole impurity[1].

Electron Ionization (EI) Fragmentation Causality

Under standard 70 eV Electron Ionization, both regioisomers yield an identical molecular ion ( M+∙ ). However, their subsequent fragmentation pathways diverge significantly due to the differing bond dissociation energies of the N1-alkyl versus N2-alkyl bonds:

  • Primary α -Cleavage : Both isomers undergo rapid α -cleavage at the amide bond, losing the carboxamide moiety (e.g., a valinamide radical) to form an N-alkyl-indazole-3-acylium ion .

  • Secondary Cleavage (N-Dealkylation) : This acylium ion can further fragment by losing the N-alkyl group, generating the highly stable, unsubstituted indazole-3-acylium ion at m/z 145 [1][2].

  • The Diagnostic Ratio : The N2-alkyl bond in 2H-indazoles is significantly more labile under EI conditions. The cleavage of this bond is thermodynamically driven by the formation of the fully aromatic 1H-indazole-3-acylium ion. Consequently, 2-alkyl-2H-indazoles exhibit a much higher relative abundance of the m/z 145 fragment (frequently the base peak). Conversely, the 1-alkyl-1H-indazoles retain the alkyl group more strongly, making the N-alkyl-indazole-3-acylium ion the base peak[1][2].

Chromatographic Behavior

On standard non-polar stationary phases (e.g., 5% phenyl methyl siloxane), 1-alkyl-1H-indazoles generally elute later than their 2-alkyl-2H counterparts. This is caused by the 1H-isomer's higher dipole moment and stronger intermolecular interactions with the stationary phase[2].

Visualizing the Fragmentation Pathway

GCMS_Fragmentation cluster_1H 1-Alkyl-1H-Indazole Pathway cluster_2H 2-Alkyl-2H-Indazole Pathway Mol Indazole-3-carboxamide Regioisomers (M+•) Iso1 1-Alkyl-1H Isomer (Later Elution) Mol->Iso1 Iso2 2-Alkyl-2H Isomer (Earlier Elution) Mol->Iso2 Frag1_Alk N-Alkyl-Indazole Acylium Ion (Base Peak / High Abundance) Iso1->Frag1_Alk α-cleavage (-Amide Radical) Frag1_145 m/z 145 (Acylium Ion) (Low Abundance) Frag1_Alk->Frag1_145 N1-Alkyl Loss (Slow/Unfavorable) Frag2_Alk N-Alkyl-Indazole Acylium Ion (Low Abundance) Iso2->Frag2_Alk α-cleavage (-Amide Radical) Frag2_145 m/z 145 (Acylium Ion) (Base Peak / High Abundance) Frag2_Alk->Frag2_145 N2-Alkyl Loss (Fast/Favorable)

GC-MS EI (70 eV) fragmentation pathways differentiating 1-alkyl-1H and 2-alkyl-2H indazole regioisomers.

Comparative GC-MS Data Summary

The following table summarizes the quantitative diagnostic markers for differentiating the regioisomers, using AB-CHMINACA as the representative model[1][2].

Diagnostic Parameter1-Alkyl-1H-Indazole (Target SCRA)2-Alkyl-2H-Indazole (Impurity)
Relative Elution Time Elutes LaterElutes Earlier
Molecular Ion ( M+∙ ) m/z 356 (Identical)m/z 356 (Identical)
N-Alkyl-Indazole Acylium Ion Base Peak (High Abundance)Low to Moderate Abundance
Indazole Acylium Ion (m/z 145) Low AbundanceBase Peak (High Abundance)
Mechanistic Driver Stable N1-Alkyl bond resists cleavageLabile N2-Alkyl bond cleaves rapidly

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure absolute trustworthiness in forensic identification, the following protocol utilizes a self-validating logic gate: the identification is only confirmed if both the chromatographic elution order and the inverse relative abundance of the acylium fragment ions align.

Step 1: Sample Preparation
  • Dissolve 1.0 mg of the seized material, API, or synthesized compound in 1.0 mL of LC-MS grade methanol.

  • Vortex the mixture for 30 seconds to ensure complete dissolution, then centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble adulterants.

  • Transfer 100 µL of the clarified supernatant to a standard 2 mL GC autosampler vial equipped with a glass micro-insert, and dilute with an additional 900 µL of methanol.

Step 2: Instrumental Setup & Injection
  • Column: Equip the Gas Chromatograph with a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m length × 0.25 mm internal diameter, 0.25 µm film thickness). Causality: This non-polar phase ensures separation based strictly on boiling point and dipole moment, guaranteeing the 2-alkyl isomer elutes first.

  • Injection: Inject 1.0 µL of the prepared sample in split mode (split ratio 10:1). Set the injection port temperature to 250 °C.

  • Carrier Gas: Utilize ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

Step 3: Chromatographic Separation (Oven Program)
  • Set the initial oven temperature to 90 °C and hold for 1.0 minute.

  • Ramp the temperature at 15 °C/min to 280 °C.

  • Implement a secondary ramp at 10 °C/min to 320 °C, and hold for 5.0 minutes to bake out any heavy matrix components.

Step 4: Mass Spectrometry Parameters
  • Set the GC-MS transfer line to 280 °C to prevent cold spots.

  • Set the EI ion source temperature to 230 °C and the quadrupole to 150 °C.

  • Operate the mass spectrometer in Electron Ionization (EI) mode at standard 70 eV. Set the full-scan acquisition range from m/z 40 to 500.

Step 5: Data Interpretation & Self-Validation
  • Extract the Total Ion Chromatogram (TIC) and locate the peaks exhibiting the target molecular ion (e.g., m/z 356 for AB-CHMINACA).

  • Internal Validation Check: Evaluate the mass spectra of the peaks.

    • If the later-eluting peak displays the N-alkyl-indazole-3-acylium ion as the base peak, it is confirmed as the 1-alkyl-1H-indazole .

    • If an earlier-eluting peak exhibits an identical molecular ion but the m/z 145 ion dominates as the base peak, the presence of the 2-alkyl-2H-indazole impurity is positively validated.

References

  • Longworth, M., Banister, S. D., Mack, J. B., Glass, M., Connor, M., & Kassiou, M. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 286-303. PubMed Central (NIH).[Link]

Sources

Validation

A Head-to-Head Comparison: Evaluating the Bioisosteric Replacement of Phenol with 5,6-Dimethoxy-2H-Indazole in Drug Design

A Senior Application Scientist's Guide to Navigating a Critical Bioisosteric Swap for Enhanced Drug Development The phenol moiety, a ubiquitous functional group in a vast number of pharmaceuticals, presents a double-edge...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating a Critical Bioisosteric Swap for Enhanced Drug Development

The phenol moiety, a ubiquitous functional group in a vast number of pharmaceuticals, presents a double-edged sword in drug design.[1][2][3] Its hydroxyl group can be a crucial hydrogen bond donor, anchoring a drug molecule to its biological target. However, this same group is often a metabolic liability, prone to rapid Phase II conjugation, particularly glucuronidation, which can lead to poor pharmacokinetic profiles and short duration of action.[4][5][6] This guide provides an in-depth evaluation of 5,6-dimethoxy-2H-indazole as a bioisosteric replacement for phenol, a strategy gaining traction for its potential to mitigate these metabolic issues while preserving or even enhancing biological activity.[4][5][6][7][8]

This comparison will delve into the physicochemical properties, metabolic stability, and biological implications of this substitution. We will provide supporting experimental data and detailed protocols to empower researchers to make informed decisions in their drug discovery programs.

The Rationale Behind the Swap: Overcoming the Phenol Problem

The primary driver for replacing a phenol group is to block or reduce its susceptibility to metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs). This metabolic pathway often represents a major clearance route for phenolic drugs, limiting their oral bioavailability and in vivo efficacy. The indazole ring system, particularly when appropriately substituted, can mimic the hydrogen bond donating capability of the phenol's hydroxyl group through its N-H moiety, while being significantly less prone to conjugation.[4][5][6] Furthermore, the dimethoxy substitution on the indazole ring can be strategically employed to fine-tune electronic and steric properties, potentially enhancing target engagement.

Below is a visual representation of this bioisosteric replacement strategy:

cluster_0 Phenol-Containing Drug cluster_1 Indazole Bioisostere Phenol Phenol Moiety (Metabolic Liability) Indazole 5,6-Dimethoxy-2H-Indazole (Improved Metabolic Stability) Phenol->Indazole Bioisosteric Replacement

Caption: Bioisosteric replacement of a metabolically labile phenol with a more stable 5,6-dimethoxy-2H-indazole.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the new moiety closely mimicking the physicochemical properties of the original group to maintain favorable interactions with the biological target and retain desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyPhenol5,6-Dimethoxy-2H-IndazoleRationale for Comparison
pKa ~9.98[9][10]Estimated ~8-9The acidity of the hydrogen bond donor is critical for target interaction. A significant deviation can alter binding affinity.
cLogP ~1.46Estimated ~2.0-2.5Lipophilicity influences solubility, permeability, and plasma protein binding. The dimethoxy groups increase lipophilicity.
Hydrogen Bond Donor Yes (OH)Yes (NH)Essential for mimicking the key interactions of the phenol group.
Hydrogen Bond Acceptor Yes (O)Yes (N)The additional nitrogen in the indazole ring provides a hydrogen bond acceptor site.

Expert Insight: The slightly lower estimated pKa of the indazole N-H compared to the phenolic O-H may, in some cases, lead to a stronger hydrogen bond with the target protein. However, the increased lipophilicity of the 5,6-dimethoxy-2H-indazole needs to be carefully managed to avoid potential issues with solubility and off-target effects.

Head-to-Head Metabolic Stability: The Decisive Experiment

The core hypothesis for this bioisosteric replacement is the enhancement of metabolic stability. An in vitro hepatocyte stability assay is the gold standard for evaluating this. This experiment measures the rate of disappearance of a compound when incubated with live hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes.[11][12][13]

Experimental Workflow: In Vitro Hepatocyte Stability Assay

cluster_workflow Hepatocyte Stability Assay Workflow prep Hepatocyte Preparation Thaw cryopreserved hepatocytes Assess viability Dilute to working concentration incubation Incubation Add test compounds (Phenol analog vs. Indazole analog) to hepatocytes Incubate at 37°C with shaking prep->incubation sampling Time-Point Sampling Aliquots taken at 0, 15, 30, 60, 90, 120 min Quench metabolism with acetonitrile incubation->sampling analysis LC-MS/MS Analysis Quantify remaining parent compound sampling->analysis data Data Analysis Plot percent remaining vs. time Calculate half-life (t½) and intrinsic clearance (CLint) analysis->data

Caption: Workflow for the comparative in vitro hepatocyte stability assay.

Hypothetical Comparative Data
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Phenol Analog 2527.7
5,6-Dimethoxy-2H-Indazole Analog >120<5.8

Interpretation of Results: The significantly longer half-life and lower intrinsic clearance of the 5,6-dimethoxy-2H-indazole analog would provide strong evidence for its improved metabolic stability compared to the phenolic counterpart. This is consistent with published studies where indazole bioisosteres of phenols showed a marked resistance to glucuronidation.[4][5][6]

Assessing Biological Activity and Permeability

While improving metabolic stability is crucial, it is equally important that the bioisosteric replacement does not compromise the compound's biological activity or its ability to reach its target.

Maintaining Biological Potency

The biological activity of the parent phenol compound and its indazole bioisostere should be directly compared in a relevant in vitro assay (e.g., enzyme inhibition assay, receptor binding assay). The goal is to demonstrate that the indazole analog retains a similar or even improved potency. Molecular dynamics simulations can also be employed to confirm that the indazole moiety forms similar key interactions with the target as the original phenol.[4][5][6]

Evaluating Membrane Permeability: The PAMPA Assay

Passive diffusion is a key mechanism for drug absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive permeability across the gastrointestinal tract or the blood-brain barrier.[14][15][16][17]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Add the test compounds (Phenol analog and 5,6-dimethoxy-2H-indazole analog) dissolved in a buffer solution (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane. Add buffer to the wells of the acceptor plate.

  • Create the "Sandwich": Place the donor plate on top of the acceptor plate, creating a "sandwich" where the compounds can diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17][18]

  • Quantification: After incubation, separate the plates and measure the concentration of the test compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) based on the concentration of the compound in the acceptor and donor wells.

Expected Outcome

Given the increased lipophilicity of the 5,6-dimethoxy-2H-indazole, it is anticipated to have a higher permeability coefficient (Pe) compared to the phenol analog in the PAMPA assay. This would suggest good potential for oral absorption.

Synthesis of 5,6-Dimethoxy-2H-Indazole

A robust and scalable synthetic route is essential for the practical application of this bioisosteric replacement. While several methods for the synthesis of indazoles exist, a common approach involves the cyclization of a suitably substituted o-nitrobenzaldehyde derivative.[19][20]

A plausible synthetic route is outlined below:

Start 4,5-Dimethoxy-2-nitrobenzaldehyde Intermediate1 Imine intermediate Start->Intermediate1 Reaction with an amine Product 5,6-Dimethoxy-2H-indazole Intermediate1->Product Reductive cyclization

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclohexyl-5,6-dimethoxy-2H-indazole

As a Senior Application Scientist, I approach the handling of novel or uncharacterized synthetic compounds with a strict "pharmacology-first" safety mindset. 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized synthetic compounds with a strict "pharmacology-first" safety mindset. 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a highly specialized nitrogen-containing heterocycle. To handle it safely, we must first understand its structural behavior and potential bioactivity.

Chemical Profile & Mechanistic Hazard Assessment

Indazoles are heavily utilized as privileged scaffolds in drug discovery, frequently exhibiting potent micromolar to nanomolar affinity for protein kinases and cannabinoid (CB1/CB2) receptors[1][2][3].

Because this specific compound features a highly lipophilic cyclohexyl moiety coupled with a 5,6-dimethoxy-substituted core, it presents two distinct handling hazards:

  • High Dermal Permeability (Lipophilicity): The cyclohexyl ring significantly increases the compound's partition coefficient (LogP). If exposed to the skin—especially when dissolved in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO)—the molecule will readily traverse dermal lipid bilayers, leading to systemic exposure.

  • Aerosolization & Pharmacological Toxicity: As a dry powder, synthetic 2H-indazoles pose a severe inhalation risk. Even microgram quantities of an uncharacterized cannabimimetic or kinase-inhibiting powder can trigger acute biological responses if inhaled[3].

Core Personal Protective Equipment (PPE) Specifications

Do not rely on standard laboratory attire. The following PPE matrix is engineered to break the chain of exposure based on the compound's specific physicochemical properties.

PPE CategorySpecificationMechanistic Justification
Dermal (Hands) Double Nitrile Gloves (≥5 mil thickness)Standard single-layer nitrile degrades rapidly upon exposure to DMSO or DMF. Double-gloving provides a sacrificial outer layer that can be immediately doffed if solvent contamination occurs, protecting the inner barrier.
Respiratory N95 Respirator or PAPRRequired if handling the dry powder outside of a certified ventilated enclosure. Mitigates the inhalation of highly active, statically charged micro-particulates.
Ocular Chemical Splash GogglesProtects ocular mucosa from aerosolized powder and solvent micro-splashes during solubilization. Standard safety glasses lack the orbital seal required for high-potency active pharmaceutical ingredients.
Body Disposable Tyvek Sleeves & Lab CoatPrevents powder accumulation on standard woven lab coats. Tyvek provides a non-porous barrier against lipophilic dust.

Operational Workflow: Powder Handling & Solubilization

The most dangerous phase of handling 2-Cyclohexyl-5,6-dimethoxy-2H-indazole is the transition from a dry powder to a stock solution.

G N1 1. Hazard Assessment (Bioactivity & LogP Review) N2 2. Engineering Controls (Powder Weighing Hood) N1->N2 N3 3. PPE Donning (Double Nitrile, N95/PAPR) N2->N3 N4 4. Powder Transfer (Anti-Static Tools) N3->N4 N5 5. In-Situ Solubilization (DMSO Addition) N4->N5 N6 6. Decontamination & Waste Segregation N5->N6

Figure 1: Sequential operational workflow for handling high-potency 2H-indazole derivatives.

Protocol: High-Containment Weighing and Solubilization Self-Validating Rule: Never transport dry, uncharacterized bioactive powders across the laboratory. Solubilization must occur in situ.

  • System Validation: Verify the face velocity of the powder weighing hood (target: 80-120 feet per minute). Self-Check: Hold a single tissue (Kimwipe) at the sash opening; it must pull gently and steadily inward.

  • Static Mitigation: Wipe the interior of the analytical balance and your micro-spatulas with an anti-static gun or use a static-dissipative mat. Causality: Fine organic powders hold static charges. Without mitigation, the indazole powder will repel from the spatula, causing uncontrolled environmental contamination.

  • Tare and Transfer: Place a pre-weighed, amber glass vial onto the balance. The amber glass prevents UV-mediated degradation of the dimethoxy groups. Carefully transfer the powder using the neutralized spatula.

  • In-Situ Solubilization: Do not remove the dry powder from the hood. Add your carrier solvent (e.g., DMSO or ethanol) directly to the vial while it remains inside the ventilated enclosure. Cap the vial tightly with a PTFE-lined septum cap.

  • Decontamination: Wipe down the exterior of the sealed vial, the balance, and the spatulas with a solvent-dampened wipe (70% Isopropanol) to neutralize trace particulates before exiting the hood.

Spill Management & Disposal Logistics

If a spill occurs, immediate containment is critical to prevent aerosolization or solvent permeation.

  • Solid Powder Spills: Do not sweep. Sweeping aerosolizes the active compound. Gently cover the powder with damp absorbent pads (using water or a mild surfactant) to trap the particulates. Carefully fold the pads inward and place them into a hazardous waste bag.

  • Liquid Spills (in DMSO): Absorb the spill with activated carbon or universal chemical spill pads. Critical Step: Wash the affected area with copious amounts of soap and water. Alcohol wipes alone will simply spread the DMSO-indazole mixture over a larger surface area, increasing the risk of secondary dermal contact.

  • Waste Disposal: Segregate all indazole-contaminated consumables (gloves, wipes, empty vials) into dedicated, clearly labeled solid hazardous waste containers. Liquid waste must be collected in compatible high-density polyethylene (HDPE) carboys. Because 2H-indazoles are complex nitrogenous heterocycles, the mandated disposal route is high-temperature incineration by a certified chemical waste contractor.

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